molecular formula C4H8Cl2O2 B3061277 1,1-Dichloro-2,2-dimethoxyethane CAS No. 80944-06-5

1,1-Dichloro-2,2-dimethoxyethane

Cat. No.: B3061277
CAS No.: 80944-06-5
M. Wt: 159.01 g/mol
InChI Key: NGVTXINFTCZHGA-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-dimethoxyethane is a useful research compound. Its molecular formula is C4H8Cl2O2 and its molecular weight is 159.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichloro-2,2-dimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVTXINFTCZHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506628
Record name 1,1-Dichloro-2,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80944-06-5
Record name 1,1-Dichloro-2,2-dimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 80944-06-5

This technical guide provides a comprehensive overview of 1,1-dichloro-2,2-dimethoxyethane, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's chemical and physical properties, synthesis protocols, applications, and safety information.

Chemical and Physical Properties

This compound, also known as dichloroacetaldehyde dimethyl acetal, is a halogenated acetal with the molecular formula C₄H₈Cl₂O₂.[1][2] Its structure features a central ethane backbone with two chlorine atoms on one carbon and two methoxy groups on the other. This arrangement makes it a stable, protected form of the highly reactive dichloroacetaldehyde.

The quantitative properties of this compound are summarized in the table below, with data for the closely related and commercially significant chloroacetaldehyde dimethyl acetal provided for comparison.

PropertyThis compoundChloroacetaldehyde Dimethyl Acetal
CAS Number 80944-06-5[1]97-97-2[3]
Molecular Formula C₄H₈Cl₂O₂[1][2]C₄H₉ClO₂[3]
Molecular Weight 159.01 g/mol [1][2]124.57 g/mol [3]
IUPAC Name This compound[2]2-chloro-1,1-dimethoxyethane
Boiling Point Not available128-130 °C[3]
Solubility in Water Not available52 g/L at 20 °C[3]
Appearance Not availableClear, colorless liquid[3][4]
Odor Not availableMild, ether-like[3][4]

Synthesis and Experimental Protocols

A detailed experimental protocol for a related synthesis of chloroacetaldehyde dimethyl acetal is as follows:

Synthesis of Chloroacetaldehyde Dimethyl Acetal from Vinyl Acetate and Chlorine in Methanol [5]

  • Reaction Setup: A reaction vessel is charged with an excess of methanol.

  • Reagent Addition: Vinyl acetate and chlorine are introduced in stoichiometric amounts into the methanol solution at a temperature below 20°C.

  • Distillation: After the addition of chlorine is complete, low-boiling fractions (with boiling points up to 60°C at atmospheric pressure) are partially or completely distilled off from the reaction mixture.

  • Neutralization: The remaining liquid residue is neutralized with solid oxides or carbonates of alkaline earth metals (e.g., calcium oxide or magnesium carbonate) while maintaining a temperature of 20-60°C, until the aqueous extract reaches a pH greater than 5. This results in the formation of two distinct liquid phases.

  • Isolation and Purification: The upper organic layer is separated and purified by fractional distillation to yield pure chloroacetaldehyde dimethyl acetal.

It is important to note that this protocol is for the mono-chloro derivative and would need to be adapted for the synthesis of the di-chloro target compound, likely starting from dichloroacetaldehyde.

G General Synthesis Workflow dichloroacetaldehyde Dichloroacetaldehyde reaction_mixture Reaction Mixture dichloroacetaldehyde->reaction_mixture methanol Methanol methanol->reaction_mixture acid_catalyst Acid Catalyst acid_catalyst->reaction_mixture neutralization Neutralization (e.g., with CaO or CaCO3) reaction_mixture->neutralization crude_product Crude Product (Two Phases) neutralization->crude_product separation Phase Separation crude_product->separation organic_phase Organic Phase separation->organic_phase distillation Fractional Distillation organic_phase->distillation final_product This compound distillation->final_product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its analogs are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The acetal group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at other parts of a molecule.[3]

Key Applications:

  • Synthesis of Heterocyclic Compounds: These compounds are crucial precursors for the synthesis of various heterocyclic structures, such as imidazoles and pyrazoles, which form the core of many therapeutic agents.[4]

  • Pharmaceutical Intermediates: Chloroacetaldehyde dimethyl acetal is used in the synthesis of active pharmaceutical ingredients (APIs), including cardiovascular, anti-inflammatory, and antimicrobial drugs.[4] It is also a key intermediate for steroidal compounds, sulfonamides, and antihistamines.[6]

  • Agrochemicals: This class of compounds is utilized in the manufacturing of herbicides and fungicides.[3][4]

  • Organometallic Chemistry: this compound serves as a precursor in organometallic chemistry.[7]

While specific signaling pathways directly involving this compound are not documented in the searched literature, its role as a building block for bioactive molecules is evident. The biological activity of the final products synthesized from this intermediate would determine their interaction with specific cellular pathways. For instance, novel amide-type compounds synthesized from a derivative of 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid have shown moderate fungicidal and insecticidal activities.[8][9]

G Role as a Versatile Building Block start This compound (or its analogs) heterocycles Heterocyclic Compounds (e.g., Imidazoles, Pyrazoles) start->heterocycles agrochemicals Agrochemicals (Herbicides, Fungicides) start->agrochemicals organometallics Organometallic Precursors start->organometallics pharmaceuticals Pharmaceuticals (Cardiovascular, Anti-inflammatory, Antimicrobial) heterocycles->pharmaceuticals

References

An In-depth Technical Guide to 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1,1-dichloro-2,2-dimethoxyethane, a halogenated acetal of significant interest in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Core Compound Data

This compound, also known as dichloroacetaldehyde dimethyl acetal, is a stable derivative of the highly reactive dichloroacetaldehyde. Its chemical properties make it a useful intermediate in various organic syntheses.

PropertyValue
Molecular Weight 159.01 g/mol
Molecular Formula C₄H₈Cl₂O₂
CAS Number 80944-06-5
IUPAC Name This compound
Synonyms Dichloroacetaldehyde dimethyl acetal
Canonical SMILES COC(C(Cl)Cl)OC
InChI Key NGVTXINFTCZHGA-UHFFFAOYSA-N

Synthesis of this compound

The primary industrial synthesis of this compound involves the acid-catalyzed acetalization of dichloroacetaldehyde with methanol.[1] A common and efficient laboratory-scale preparation, however, utilizes the reaction of vinyl acetate and chlorine in methanol.

Experimental Protocol: Synthesis from Vinyl Acetate

This protocol is adapted from established industrial processes for the synthesis of chloroacetaldehyde acetals.

Materials:

  • Vinyl acetate

  • Anhydrous methanol

  • Chlorine gas

  • Calcium oxide or calcium hydroxide for neutralization

  • Standard glass reaction vessel with a stirrer, gas inlet, thermometer, and cooling bath

Procedure:

  • Charge the reaction vessel with anhydrous methanol.

  • Cool the methanol to a temperature below 20°C, ideally between 0°C and 5°C, using an ice-water or other suitable cooling bath.

  • Simultaneously introduce vinyl acetate and chlorine gas into the cooled methanol with vigorous stirring. The stoichiometric ratio of vinyl acetate to chlorine should be maintained.

  • Continuously monitor the reaction temperature and maintain it below 20°C to minimize the formation of by-products.

  • After the addition of reactants is complete, allow the mixture to react for a further period while maintaining the low temperature.

  • Neutralize the reaction mixture by the controlled addition of calcium oxide or calcium hydroxide until the pH of the aqueous extract is above 5. This will result in the formation of two phases.

  • Separate the upper organic layer, which contains the crude this compound.

  • Purify the product by fractional distillation.

Synthesis_of_1_1_Dichloro_2_2_dimethoxyethane Vinyl Acetate Vinyl Acetate Reaction_Vessel Cooled Reaction Vessel (<20°C) Vinyl Acetate->Reaction_Vessel Chlorine Chlorine Chlorine->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Neutralization Neutralization (CaO or Ca(OH)₂) Reaction_Vessel->Neutralization Phase_Separation Phase Separation Neutralization->Phase_Separation Fractional_Distillation Fractional Distillation Phase_Separation->Fractional_Distillation Final_Product 1,1-Dichloro-2,2- dimethoxyethane Fractional_Distillation->Final_Product

Synthesis of this compound.

Chemical Reactivity and Applications

The presence of two chlorine atoms makes the carbon atom to which they are attached electrophilic, rendering the compound susceptible to nucleophilic substitution reactions.[1] Under acidic conditions, the acetal can be hydrolyzed back to dichloroacetaldehyde and methanol.[1]

This compound serves as a precursor in organometallic chemistry.[1] Its structural relation to ligands used in catalysis highlights its potential in the synthesis of catalysts for cross-coupling reactions.[1] Furthermore, it finds utility in specialized polymerizations and the synthesis of agrochemicals.[1]

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the detection and quantification of this compound. The choice of detector depends on the required sensitivity and the sample matrix.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound in a non-biological matrix.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., HP-PONA or equivalent)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol or dichloromethane.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • For solid or liquid samples, dissolve or dilute a known quantity in the chosen solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

GC-MS Parameters (suggested starting point):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Column: 50 m x 0.2 mm x 0.5 µm HP-PONA or equivalent

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Stock_Solution Prepare Stock Solution Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Injection Inject Sample Calibration_Standards->Injection Sample_Dissolution Dissolve/Dilute Sample Extraction Extraction/ Cleanup (optional) Sample_Dissolution->Extraction Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Identification Peak Identification (Retention Time) Detection->Peak_Identification MS_Confirmation Mass Spectrum Confirmation Peak_Identification->MS_Confirmation Quantification Quantification (Calibration Curve) MS_Confirmation->Quantification

Workflow for GC-MS analysis.

References

An In-depth Technical Guide to 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1,1-dichloro-2,2-dimethoxyethane (also known as dichloroacetaldehyde dimethyl acetal). This versatile intermediate finds applications in various fields, including the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides spectroscopic data for the closely related 1,1-dichloro-2,2-diethoxyethane for comparative analysis, outlines detailed experimental protocols for its synthesis, and illustrates its utility in synthetic chemistry through a representative reaction pathway.

Chemical Structure and Identification

This compound is a halogenated acetal with the molecular formula C₄H₈Cl₂O₂. Its structure consists of an ethane backbone substituted with two chlorine atoms on one carbon and two methoxy groups on the other.

IdentifierValue
IUPAC Name This compound
Synonyms Dichloroacetaldehyde dimethyl acetal
CAS Number 80944-06-5[1]
Molecular Formula C₄H₈Cl₂O₂[1]
Molecular Weight 159.01 g/mol [1]
SMILES COC(C(Cl)Cl)OC[1]
InChI InChI=1S/C4H8Cl2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3[1]

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related analogue, 1,1-dichloro-2,2-diethoxyethane, are well-documented and provide a useful reference.

Table 1: Physicochemical Properties of 1,1-Dichloro-2,2-diethoxyethane

PropertyValue
Molecular Formula C₆H₁₂Cl₂O₂[2]
Molecular Weight 187.07 g/mol [3]
Boiling Point 184 °C[3]
Density 1.138 g/mL[3]
Refractive Index (n20/D) 1.415 (for the related 2-chloro-1,1-dimethoxyethane)[4]

Spectroscopic Data (Reference Compound: 1,1-Dichloro-2,2-diethoxyethane)

The following tables summarize the key spectroscopic data for 1,1-dichloro-2,2-diethoxyethane, which can be used to infer the expected spectral characteristics of this compound.

Table 2: ¹H NMR Data of 1,1-Dichloro-2,2-diethoxyethane [5]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.596d1H-CH(Cl)₂
4.616t1H-CH(OEt)₂
3.78 - 3.71m4H-OCH₂CH₃
1.271t6H-OCH₂CH₃

Table 3: ¹³C NMR Data of 1,1-Dichloro-2,2-diethoxyethane

Chemical Shift (ppm)Assignment
~100-CH(OEt)₂
~70-CH(Cl)₂
~60-OCH₂CH₃
~15-OCH₂CH₃

Table 4: Mass Spectrometry Data of 1,1-Dichloro-2,2-diethoxyethane [6]

m/zRelative IntensityProposed Fragment
151/153Low[M - OCH₂CH₃]⁺
103/105High[CH(OCH₂CH₃)₂]⁺
83/85Medium[CHCl₂]⁺
75High[CH(OCH₂CH₃)]⁺
47High[CH₂OCH₃]⁺ (from rearrangement)

Table 5: IR Spectroscopy Data of 1,1-Dichloro-2,2-diethoxyethane [7]

Wavenumber (cm⁻¹)Assignment
2975-2850C-H stretch (alkane)
1450-1380C-H bend (alkane)
1150-1050C-O stretch (acetal)
800-600C-Cl stretch

Synthesis

This compound is typically synthesized via the reaction of a suitable precursor with methanol in the presence of an acid catalyst or by chlorination of a vinyl ether derivative. A common and effective method involves the reaction of vinyl acetate with chlorine in methanol.

Experimental Protocol: Synthesis from Vinyl Acetate and Chlorine

This protocol is based on established procedures for the synthesis of chloroacetaldehyde acetals.[8][9]

Materials:

  • Vinyl acetate

  • Methanol (anhydrous)

  • Chlorine gas

  • Calcium oxide (or other suitable base for neutralization)

  • Methyl acetate (for extraction)

  • 5% Sodium carbonate solution (for washing)

Procedure:

  • To a stirred solution of anhydrous methanol, simultaneously introduce vinyl acetate and chlorine gas at a controlled rate while maintaining the reaction temperature between 0 and 10 °C.

  • After the addition is complete, distill off the low-boiling components (excess methanol and methyl acetate byproduct) under atmospheric pressure.

  • Neutralize the remaining reaction mixture by the portion-wise addition of calcium oxide, keeping the temperature between 20 and 60 °C, until the pH of an aqueous extract is greater than 5.

  • After neutralization, two liquid phases will form. Separate the upper organic layer.

  • Extract the lower aqueous layer with methyl acetate.

  • Combine the organic layers and wash with a 5% sodium carbonate solution.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purify the crude product by fractional distillation to yield pure this compound.

Reactivity and Synthetic Applications

This compound serves as a stable and versatile intermediate in organic synthesis. The acetal group acts as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions when needed. The dichloromethyl group offers a site for various chemical transformations.

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents.[10] For instance, it can be used as a precursor for the synthesis of thiazoles.

Logical Workflow for the Synthesis of a 2-Substituted Thiazole

The following diagram illustrates a logical workflow for the synthesis of a 2-substituted thiazole derivative using this compound as a key starting material.

G A This compound B Hydrolysis (Acidic Conditions) A->B Deprotection C Dichloroacetaldehyde B->C E Hantzsch Thiazole Synthesis C->E D Thioamide (R-C(S)NH2) D->E F 2-R-4-(chloromethyl)thiazole Intermediate E->F Cyclocondensation G Further Functionalization F->G H Target Thiazole Derivative G->H

Caption: Logical workflow for thiazole synthesis.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. This guide provides a foundational understanding of its structure, properties, and synthesis, offering researchers and drug development professionals a practical resource for its application in their work. Further research into its specific physical properties and reactivity is warranted to expand its utility in novel synthetic methodologies.

References

An In-depth Technical Guide to 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1,1-dichloro-2,2-dimethoxyethane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and reactivity. Due to the limited availability of experimental data for this specific compound in the public domain, this guide also includes data from closely related analogs to provide a thorough understanding of its expected characteristics.

Nomenclature and Chemical Structure

The compound with the chemical formula C₄H₈Cl₂O₂ is systematically named This compound according to IUPAC nomenclature.[1] It is also commonly known by its synonym, dichloroacetaldehyde dimethyl acetal.

Key Identifiers:

IdentifierValue
CAS Number80944-06-5
Molecular FormulaC₄H₈Cl₂O₂
Molecular Weight159.01 g/mol [1]
InChIKeyNGVTXINFTCZHGA-UHFFFAOYSA-N[1]
Canonical SMILESCOC(C(Cl)Cl)OC[1]

Physicochemical Properties

Experimental physical property data for this compound is scarce. However, computed properties and data from analogous compounds provide insight into its characteristics. For comparison, the closely related 1,1-dichloro-2,2-diethoxyethane has a boiling point of 184 °C and a density of 1.138 g/cm³.[2]

Table of Computed Physicochemical Properties:

PropertyValueSource
XLogP31.4PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass157.9901349PubChem[1]
Monoisotopic Mass157.9901349PubChem[1]
Topological Polar Surface Area18.5 ŲPubChem[1]
Heavy Atom Count8PubChem[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the acid-catalyzed acetalization of dichloroacetaldehyde with methanol.

General Experimental Protocol: Acid-Catalyzed Acetalization

This protocol is a general procedure for the formation of dimethyl acetals from aldehydes.

Materials:

  • Dichloroacetaldehyde

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexane

  • Ethyl Acetate

  • Triethylamine

Procedure:

  • A solution of dichloroacetaldehyde in excess anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The solution is cooled in an ice bath, and a catalytic amount of concentrated hydrochloric acid is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes to several hours), with the progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a small amount of sodium bicarbonate to neutralize the acid.

  • The mixture is then concentrated under reduced pressure to remove the excess methanol.

  • The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate with a small percentage of triethylamine to prevent the hydrolysis of the acetal on the acidic silica gel.

G Synthesis of this compound dichloroacetaldehyde Dichloroacetaldehyde intermediate Hemiacetal Intermediate dichloroacetaldehyde->intermediate + Methanol methanol Methanol (excess) methanol->intermediate acid_catalyst H+ (catalyst) acid_catalyst->intermediate product This compound acid_catalyst->product intermediate->product + Methanol - H2O water Water G General Reactivity of this compound start This compound hydrolysis Acidic Hydrolysis start->hydrolysis nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution product_aldehyde Dichloroacetaldehyde hydrolysis->product_aldehyde product_substitution Substituted Product nucleophilic_substitution->product_substitution further_synthesis Further Synthetic Transformations product_aldehyde->further_synthesis product_substitution->further_synthesis

References

An In-depth Technical Guide to 1,1-Dichloro-2,2-dimethoxyethane and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dichloro-2,2-dimethoxyethane, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, synthesis, and key applications in organic synthesis, particularly for pharmaceutical and agrochemical development. Experimental protocols and safety information are also included to facilitate its practical use in a research and development setting.

Chemical Identity and Synonyms

This compound is a halogenated acetal that serves as a stable precursor to the reactive dichloroacetaldehyde. Its chemical structure and various identifiers are crucial for accurate documentation and sourcing.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 80944-06-5[1]
Molecular Formula C₄H₈Cl₂O₂[1]
Molecular Weight 159.01 g/mol [1]
InChI InChI=1S/C4H8Cl2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3[1]
InChIKey NGVTXINFTCZHGA-UHFFFAOYSA-N[1]
SMILES COC(C(Cl)Cl)OC[1]
Synonyms Dichloroacetaldehyde Dimethyl Acetal, Ethane, 1,1-dichloro-2,2-dimethoxy-[1]

A closely related and more commonly referenced analog is 1,1-dichloro-2,2-diethoxyethane, which shares similar reactivity profiles.

Table 2: Chemical Identifiers for 1,1-Dichloro-2,2-diethoxyethane

IdentifierValue
IUPAC Name 1,1-dichloro-2,2-diethoxyethane[2]
CAS Number 619-33-0[2]
Molecular Formula C₆H₁₂Cl₂O₂[2]
Molecular Weight 187.06 g/mol [2]
InChI InChI=1S/C6H12Cl2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3[2]
InChIKey CDHLQZJRWKQATP-UHFFFAOYSA-N[2]
SMILES CCOC(C(Cl)Cl)OCC[2]
Synonyms Dichloroacetaldehyde diethyl acetal, Dichloroacetal[2]

Physicochemical and Spectroscopic Data

The following tables summarize key physical properties and spectral data for 1,1-dichloro-2,2-diethoxyethane, which can be used as a reference for the dimethoxy analog due to their structural similarity.

Table 3: Physicochemical Properties of 1,1-Dichloro-2,2-diethoxyethane

PropertyValue
XLogP3 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Exact Mass 186.021435 g/mol
Monoisotopic Mass 186.021435 g/mol
Topological Polar Surface Area 18.5 Ų
Heavy Atom Count 10

Table 4: Spectroscopic Data for 1,1-Dichloro-2,2-diethoxyethane

SpectroscopyData
¹H NMR (300 MHz, neat) δ 5.596 (d, J=5.84 Hz, 1H), 4.559 (d, 1H), 3.719 (m, 2H), 3.657 (m, 2H), 1.212 (t, J=7.06 Hz, 6H)[3]
¹³C NMR Spectral data available, specific shifts not detailed in the provided results.[2][3]
IR (Neat) Data available from FT-IR, Near-IR, and Vapor Phase IR.[2]
Mass Spectrometry (GC-MS) Top m/z peaks at 47, 75, and 103.[2]

Synthesis and Reaction Pathways

This compound is typically synthesized via the acetalization of dichloroacetaldehyde with methanol. The following diagram illustrates this general synthetic workflow.

Synthesis_Workflow dichloroacetaldehyde Dichloroacetaldehyde product This compound dichloroacetaldehyde->product Acetalization methanol Methanol (excess) methanol->product acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->product water Water product->water Byproduct

Caption: Synthesis of this compound.

This compound is a valuable intermediate in various organic reactions, including the synthesis of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

Experimental Protocols

Synthesis of Chloroacetaldehyde Dimethyl Acetal

This protocol describes an improved process for the preparation of chloroacetaldehyde dimethyl acetal from vinyl acetate and chlorine in methanol.[4][5]

Materials:

  • Vinyl acetate (172 g, 2.0 mol)

  • Chlorine (142 g, 2.0 mol)

  • Methanol (324 ml)

  • Calcium oxide (34 g)

Procedure:

  • Simultaneously introduce vinyl acetate and chlorine into methanol with stirring and cooling, maintaining the temperature between 0°C and 2°C over a period of one hour.[5]

  • After the addition is complete, distill off 50 ml of the low-boiling fractions using a 50 cm Vigreux column.[5]

  • To the remaining residue, add 19.8 g of the middle runnings from a previous batch (if available).[5]

  • Introduce calcium oxide over 30 minutes with stirring and cooling, maintaining the temperature between 40°C and 50°C to neutralize the mixture.[5]

  • Upon completion of neutralization, the reaction mixture will separate into two liquid phases.[5]

  • Separate the upper organic layer.

  • Subject the organic layer to fractional distillation to obtain pure chloroacetaldehyde dimethyl acetal as the main fraction. The expected yield is over 90% based on the vinyl acetate used.[4]

Synthesis of 1,2,3-Triazoles using Dichloroacetaldehyde Tosylhydrazone

This protocol outlines the synthesis of 1,2,3-triazoles using a derivative of dichloroacetaldehyde, showcasing the utility of this class of compounds in heterocyclic synthesis.[6]

Materials:

  • Dichloroacetaldehyde tosylhydrazone (4.4 g, 15.7 mmol)

  • Ammonia in methanol (8.9 g ammonia in 40 mL methanol)

  • Methanol (60 mL)

  • Silica gel for chromatography

  • Ethyl acetate-hexane (50%)

Procedure:

  • Prepare a solution of ammonia in methanol.

  • Under ice cooling, slowly add a solution of dichloroacetaldehyde tosylhydrazone in methanol to the ammonia solution.[6]

  • Allow the reaction mixture to stir at 22°C for 9 hours.[6]

  • Filter the reaction mixture to remove ammonium chloride.

  • Concentrate the filtrate.

  • Purify the residue by chromatography on silica gel using 50% ethyl acetate-hexane as the eluent to yield 1,2,3-triazole. The reported yield is 74.8%.[6]

The following diagram illustrates the logical flow of this heterocyclic synthesis.

Heterocycle_Synthesis start Dichloroacetaldehyde Tosylhydrazone reaction Reaction at 22°C for 9h start->reaction reagent Ammonia in Methanol reagent->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product 1,2,3-Triazole chromatography->product

Caption: Workflow for 1,2,3-triazole synthesis.

Applications in Drug Development and Organic Synthesis

This compound and its analogs are key intermediates in the synthesis of a variety of important molecules:

  • Pharmaceuticals: They are precursors in the synthesis of active pharmaceutical ingredients (APIs), including heterocyclic compounds like imidazoles and pyrazoles. For instance, chloroacetaldehyde dimethyl acetal is used in the synthesis of Praziquantel, an anthelmintic drug.[7]

  • Agrochemicals: These compounds are used in the manufacturing of herbicides and fungicides.

  • Specialty Chemicals: They find use in the preparation of dyes and perfumes.

Safety and Handling

1,1-Dichloro-2,2-diethoxyethane is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Handling Precautions:

  • Work in a well-ventilated area or under a fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the specific compound before use for complete safety and handling information.

References

An In-depth Technical Guide to the Physical Properties of Dichloroacetaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of dichloroacetaldehyde dimethyl acetal. Given the limited availability of experimental data for this specific compound, this guide also includes comparative data for the structurally related monochloro- and dichloro-diethyl acetal derivatives to provide a broader context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are outlined, and a representative synthesis workflow is visualized.

Core Physical Properties

Dichloroacetaldehyde dimethyl acetal, also known as 1,1-dichloro-2,2-dimethoxyethane, is a halogenated acetal. While specific experimental values for many of its physical properties are not widely published, its fundamental characteristics can be inferred from available data and comparison with analogous compounds.

Data Presentation: Comparative Physical Properties

The following table summarizes the available quantitative data for dichloroacetaldehyde dimethyl acetal and its related compounds. This comparative approach allows for estimation and contextual understanding of the target compound's properties.

PropertyDichloroacetaldehyde Dimethyl AcetalChloroacetaldehyde Dimethyl AcetalDichloroacetaldehyde Diethyl Acetal
CAS Number 80944-06-5[1][2][3][4]97-97-2[5][6][7]619-33-0[8][9]
Molecular Formula C₄H₈Cl₂O₂[1][2][3][4]C₄H₉ClO₂[5][7]C₆H₁₂Cl₂O₂[8][9]
Molecular Weight 159.01 g/mol [1][2][3][4]124.57 g/mol [7]187.06 g/mol [9]
Boiling Point No data available128-130 °C[6][7]183-184 °C
Density No data available1.094 g/mL at 25 °C[6][7]1.138 g/mL at 25 °C
Refractive Index No data availablen20/D 1.415[6]n20/D 1.436

Experimental Protocols

For researchers who wish to determine the physical properties of dichloroacetaldehyde dimethyl acetal experimentally, the following standard protocols can be employed.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).[10][11]

  • Procedure:

    • A small amount of the liquid sample is placed in the small test tube.

    • The sealed capillary tube is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing the heat transfer fluid.

    • The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the capillary tube.

    • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10][12]

2.2. Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

  • Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and a precise analytical balance.[13][14]

  • Procedure (using a pycnometer):

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the excess liquid is removed.

    • The filled pycnometer is weighed.

    • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).

    • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

2.3. Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be measured with high precision using a refractometer.

  • Apparatus: Abbe refractometer or a digital refractometer.

  • Procedure (using an Abbe refractometer):

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index is read from the scale. Temperature control is crucial for accurate measurements.

Synthesis Workflow

While specific signaling pathways involving dichloroacetaldehyde dimethyl acetal are not well-documented in publicly available literature, its synthesis is a key process for its application in agrochemical and pharmaceutical industries.[15][16] A common method for the preparation of the related chloroacetaldehyde dimethyl acetal involves the reaction of vinyl acetate with chlorine in methanol.[6][17][18][19] This process can be adapted for the synthesis of the dichloro- derivative.

SynthesisWorkflow Reactants Vinyl Acetate + Chlorine + Methanol ReactionVessel Reaction at Controlled Temperature (<20°C) Reactants->ReactionVessel Distillation1 Distillation of Low-Boiling Fractions ReactionVessel->Distillation1 Reaction Mixture Neutralization Neutralization with CaCO3 or CaO Distillation1->Neutralization Residue PhaseSeparation Phase Separation Neutralization->PhaseSeparation OrganicLayer Organic Layer (Crude Product) PhaseSeparation->OrganicLayer AqueousLayer Aqueous Layer (Byproducts) PhaseSeparation->AqueousLayer Distillation2 Fractional Distillation of Organic Layer OrganicLayer->Distillation2 FinalProduct Pure Dichloroacetaldehyde Dimethyl Acetal Distillation2->FinalProduct

Caption: A generalized workflow for the synthesis and purification of an acetal.

Biological and Chemical Context

Dichloroacetaldehyde dimethyl acetal serves as an intermediate in the synthesis of various agrochemicals and is a degradation product of the organophosphorus pesticide Trichlorfon.[3][4] Its utility in organic synthesis stems from the acetal group acting as a protecting group for the aldehyde functionality. This allows for chemical modifications at other parts of the molecule without unintended reactions of the aldehyde. The aldehyde can then be deprotected under acidic conditions when needed.[16] This chemical stability and controlled reactivity make it a valuable building block in the development of complex molecules.

References

An In-depth Technical Guide to the Synthesis of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1-dichloro-2,2-dimethoxyethane, a valuable intermediate in organic synthesis. The document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound, also known as dichloroacetaldehyde dimethyl acetal, is a halogenated acetal with applications as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique chemical structure, featuring both geminal dichloro and dimethoxy groups, makes it a versatile building block. This guide explores the most viable and documented methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound primarily proceeds through two main pathways:

  • Pathway 1: Direct Acetalization of Dichloroacetaldehyde. This is the most direct and classical approach, involving the acid-catalyzed reaction of dichloroacetaldehyde with methanol.

  • Pathway 2: Transacetalization. This method involves the conversion of a pre-existing dichloroacetal, such as 1,1-dichloro-2,2-diethoxyethane, to the desired dimethoxy derivative by reaction with methanol in the presence of an acid catalyst.

Pathway 1: Direct Acetalization of Dichloroacetaldehyde

This pathway is based on the fundamental principles of acetal formation from an aldehyde and an alcohol under acidic conditions.[1][2] The reaction involves the nucleophilic addition of methanol to the protonated carbonyl group of dichloroacetaldehyde, followed by subsequent reaction with a second molecule of methanol to form the stable acetal.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Dichloroacetaldehyde Dichloroacetaldehyde Reaction + Dichloroacetaldehyde->Reaction Cl₂CHCHO Methanol Methanol Methanol->Reaction 2 CH₃OH This compound This compound Reaction->this compound Acid Catalyst (e.g., H₂SO₄, p-TsOH)

Caption: Direct acetalization of dichloroacetaldehyde with methanol.

Detailed Experimental Protocol:
  • Reaction Setup: A round-bottom flask is charged with dichloroacetaldehyde hydrate and an excess of anhydrous methanol (typically 2-4 equivalents). The flask is equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH), is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and neutralized with a weak base (e.g., sodium bicarbonate solution). The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Quantitative Data (Expected):
ParameterValueReference
Yield 70-90% (estimated)Based on analogous reactions
Purity >95% (after distillation)Standard purification outcome
Boiling Point Not available
Density Not available

Pathway 2: Transacetalization from 1,1-Dichloro-2,2-diethoxyethane

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 1,1-Dichloro-2,2-diethoxyethane 1,1-Dichloro-2,2-diethoxyethane Reaction + 1,1-Dichloro-2,2-diethoxyethane->Reaction Cl₂CHCH(OCH₂CH₃)₂ Methanol Methanol Methanol->Reaction xs CH₃OH This compound This compound Reaction->this compound Acid Catalyst (e.g., p-TsOH)

Caption: Transacetalization to form this compound.

Detailed Experimental Protocol:

This protocol is adapted from a similar transacetalization reaction.[3]

  • Reaction Setup: A mixture of 1,1-dichloro-2,2-diethoxyethane, a large excess of methanol, and a catalytic amount of p-toluenesulfonic acid is placed in a round-bottom flask equipped with a distillation head.[3]

  • Reaction Conditions: The mixture is heated to drive off the lower-boiling ethanol that is formed during the reaction, thereby shifting the equilibrium towards the formation of the desired dimethoxy acetal. The reaction is continued for several hours.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The excess methanol is removed by distillation. The residue is then purified by fractional distillation under reduced pressure to isolate this compound.

Quantitative Data:
ParameterValueReference
Yield Moderate to Good (expected)[3]
Purity >95% (after distillation)[3]

Spectroscopic Data

The following are the expected spectroscopic data for this compound, based on data for its diethyl analog and general chemical principles.[4][5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.5s6H-OCH₃
~ 4.8d1H-CH(OCH₃)₂
~ 6.0d1H-CHCl₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Chemical Shift (ppm)Assignment
~ 55-OCH₃
~ 70-CHCl₂
~ 100-CH(OCH₃)₂
Mass Spectrometry (MS):

Expected fragmentation patterns would involve the loss of methoxy groups and chlorine atoms.

Infrared (IR) Spectroscopy:
Wavenumber (cm⁻¹)Assignment
~ 2950-2850C-H stretch (alkane)
~ 1100-1000C-O stretch (acetal)
~ 800-600C-Cl stretch

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Start Start Reaction_Setup Reaction Setup: - Reactants - Solvent - Catalyst Start->Reaction_Setup Reaction Heating and Stirring Reaction_Setup->Reaction Monitoring Reaction Monitoring (GC/TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Neutralization - Extraction Monitoring->Workup Complete Purification Purification: - Distillation Workup->Purification Analysis Product Analysis: - NMR - MS - IR Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved through the direct acetalization of dichloroacetaldehyde with methanol or via transacetalization from a corresponding dialkyl acetal. Both methods rely on acid catalysis and standard organic chemistry techniques for purification. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide to the Acid-Catalyzed Acetalization of Dichloroacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed acetalization of dichloroacetaldehyde, a key reaction for the synthesis of versatile chemical intermediates. Due to the limited direct experimental data on the acetalization of dichloroacetaldehyde, this guide draws upon established protocols for the closely related and well-documented chloroacetaldehyde, providing a robust framework for experimental design.

Reaction Principles

The acid-catalyzed acetalization of dichloroacetaldehyde is a reversible nucleophilic addition reaction where dichloroacetaldehyde reacts with two equivalents of an alcohol in the presence of an acid catalyst to form a dichloroacetal and water. The reaction proceeds through a hemiacetal intermediate. To ensure a high yield of the acetal, the equilibrium is typically shifted towards the products by removing water as it is formed, or by using a large excess of the alcohol.[1]

The general reaction is as follows:

Cl₂CHCHO + 2 R'OH ⇌ Cl₂CHCH(OR')₂ + H₂O (Dichloroacetaldehyde) + (Alcohol) ⇌ (Dichloroacetal) + (Water)

Commonly employed acid catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TSA).[2] Heterogeneous catalysts like acidic ion-exchange resins can also be utilized.

Reaction Mechanism

The mechanism of acid-catalyzed acetalization involves the initial protonation of the carbonyl oxygen of dichloroacetaldehyde by the acid catalyst. This activation of the carbonyl group enhances its electrophilicity, facilitating the nucleophilic attack by an alcohol molecule to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which departs to generate a resonance-stabilized carbocation. A second alcohol molecule then attacks this carbocation, and subsequent deprotonation yields the final acetal product, regenerating the acid catalyst.[3][4]

G cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Deprotonation to Hemiacetal cluster_step4 Step 4: Protonation of Hydroxyl Group cluster_step5 Step 5: Elimination of Water cluster_step6 Step 6: Nucleophilic Attack by Second Alcohol cluster_step7 Step 7: Deprotonation to Acetal A Cl₂CHCHO B Cl₂CHC⁺HOH A->B + H⁺ H_plus H⁺ C Cl₂CHCH(OH)(O⁺HR') B->C + R'OH ROH1 R'OH D Cl₂CHCH(OH)(OR') C->D - H⁺ E Cl₂CHCH(O⁺H₂)(OR') D->E + H⁺ H_plus_out1 H⁺ H_plus2 H⁺ F [Cl₂CHC⁺H(OR')] ↔ [Cl₂CHCH=O⁺R'] E->F - H₂O G Cl₂CHCH(OR')(O⁺HR') F->G + R'OH H2O H₂O ROH2 R'OH H Cl₂CHCH(OR')₂ G->H - H⁺ H_plus_out2 H⁺

Caption: Acid-catalyzed acetalization mechanism of dichloroacetaldehyde.

Experimental Protocols

While specific protocols for the direct acetalization of dichloroacetaldehyde are not extensively reported, the following methodologies for related chloroacetaldehyde provide a strong basis for adaptation. Additionally, a transacetalization protocol for a dichloroacetaldehyde acetal is presented.

General Procedure for Acetalization of Halogenated Aldehydes

This protocol is adapted from a general method for aldehyde acetalization.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) in the desired alcohol (used as solvent).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a strong acid (e.g., 0.1 mol% hydrochloric acid).[5]

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by an appropriate analytical method, such as gas chromatography (GC) or thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[5]

  • Work-up: Upon completion, quench the reaction by adding a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.[5]

  • Isolation and Purification: Remove the excess alcohol under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.[5]

Protocol for Transacetalization of Dichloroacetaldehyde Diethyl Acetal

This method demonstrates the synthesis of a different acetal from a pre-existing one.

  • Reaction Mixture: Combine dichloroacetaldehyde diethyl acetal (1.0 eq), the higher boiling alcohol (e.g., octanol, 5 eq), and p-toluenesulfonic acid (catalytic amount, e.g., 0.02 eq) in a flask.

  • Heating: Heat the mixture on a water bath for approximately 5 hours.

  • Purification: After the reaction period, purify the desired product directly by distillation.

G start Start setup Combine aldehyde, alcohol, and acid catalyst in a flask. start->setup reaction Stir at specified temperature. Monitor reaction progress (GC/TLC). setup->reaction workup Neutralize with a weak base (e.g., NaHCO₃). reaction->workup isolation Remove excess alcohol (rotary evaporation). workup->isolation purification Purify the crude product (distillation or chromatography). isolation->purification end End purification->end

Caption: General experimental workflow for acid-catalyzed acetalization.

Quantitative Data

The following tables summarize quantitative data from various reported syntheses of chloroacetaldehyde acetals, which can serve as a valuable reference for the acetalization of dichloroacetaldehyde.

Table 1: Synthesis of Chloroacetaldehyde Dimethyl Acetal

Starting MaterialsAlcoholCatalystTemperature (°C)Reaction TimeYield (%)Reference
Vinyl Acetate, ChlorineMethanolIn situ HCl0 - 21 hour>90[6][7]
Aldehyde, MethanolMethanolHydrochloric AcidAmbient30 minHigh Conversion[5]

Table 2: Synthesis of Chloroacetaldehyde Diethyl Acetal

Starting MaterialsAlcoholCatalystTemperature (°C)Reaction TimeYield (%)Reference
Acetaldehyde Diethyl Acetal, ChlorineEthanolIn situ HCl40 - 45Not specified70[8]

Table 3: Transacetalization of Dichloroacetaldehyde Diethyl Acetal

Starting MaterialAlcoholCatalystTemperatureReaction TimeProductReference
Dichloroacetaldehyde Diethyl AcetalOctanolp-Toluenesulfonic AcidWater Bath5 hoursDichloroacetaldehyde Dioctyl Acetal

Conclusion

The acid-catalyzed acetalization of dichloroacetaldehyde is a feasible and important transformation for the synthesis of valuable chemical intermediates. While direct and detailed experimental literature for this specific reaction is sparse, established protocols for the analogous chloroacetaldehyde provide a reliable foundation for developing successful synthetic procedures. The key to achieving high yields lies in the careful selection of an appropriate acid catalyst and reaction conditions that favor the formation of the acetal, primarily through the removal of water. The data and methodologies presented in this guide offer a solid starting point for researchers and professionals in the field of drug development and chemical synthesis.

References

Spectroscopic Profile of 1,1-Dichloro-2,2-dimethoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1-Dichloro-2,2-dimethoxyethane (C₄H₈Cl₂O₂), a halogenated acetal of interest in synthetic chemistry and drug development. Due to a lack of publicly available experimental data for this compound, this document presents predicted spectroscopic data based on established principles and detailed experimental data for its close structural analog, 1,1-Dichloro-2,2-diethoxyethane. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. Detailed experimental protocols for acquiring the requisite spectroscopic data are also provided, alongside a logical workflow for its spectroscopic analysis.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: Dichloroacetaldehyde dimethyl acetal[1]

  • CAS Number: 80944-06-5[1]

  • Molecular Formula: C₄H₈Cl₂O₂[1]

  • Molecular Weight: 159.01 g/mol [1]

  • Structure:

Predicted and Analog-Based Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.7 - 6.0Singlet1HCHCl₂
~ 4.8 - 5.0Singlet1HCH(OCH₃)₂
~ 3.4 - 3.6Singlet6H2 x OCH₃

Note: Predicted values are based on the analysis of 1,1-Dichloro-2,2-diethoxyethane and general principles of NMR spectroscopy. The methoxy protons are expected to be a singlet, and the two methine protons will also be singlets as they have no adjacent protons to couple with.

Table 2: Experimental ¹H NMR Spectroscopic Data for 1,1-Dichloro-2,2-diethoxyethane [2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.60Doublet1HCHCl₂
4.62Doublet1HCH(OCH₂CH₃)₂
3.75Quartet4H2 x OCH₂CH₃
1.27Triplet6H2 x OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 95 - 105C H(OCH₃)₂
~ 70 - 80C HCl₂
~ 55 - 652 x OC H₃

Note: Predicted values are based on the analysis of related structures and known chemical shift ranges for similar functional groups.[4][5][6][7]

Table 4: Experimental ¹³C NMR Spectroscopic Data for 1,1-Dichloro-2,2-diethoxyethane

Chemical Shift (δ) ppmAssignment
101.4C H(OCH₂CH₃)₂
73.6C HCl₂
64.22 x OC H₂CH₃
14.92 x OCH₂C H₃
Infrared (IR) Spectroscopy

Table 5: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 3050MediumC-H stretch (alkane)
1050 - 1150StrongC-O stretch (acetal)
650 - 800StrongC-Cl stretch

Note: Predicted values are based on typical absorption frequencies for the functional groups present in the molecule.[5][6][7]

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
158~1[M]⁺ (with ²³⁵Cl)
160~0.6[M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl)
162~0.1[M+4]⁺ (with ²³⁷Cl)
123Moderate[M - Cl]⁺
75High[CH(OCH₃)₂]⁺
59High[C₂H₃O₂]⁺

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[8] The fragmentation pattern is predicted based on the structure, with common losses of chlorine and cleavage of the acetal group.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 8-16.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Alternatively, for a solution, dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Technique: Transmission.

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • Acquire a background spectrum of the empty sample holder (or solvent).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • Inject a dilute solution of the compound (e.g., in dichloromethane or hexane) into the GC.

  • GC Parameters (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Processing:

    • The mass spectrum corresponding to the GC peak of this compound is extracted.

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Integrated Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation and Purity Assessment Data_Analysis->Structure_Confirmation

Spectroscopic analysis workflow for this compound.

Conclusion

This technical guide provides a foundational spectroscopic dataset and analytical framework for this compound. By utilizing the predicted data, the information from its diethoxy analog, and the detailed experimental protocols, researchers can confidently identify and characterize this compound. The integrated approach, combining NMR, IR, and MS, as illustrated in the workflow diagram, ensures a thorough and accurate structural elucidation, which is critical for its application in research and development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,1-dichloro-2,2-dimethoxyethane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of direct experimental spectra for this compound in public databases, the following data is a prediction based on the analysis of analogous compounds and established principles of NMR spectroscopy. The primary analog used for this prediction is 1,1-dichloro-2,2-diethoxyethane, for which spectral data is available.

The structure of this compound features three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
A-CHCl₂~ 6.0 - 6.5Doublet (d)1H~ 5.0 - 6.0
B-CH(OCH₃)₂~ 4.8 - 5.2Doublet (d)1H~ 5.0 - 6.0
C-OCH₃~ 3.4 - 3.6Singlet (s)6HN/A

Rationale for Predictions:

  • Signal A (-CHCl₂): The proton on the carbon bearing two chlorine atoms is expected to be significantly deshielded due to the strong electron-withdrawing inductive effect of the halogens. Its chemical shift is predicted to be in the downfield region of the spectrum. It is coupled to the adjacent methine proton, resulting in a doublet.

  • Signal B (-CH(OCH₃)₂): The proton on the carbon attached to two methoxy groups is also deshielded, though to a lesser extent than the dichloromethyl proton. The two oxygen atoms are electron-withdrawing, shifting this proton downfield. It is coupled to the dichloromethyl proton, appearing as a doublet.

  • Signal C (-OCH₃): The six protons of the two equivalent methoxy groups are in a relatively shielded environment compared to the methine protons. They are expected to appear as a single, sharp singlet as there are no adjacent protons to couple with.

Structural and Signaling Relationship

The following diagram illustrates the molecular structure of this compound and the relationship between the different proton environments that give rise to the predicted ¹H NMR signals.

G Figure 1. Molecular Structure and Proton Environments cluster_0 This compound C1 C C2 C C1->C2 J(A,B) Cl1 Cl C1->Cl1 Cl2 Cl C1->Cl2 H1 H (A) C1->H1 O1 O C2->O1 O2 O C2->O2 H2 H (B) C2->H2 Me1 CH₃ (C) O1->Me1 Me2 CH₃ (C) O2->Me2 G Figure 2. ¹H NMR Experimental Workflow cluster_workflow Experimental Workflow cluster_details Key Steps prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq Data Acquisition (300+ MHz NMR) prep->acq Insert Sample proc Data Processing acq->proc FID lock Lock & Shim acq->lock pulse Pulse & Acquire acq->pulse analysis Spectral Analysis proc->analysis Processed Spectrum ft Fourier Transform proc->ft phase Phase & Baseline Correct proc->phase ref Reference proc->ref integrate Integrate & Peak Pick analysis->integrate

An In-depth Technical Guide to the ¹³C NMR Analysis of Dichloroacetaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of dichloroacetaldehyde dimethyl acetal. Due to the limited availability of direct experimental data for this specific compound, this document presents a predicted spectrum based on the analysis of structurally related compounds and established principles of NMR spectroscopy. This guide is intended to serve as a valuable resource for researchers in compound characterization, reaction monitoring, and quality control.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of dichloroacetaldehyde dimethyl acetal is predicted to exhibit three distinct signals corresponding to the three unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms. The presence of two chlorine atoms on the α-carbon is expected to cause a significant downfield shift for this carbon, and a moderate downfield shift for the β-carbon, compared to the unsubstituted acetaldehyde dimethyl acetal.

A comparative analysis with acetaldehyde dimethyl acetal and chloroacetaldehyde dimethyl acetal allows for a more robust prediction. The table below summarizes the experimental ¹³C NMR chemical shifts for these related compounds and the predicted shifts for dichloroacetaldehyde dimethyl acetal.

Table 1: Comparative ¹³C NMR Chemical Shift Data (in ppm)

Carbon AtomAcetaldehyde Dimethyl Acetal (Experimental)Chloroacetaldehyde Dimethyl Acetal (Experimental)[1]Dichloroacetaldehyde Dimethyl Acetal (Predicted)
CHCl₂ -~45.0~65-75
CH(OCH₃)₂ ~103.0~102.0~98-102
OCH₃ ~54.0~55.0~56-58

Disclaimer: The chemical shifts for dichloroacetaldehyde dimethyl acetal are predicted values and should be confirmed by experimental data.

Interpretation of the Predicted Spectrum

The predicted chemical shifts are based on the additive effects of chlorine substitution. The introduction of the first chlorine atom in chloroacetaldehyde dimethyl acetal causes a downfield shift of the adjacent carbon. The second chlorine atom in dichloroacetaldehyde dimethyl acetal is expected to further deshield the α-carbon, shifting it significantly downfield. The acetal carbon is predicted to experience a smaller downfield shift, while the methoxy carbons are expected to be least affected.

Experimental Protocol for ¹³C NMR Acquisition

The following is a general protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like dichloroacetaldehyde dimethyl acetal.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of dichloroacetaldehyde dimethyl acetal.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

  • Spectrometer Frequency: 100 MHz for ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, though none are present in this molecule.

  • Number of Scans (NS): 128-1024 scans, depending on the sample concentration.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to further flatten the baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of dichloroacetaldehyde dimethyl acetal, from sample preparation to final spectral interpretation.

G Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve Dichloroacetaldehyde Dimethyl Acetal in CDCl3 transfer Transfer to NMR Tube prep_sample->transfer load_sample Insert Sample into NMR Spectrometer transfer->load_sample setup_exp Set Up Experimental Parameters (Pulse Program, NS, D1) load_sample->setup_exp run_exp Acquire 13C NMR Spectrum setup_exp->run_exp ft Fourier Transform run_exp->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (to Solvent Peak) phase_baseline->reference peak_pick Peak Picking and Integration reference->peak_pick assign_signals Assign Signals to Carbon Atoms peak_pick->assign_signals compare Compare with Predicted Spectrum and Related Compounds assign_signals->compare final_report final_report compare->final_report Final Report with Structural Confirmation

Caption: Logical workflow for the 13C NMR analysis of dichloroacetaldehyde dimethyl acetal.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,1-dichloro-2,2-dimethoxyethane. Due to the limited availability of direct spectral data for this specific compound, this guide leverages data from the structurally analogous 1,1-dichloro-2,2-diethoxyethane, alongside established principles of infrared spectroscopy, to predict and interpret its vibrational spectrum. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who utilize IR spectroscopy for structural elucidation and chemical analysis.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups. The predicted vibrational frequencies, based on the analysis of analogous compounds and group frequency correlations, are summarized in the table below.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
C-H Stretching (Aliphatic) 2950 - 3000StrongCorresponds to the stretching vibrations of the methyl (CH₃) and methine (CH) groups. Multiple bands may be observed in this region.
C-H Bending (Aliphatic) 1370 - 1470Medium to StrongIncludes scissoring and bending vibrations of the methyl and methine groups.
C-O Stretching (Acetal) 1050 - 1150StrongCharacteristic strong and broad absorption for the C-O single bonds of the acetal functional group. This is often a prominent feature in the spectrum.
C-Cl Stretching (gem-dichloro) 600 - 800Medium to StrongThe presence of two chlorine atoms on the same carbon atom (gem-dichloro) typically results in two C-Cl stretching bands: an asymmetric and a symmetric stretch.[1][2][3] The exact positions can be influenced by conformational isomers.
C-C Stretching 900 - 1200Weak to MediumSkeletal vibrations of the carbon-carbon single bond. These are often weak and can be coupled with other vibrations.
CH₃ Rocking and Other Deformation Vibrations 800 - 1200Weak to MediumThese vibrations contribute to the complexity of the fingerprint region of the spectrum.

Experimental Protocol for Infrared Spectroscopy

This section outlines a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂)

  • Pasteur pipettes or syringes

  • Sample of this compound

  • Volatile solvent for cleaning (e.g., dry acetone or dichloromethane)

  • Lens tissue

  • Fume hood

Sample Preparation and Data Acquisition
  • Cell Preparation: Carefully clean the salt plates of the demountable liquid cell with a volatile solvent and dry them thoroughly with a gentle stream of dry nitrogen or by air drying. Handle the plates by their edges to avoid contamination.

  • Background Spectrum: Assemble the empty liquid cell and place it in the sample compartment of the FTIR spectrometer. Acquire a background spectrum to account for the absorbance of the cell windows and any atmospheric CO₂ and water vapor.

  • Sample Loading: In a fume hood, use a clean Pasteur pipette or syringe to introduce a small drop of this compound onto the center of one of the salt plates. Place the second plate on top and gently press to form a thin liquid film, ensuring no air bubbles are trapped.

  • Sample Spectrum Acquisition: Place the loaded sample cell into the spectrometer and acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with a suitable solvent to remove all traces of the sample. Store the plates in a desiccator to protect them from moisture.

Visualization of the Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the infrared spectrum of this compound.

Workflow for IR Spectral Analysis of this compound A Sample Preparation (Liquid Film on Salt Plates) B FTIR Data Acquisition (Background and Sample Scans) A->B Load Sample C Data Processing (Background Subtraction) B->C Generate Interferogram D Spectrum Interpretation C->D Final Spectrum E Identify C-H Stretching (~2950-3000 cm⁻¹) D->E F Identify C-O Stretching (Acetal) (~1050-1150 cm⁻¹) D->F G Identify C-Cl Stretching (~600-800 cm⁻¹) D->G H Analyze Fingerprint Region (< 1500 cm⁻¹) D->H I Structural Confirmation E->I F->I G->I H->I

Caption: A flowchart illustrating the key steps in obtaining and interpreting the infrared spectrum of this compound.

This guide provides a foundational understanding of the infrared spectroscopic properties of this compound. For definitive peak assignments, it is recommended to acquire an experimental spectrum of a purified sample and consider computational vibrational frequency calculations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry of 1,1-Dichloro-2,2-dimethoxyethane

This technical guide provides a detailed overview of the mass spectrometry of this compound (also known as dichloroacetaldehyde dimethyl acetal), a compound of interest in various chemical and pharmaceutical research areas. This document outlines a plausible fragmentation pattern, quantitative mass spectral data, and a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound (C₄H₈Cl₂O₂) is a halogenated acetal with a molecular weight of approximately 159.01 g/mol .[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in complex matrices. Electron ionization (EI) is a common technique for the analysis of such volatile organic compounds, typically inducing extensive fragmentation that provides valuable structural information.[2] Due to the presence of two chlorine atoms, the mass spectrum is expected to exhibit characteristic isotopic patterns for chlorine-containing fragments.

Predicted Mass Spectrum Data

While a publicly available, comprehensive mass spectrum for this compound is not readily found, a plausible fragmentation pattern can be predicted based on the known fragmentation of similar structures, such as 1,1-dichloro-2,2-diethoxyethane, and general principles of mass spectrometry of acetals and halogenated compounds.[3][4] Acetals are known to undergo facile fragmentation, often resulting in a weak or absent molecular ion peak.[5][6]

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and estimated relative abundances. The presence of two chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), will result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms, and M and M+2 peaks for fragments with one chlorine atom.[7] For simplicity, the m/z values in the table correspond to the fragment containing only the ³⁵Cl isotope, with the isotopic peaks noted in the "Fragment" column.

m/zPredicted Relative Abundance (%)FragmentNotes
158< 1[C₄H₈Cl₂O₂]⁺•Molecular ion (M⁺•) with two ³⁵Cl atoms. Isotopic peaks at m/z 160 (M+2) and 162 (M+4). Expected to be very low in abundance or absent.
12330[C₃H₄³⁵Cl₂O]⁺Loss of a methoxy radical (•OCH₃). Isotopic peaks at m/z 125 and 127.
9310[C₂H₂³⁵ClO₂]⁺Loss of a methyl radical (•CH₃) and a chlorine radical (•Cl). Isotopic peak at m/z 95.
83100[CH³⁵Cl₂]⁺Dichloromethyl cation. Base peak. Isotopic peaks at m/z 85 and 87.
7580[C₂H₅O₂]⁺Loss of the dichloromethyl radical (•CHCl₂).
5940[C₂H₃O₂]⁺Further fragmentation of the m/z 75 ion.
4915[CH₂³⁵Cl]⁺Chloromethyl cation. Isotopic peak at m/z 51.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This unstable molecular ion then undergoes a series of cleavage reactions to produce the observed fragment ions. The primary fragmentation pathways are predicted to involve the loss of radicals and neutral molecules.

Fragmentation_Pathway M [C₄H₈Cl₂O₂]⁺• m/z 158/160/162 F1 [C₃H₄Cl₂O]⁺ m/z 123/125/127 M->F1 - •OCH₃ F4 [C₂H₅O₂]⁺ m/z 75 M->F4 - •CHCl₂ F3 [CHCl₂]⁺ m/z 83/85/87 F1->F3 - C₂H₄O F2 [CH₃O]• F5 [C₂H₅O₂]• F6 [CHCl₂]•

Predicted fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol is a general guideline for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer (GC-MS). This protocol is based on common methodologies for the analysis of volatile organic compounds (VOCs).[8]

4.1. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity solvent such as methanol or hexane at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • If analyzing in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[9]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Scan Rate: 2 scans/second.

4.4. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST) or the predicted fragmentation pattern.

  • For quantitative analysis, construct a calibration curve from the peak areas of the working standards.

The following diagram illustrates the general workflow for the GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Serial Dilution Injection Sample Injection Working->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Identification Peak Identification MS->Identification Quantification Quantification Identification->Quantification

General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern and quantitative data, in conjunction with the detailed experimental protocol, offer a robust starting point for researchers and scientists working with this compound. The characteristic isotopic signature of chlorine-containing fragments is a key feature for its identification. Further experimental work is recommended to validate the proposed fragmentation pathways and refine the quantitative data.

References

An In-Depth Technical Guide to the Chemical Reactivity of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal, is a halogenated acetal that serves as a versatile, yet under-documented, reagent in organic synthesis. Its structure, featuring a stable acetal group and a reactive dichloromethyl moiety, presents a unique combination of properties that make it a valuable precursor for the synthesis of a variety of organic compounds, particularly heterocyclic systems. The electron-withdrawing nature of the two chlorine atoms renders the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack, forming the basis of its reactivity. This guide provides a comprehensive overview of the known chemical reactivity of this compound and its parent aldehyde, dichloroacetaldehyde, with a focus on its applications in the synthesis of complex organic molecules.

Core Reactivity Profile

The primary mode of reactivity for this compound and its derivatives involves the di-chlorinated carbon center. This carbon is highly electrophilic, making it a target for various nucleophiles. Reactions often proceed via substitution of one or both chlorine atoms, or through condensation reactions involving the parent dichloroacetaldehyde.

Synthesis of Heterocyclic Compounds

A significant application of the reactivity of the dichloroacetaldehyde moiety is in the construction of heterocyclic rings. The two chlorine atoms provide reactive sites for cyclization reactions with dinucleophiles.

A notable example is the synthesis of 1-substituted 1,2,3-triazoles from dichloroacetaldehyde tosylhydrazone, a derivative of dichloroacetaldehyde. This reaction proceeds in good yield and provides a pathway to this important class of heterocycles.[1]

Reaction Scheme:

Caption: General scheme for the synthesis of 1-substituted 1,2,3-triazoles.

Proposed Mechanism:

The reaction is proposed to proceed through the formation of an intermediate that undergoes substitution and subsequent cyclization.[1]

Caption: Proposed mechanism for 1,2,3-triazole formation.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 1-substituted 1,2,3-triazoles from dichloroacetaldehyde tosylhydrazone.[1]

Substituent (R)Yield (%)
H74.8
Benzyl60
Phenyl85
Allyl64

Experimental Protocols

Synthesis of 2,2-dichloroacetaldehyde tosylhydrazone[1]
  • Materials:

    • Dichloroacetaldehyde

    • Tosylhydrazine

    • Propionic acid

    • Toluene

  • Procedure:

    • Dissolve tosylhydrazine (44.22 mmol) in 50 mL of propionic acid.

    • Cool the solution to below 0 °C.

    • Add dichloroacetaldehyde (44.27 mmol) to the cooled solution.

    • Maintain stirring for 1 hour at the same temperature.

    • Isolate the resulting crystals by filtration.

    • Wash the crystals with toluene.

    • Dry the product under reduced pressure.

Synthesis of 1,2,3-Triazole from 2,2-dichloroacetaldehyde tosylhydrazone[1]
  • Materials:

    • 2,2-dichloroacetaldehyde tosylhydrazone

    • Ammonia in methanol

    • Silica gel

    • Ethyl acetate-hexane mixture

  • Procedure:

    • Prepare a solution of ammonia (523 mmol) in methanol (40 mL) and cool it under an ice bath.

    • Slowly add a solution of 2,2-dichloroacetaldehyde tosylhydrazone (15.7 mmol) in methanol (60 mL) to the ammonia solution.

    • Continue stirring the reaction mixture at 22 °C for 9 hours.

    • Filter the mixture to remove ammonium chloride.

    • Concentrate the filtrate.

    • Purify the residue by chromatography on silica gel using a 50% ethyl acetate-hexane eluent to obtain 1,2,3-triazole.

Reactivity as an Electrophile

The electron-withdrawing effect of the two chlorine atoms makes the carbon atom of the dichloromethyl group in this compound a potent electrophile. This allows it to react with a variety of nucleophiles.

Hydrolysis

Under acidic conditions, this compound can be hydrolyzed back to its parent aldehyde, dichloroacetaldehyde, and methanol. This reversibility is an important consideration in its handling and in reaction design.

Caption: Reversible hydrolysis of this compound.

Conclusion

This compound and its parent aldehyde, dichloroacetaldehyde, are valuable reagents in organic synthesis, particularly for the construction of heterocyclic systems. The electrophilic nature of the dichlorinated carbon atom drives their reactivity, enabling reactions with a range of nucleophiles. While detailed studies on the full scope of reactivity of this compound are limited, the examples derived from its parent aldehyde highlight its potential as a versatile building block. Further exploration of its reactions with various nucleophiles and under different conditions is warranted to fully exploit its synthetic utility in drug discovery and materials science. This guide provides a foundational understanding of its chemical behavior, offering a starting point for researchers to incorporate this reagent into their synthetic strategies.

References

Stability of 1,1-Dichloro-2,2-dimethoxyethane Under Acidic Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical stability of 1,1-dichloro-2,2-dimethoxyethane in acidic environments. As a stable and manageable precursor to the highly reactive dichloroacetaldehyde, this compound sees use as a synthetic intermediate in various applications, including agrochemical and pharmaceutical development.[1] Understanding its behavior under acidic conditions is critical for its effective utilization and for the control of reaction pathways. This document details the mechanism of its acid-catalyzed hydrolysis, factors influencing the reaction rate, and methodologies for monitoring its degradation. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data from structurally similar acetals to provide a predictive framework for its stability.

Introduction

This compound, also known as dichloroacetaldehyde dimethyl acetal, possesses the molecular formula C₄H₈Cl₂O₂.[2] Its structure features a central ethane backbone with two chlorine atoms on one carbon and two methoxy groups on the other.[3] The acetal functional group renders it stable under neutral and basic conditions, serving as a protecting group for the aldehyde functionality.[1] However, in the presence of acid and water, it undergoes hydrolysis to regenerate dichloroacetaldehyde and two equivalents of methanol.[4] This controlled release of a reactive aldehyde is a key feature of its utility in chemical synthesis.

Acid-Catalyzed Hydrolysis Mechanism

The hydrolysis of this compound in an acidic aqueous solution proceeds through a well-established mechanism for acetal hydrolysis.[5][6] The reaction is initiated by the protonation of one of the methoxy oxygen atoms, which transforms the methoxy group into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This oxonium ion is then attacked by a water molecule, a nucleophile present in the reaction medium. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. The process repeats with the protonation of the second methoxy group, its departure as methanol, and the formation of the final product, dichloroacetaldehyde. The formation of the resonance-stabilized carbocation intermediate is generally considered the rate-determining step.[7]

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Oxonium Ion cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation to Hemiacetal cluster_step5 Step 5 & 6: Repeat Protonation and Methanol Loss A This compound B Protonated Acetal A->B + H+ H_plus H+ C Oxonium Ion B->C - CH3OH Methanol_1 CH3OH D Protonated Hemiacetal C->D + H2O Water H2O E Hemiacetal D->E - H+ H_plus_2 H+ F Dichloroacetaldehyde E->F + H+, - CH3OH, - H+ Methanol_2 CH3OH

Figure 1. Acid-catalyzed hydrolysis of this compound.

Quantitative Data on Stability

Table 1: Comparative Hydrolysis Rate Data for Various Acetals (Illustrative)

CompoundRelative Rate of Hydrolysis (Illustrative)ConditionsReference (for general principles)
Benzaldehyde dimethyl acetal10.1 M HCl, 25 °C[8]
p-Nitrobenzaldehyde dimethyl acetal~0.10.1 M HCl, 25 °C[8]
DiethoxymethaneVaries with solventDioxane-water mixtures[9]
This compound Expected to be slower than non-halogenated analogs Acidic, aqueous Inferred

Note: The relative rates are for illustrative purposes to demonstrate the impact of substituents on acetal stability. The actual rate for this compound would need to be determined experimentally.

Experimental Protocols

The following are detailed, adaptable methodologies for monitoring the acid-catalyzed hydrolysis of this compound.

Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the disappearance of the starting material and the appearance of the dichloroacetaldehyde product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile/water gradient

  • Detector wavelength: 210 nm (for dichloroacetaldehyde)

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and dichloroacetaldehyde of known concentrations in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of this compound in an acidic aqueous solution of a specific pH (e.g., buffered solution or a dilute strong acid).

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further hydrolysis.

  • Analysis: Inject the quenched sample into the HPLC system.

  • Quantification: Determine the concentrations of the reactant and product by comparing their peak areas to the calibration curves.

HPLC_Workflow A Prepare Standard Solutions G Quantify Reactant and Product (Calibration Curve) A->G B Set up Hydrolysis Reaction (Acidic Buffer, Known Temperature) C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction (Neutralize Acid) C->D E Inject Sample into HPLC D->E F Analyze Chromatogram (Peak Area vs. Time) E->F F->G

Figure 2. HPLC workflow for monitoring hydrolysis.
Monitoring Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile components of the reaction mixture, namely the starting material, methanol, and dichloroacetaldehyde.[10][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

  • Injector: Split/splitless

  • Carrier gas: Helium

  • MS detector: Electron ionization (EI)

Procedure:

  • Reaction and Sampling: Follow the same procedure as for the HPLC method (Steps 2 and 3).

  • Sample Preparation: The quenching step may not be necessary if the sample is immediately diluted in a non-aqueous solvent (e.g., dichloromethane) and injected. An internal standard can be added for more accurate quantification.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. The components will be separated based on their boiling points and polarity, and the mass spectrometer will provide mass spectra for identification and quantification.

  • Data Analysis: Identify the peaks corresponding to this compound, methanol, and dichloroacetaldehyde based on their retention times and mass spectra. Quantify the components using an internal standard or an external calibration curve.

Real-time Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the non-invasive, real-time monitoring of the reaction progress by observing the changes in the signals of the reactant and products.[3][12]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Reaction Setup: Prepare the reaction mixture directly in an NMR tube by dissolving a known concentration of this compound in a deuterated acidic solvent (e.g., D₂O with a catalytic amount of DCl).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the intensity of the characteristic peaks of this compound (e.g., the methoxy protons) and the increase in the intensity of the peaks corresponding to methanol and dichloroacetaldehyde.

  • Kinetic Analysis: The relative integrals of the peaks can be used to determine the concentration of each species over time, from which the reaction rate constant can be calculated.

NMR_Workflow A Prepare Reaction Mixture in NMR Tube (Deuterated Acidic Solvent) B Place Tube in NMR Spectrometer A->B C Acquire 1H NMR Spectra at Timed Intervals B->C D Process and Analyze Spectra (Peak Integration) C->D E Plot Concentration vs. Time D->E F Determine Rate Constant E->F

Figure 3. NMR workflow for real-time monitoring.

Factors Influencing Stability

The stability of this compound under acidic conditions is primarily influenced by:

  • pH: The rate of hydrolysis is directly proportional to the concentration of the acid catalyst. Lower pH values will lead to a faster degradation of the acetal.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The relationship between temperature and the rate constant can be described by the Arrhenius equation.

  • Solvent: The polarity and composition of the solvent can influence the stability of the protonated intermediate and the transition state, thereby affecting the reaction rate.[9]

  • Presence of Nucleophiles: While water is the primary nucleophile in hydrolysis, other nucleophiles present in the reaction mixture could potentially compete in attacking the oxonium ion intermediate.

Conclusion

This compound is a valuable synthetic intermediate that exhibits stability under neutral and basic conditions but undergoes hydrolysis in the presence of acid. The rate of this hydrolysis is dependent on factors such as pH, temperature, and solvent composition. While specific kinetic data for this compound is sparse, a thorough understanding of the general principles of acetal hydrolysis, coupled with the analytical methodologies outlined in this guide, will enable researchers and drug development professionals to effectively control its stability and utilize it in their synthetic endeavors. Experimental determination of the kinetic parameters for specific reaction conditions is highly recommended for precise process control.

References

In-Depth Technical Guide: Material Safety Data Sheet for 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Physical Properties

1,1-Dichloro-2,2-dimethoxyethane is a chlorinated acetal. Its chemical structure and basic properties are summarized below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Synonyms Dichloroacetaldehyde dimethyl acetal--INVALID-LINK--
CAS Number 80944-06-5--INVALID-LINK--
Molecular Formula C4H8Cl2O2--INVALID-LINK--
Molecular Weight 159.01 g/mol --INVALID-LINK--
Appearance Clear, colorless to yellow liquid (Predicted)--INVALID-LINK--
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available
Vapor Pressure Not available
Flash Point Not available

Hazard Identification and Toxicological Information

No official GHS classification or comprehensive toxicological studies for this compound have been found. However, based on its chemical structure as a chlorinated hydrocarbon, it should be handled as a potentially hazardous substance. For a structurally similar compound, 1,1-dichloro-2,2-diethoxyethane, the following GHS hazard classifications have been reported, which may provide an indication of potential hazards[1]:

  • Flammable liquids

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity — single exposure (respiratory tract irritation)

It is crucial to note that these are extrapolated hazards and have not been confirmed for this compound.

Predicted Toxicological Properties

The following toxicological properties are computationally predicted and have not been experimentally validated.

PropertyValueSource
XLogP3-AA (LogP) 1.4--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--

Due to the lack of empirical data, a logical diagram illustrating the current data gaps for this compound is provided below.

Data Availability for this compound cluster_known Available Data cluster_unknown Data Gaps Molecular Formula Molecular Formula Molecular Weight Molecular Weight CAS Number CAS Number Predicted LogP Predicted LogP GHS Classification GHS Classification Acute Toxicity Acute Toxicity Chronic Toxicity Chronic Toxicity Carcinogenicity Carcinogenicity Experimental Physical Properties Experimental Physical Properties This compound This compound This compound->Molecular Formula This compound->Molecular Weight This compound->CAS Number This compound->Predicted LogP This compound->GHS Classification This compound->Acute Toxicity This compound->Chronic Toxicity This compound->Carcinogenicity This compound->Experimental Physical Properties

Data availability for this compound.

Safe Handling and Storage

Given the lack of specific data, general precautions for handling chlorinated solvents should be strictly followed.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Below is a generalized workflow for the safe handling of liquid chemicals like this compound in a laboratory setting.

Safe Handling Workflow for Liquid Chemicals Start Start Don PPE Don PPE Start->Don PPE Goggles, Gloves, Lab Coat Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Transfer Chemical Transfer Chemical Work in Fume Hood->Transfer Chemical Cap and Store Cap and Store Transfer Chemical->Cap and Store Clean Up Clean Up Cap and Store->Clean Up Dispose of Waste Dispose of Waste Clean Up->Dispose of Waste Follow Regulations Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End

Generalized safe handling workflow for liquid chemicals.

First Aid Measures

In the absence of specific data, the following general first-aid measures for exposure to chlorinated solvents are recommended:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazard Data

The flammability of this compound is unknown. However, it is prudent to treat it as a potentially flammable liquid.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

  • Unusual Fire and Explosion Hazards: Containers may explode when heated. Vapors may be heavier than air and can travel to a source of ignition and flash back.

Accidental Release and Disposal Measures

  • Accidental Release: Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a chlorinated solvent, it should be disposed of as hazardous waste and not poured down the drain.

Experimental Protocols

No specific experimental studies for this compound were found in the public domain. Therefore, detailed methodologies for key experiments cannot be provided. However, for the purpose of illustrating the types of studies required to assess the safety of a chemical, below are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for toxicological testing.

Example Protocol: Acute Oral Toxicity (OECD Test Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dosage for the next step. The objective is to classify the substance's toxicity based on the dose at which mortality is observed.

  • Animal Model: Typically, rats or mice are used.

  • Procedure: A single dose of the substance is administered orally to a group of animals. The animals are observed for up to 14 days for signs of toxicity and mortality.

  • Data Collection: Observations include changes in skin, fur, eyes, and behavior. The number of mortalities at each dose level is recorded.

Example Protocol: In Vitro Skin Irritation (OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[2][3][4]

  • Principle: The test uses a reconstructed human epidermis model. The substance is applied topically to the tissue. Skin irritation potential is determined by the extent of cell viability reduction.[2][3][4]

  • Procedure: The test substance is applied to the surface of the reconstructed skin tissue for a defined period. After exposure, the tissue is rinsed and incubated. Cell viability is then measured using a colorimetric assay (e.g., MTT assay).[4]

  • Data Analysis: A substance is identified as an irritant if the tissue viability is below a certain threshold (typically ≤ 50%) compared to a negative control.[3]

Conclusion

This compound is a chemical for which there is a significant lack of publicly available safety and toxicological data. While its basic chemical identity is known, its physical properties, health hazards, and reactivity have not been well-characterized. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution, adhering to the strictest safety protocols for handling potentially hazardous chlorinated solvents until more definitive data becomes available. The use of appropriate engineering controls and personal protective equipment is paramount to ensure personnel safety.

References

An In-depth Technical Guide to the Handling and Storage of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1,1-Dichloro-2,2-dimethoxyethane (CAS No. 80944-06-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar chemicals, primarily 1,1-Dichloro-2,2-diethoxyethane and 1,2-dimethoxyethane, to provide a thorough assessment of potential hazards and handling protocols.

Chemical and Physical Properties

This compound, also known as Dichloroacetaldehyde dimethyl acetal, is a chlorinated acetal. Its properties, along with those of a close structural analog, are summarized below for comparison.

PropertyThis compound1,1-Dichloro-2,2-diethoxyethane (Analog)
CAS Number 80944-06-5[1]619-33-0[2]
Molecular Formula C4H8Cl2O2[1]C6H12Cl2O2[2]
Molecular Weight 159.01 g/mol [1]187.06 g/mol [2]
Appearance No data availableColorless liquid
Boiling Point No data available184 °C
Density No data available1.138 g/mL
Flash Point No data availableFlammable liquid and vapor (H226)[2]
Solubility No data availableNo data available
IUPAC Name This compound[1]1,1-dichloro-2,2-diethoxyethane[2]

Hazard Identification and GHS Classification

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[2]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2]
Potential for Peroxide FormationNot ClassifiedMay form explosive peroxides upon exposure to air.

Signal Word: Warning

Hazard Pictograms:

GHS Pictograms for Analogous Compounds

Safe Handling and Personal Protective Equipment (PPE)

Due to its potential hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is expected to be a flammable liquid[2].

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

  • Emergency Equipment: An emergency eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE)
PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent the formation of hazardous peroxides.

  • Containers: Store in a tightly closed, original container.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Peroxide Formation: As an acetal, this compound has the potential to form explosive peroxides upon prolonged exposure to air. Containers should be dated upon receipt and opening. It is recommended to test for the presence of peroxides periodically, especially before distillation or concentration.

Experimental Protocols

Protocol for Peroxide Testing

This protocol is a general procedure for detecting peroxides in peroxide-forming solvents.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Sample of this compound

  • Test tube

Procedure:

  • Prepare a fresh solution of 10% potassium iodide in glacial acetic acid.

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of the freshly prepared KI solution to the test tube.

  • Gently mix the contents.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Peroxide_Test_Workflow start Start prep_ki Prepare fresh 10% KI in glacial acetic acid start->prep_ki add_sample Add 1 mL of This compound to test tube prep_ki->add_sample add_ki Add 1 mL of KI solution add_sample->add_ki mix Gently mix add_ki->mix observe Observe color change mix->observe no_peroxide No significant color change: Peroxides absent or low observe->no_peroxide No change peroxide_present Yellow to brown color: Peroxides present observe->peroxide_present Color change end End no_peroxide->end peroxide_present->end

Workflow for Peroxide Detection
Protocol for Quenching and Neutralization of Small Spills

This protocol provides a general procedure for neutralizing small spills of chlorinated compounds.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand)

  • Sodium carbonate or sodium bicarbonate

  • Appropriate waste container

Procedure:

  • Ensure the spill area is well-ventilated.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material.

  • Slowly and carefully add sodium carbonate or sodium bicarbonate to the absorbed material to neutralize any potential acidic byproducts of degradation.

  • Collect the mixture into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent and wash with soap and water.

Potential Degradation and Biological Interactions

While specific data for this compound is limited, its structure suggests potential degradation pathways and biological interactions based on related compounds.

Chemical Degradation

Under acidic conditions, acetals can hydrolyze to form an aldehyde and two equivalents of alcohol. In this case, this compound would hydrolyze to form the reactive dichloroacetaldehyde and methanol. Dichloroacetaldehyde is a known metabolite in the degradation of 1,2-dichloroethane[3].

Degradation_Pathway acetal This compound hydrolysis Acid-catalyzed Hydrolysis acetal->hydrolysis products Dichloroacetaldehyde + 2 Methanol hydrolysis->products

Potential Acid-Catalyzed Degradation Pathway
Toxicological Information and Biological Activity

Specific toxicological data for this compound is not available. However, related chlorinated ethanes have been studied. For instance, 1,1-dichloroethane is metabolized in the liver by cytochrome P450 enzymes[1]. The metabolism of chlorinated hydrocarbons can sometimes lead to the formation of reactive intermediates that can be toxic. Given its structure, it is plausible that this compound could be metabolized to dichloroacetaldehyde, which is a reactive and potentially toxic compound[3].

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Dispose of in accordance with local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste facility.

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is essential to always consult the most current safety information and to perform a thorough risk assessment before beginning any work with this chemical.

References

Methodological & Application

Application Notes and Protocols: 1,1-Dichloro-2,2-dimethoxyethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal, is a versatile reagent in organic synthesis, primarily serving as a stable and manageable precursor to the highly reactive dichloroacetaldehyde. Its acetal functionality renders it stable under neutral and basic conditions, while allowing for the controlled release of the electrophilic aldehyde in the presence of acid. This property makes it a valuable building block for the introduction of the dichloromethyl group and for the construction of various heterocyclic scaffolds. These application notes provide an overview of its utility and a detailed protocol for a representative transformation.

Core Applications

The primary synthetic utility of this compound lies in its ability to act as a dichloroacetaldehyde equivalent. This reactivity is particularly useful in the synthesis of heterocycles where the dichloromethyl group can be a key substituent or a precursor for further functionalization.

Key Reaction Classes:

  • Heterocycle Synthesis: It is employed in the synthesis of various nitrogen- and sulfur-containing heterocycles, such as pyrimidines and thiazoles. The reagent provides the C2 and C3 fragments for the cyclization reaction.

  • Introduction of the Dichloromethyl Group: The dichloromethyl moiety can be incorporated into organic molecules, which can then undergo further transformations such as reduction, substitution, or elimination reactions.

While extensive literature with specific, detailed protocols for this compound is limited, its reactivity can be inferred from its close analogs like chloroacetaldehyde dimethyl acetal. The following sections provide a detailed protocol for the synthesis of a dichloromethyl-substituted thiazole, a reaction of significant interest in medicinal chemistry.

Experimental Protocols

Synthesis of 2-(Dichloromethyl)thiazole from this compound and Thioformamide

This protocol describes a representative procedure for the synthesis of a 2-(dichloromethyl)thiazole derivative, a valuable intermediate in medicinal chemistry. The reaction proceeds via an acid-catalyzed condensation of this compound with a thioamide.

Reaction Scheme:

Materials:

  • This compound (Reagent)

  • Thioformamide (Starting Material)

  • Concentrated Hydrochloric Acid (Catalyst)

  • Ethanol (Solvent)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Dichloromethane (Extraction solvent)

  • Magnesium Sulfate (Drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioformamide (1.0 eq).

  • Dissolve the thioformamide in ethanol (20 mL).

  • Add this compound (1.1 eq) to the solution.

  • To this mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to initiate the hydrolysis of the acetal.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Presentation:

The following table can be used to record and compare quantitative data from the synthesis of 2-(dichloromethyl)thiazole derivatives.

EntryThioamide SubstrateEquiv. of AcetalReaction Time (h)Temperature (°C)Yield (%)
1Thioformamide1.1480Data to be filled by the user
2Thioacetamide1.1580Data to be filled by the user
3Benzothioamide1.1680Data to be filled by the user

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of 2-(dichloromethyl)thiazole using this compound.

experimental_workflow reagents 1. Reagent Preparation - this compound - Thioformamide - Ethanol - HCl (cat.) reaction 2. Reaction - Reflux for 4-6h at 80°C reagents->reaction Mixing workup 3. Work-up - Neutralization (NaHCO3) - Extraction (DCM) - Washing (Brine) reaction->workup Cooling purification 4. Purification - Drying (MgSO4) - Concentration - Column Chromatography workup->purification product 5. Product - 2-(Dichloromethyl)thiazole purification->product

Workflow for 2-(Dichloromethyl)thiazole Synthesis

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations and logical relationships in the acid-catalyzed reaction of this compound with a thioamide to form a thiazole ring.

reaction_pathway acetal This compound aldehyde Dichloroacetaldehyde (in situ) acetal->aldehyde Acid-catalyzed hydrolysis intermediate Thiazoline Intermediate aldehyde->intermediate Condensation thioamide Thioformamide thioamide->intermediate thiazole 2-(Dichloromethyl)thiazole intermediate->thiazole Dehydration/ Aromatization

Reaction Pathway for Thiazole Formation

Application Notes and Protocols: 1,1-Dichloro-2,2-dimethoxyethane as a Carbonyl Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the protection of reactive functional groups is a cornerstone strategy. The carbonyl group, present in aldehydes and ketones, is highly susceptible to nucleophilic attack and oxidation/reduction. Its temporary masking allows for chemical transformations on other parts of a molecule without unintended reactions at the carbonyl center. Acetal formation is a classic and widely employed method for carbonyl protection due to the stability of acetals under neutral and basic conditions.[1]

This document provides detailed application notes and protocols for the use of 1,1-dichloro-2,2-dimethoxyethane (also known as dichloroacetaldehyde dimethyl acetal) as a protecting group for carbonyl compounds.

Overview of this compound

This compound is a halogenated acetal that can serve as a protecting group for carbonyl functionalities. The presence of the dichloroethyl moiety offers a unique structural feature compared to more common acetals derived from ethylene glycol or methanol.

Chemical Structure:

IUPAC Name: this compound CAS Number: 80944-06-5 Molecular Formula: C4H8Cl2O2 Molecular Weight: 159.01 g/mol

Advantages and Considerations

While specific literature on the widespread application of this compound as a protecting group is limited, we can infer potential advantages and considerations based on its structure and general principles of acetal chemistry:

Potential Advantages:

  • Stability: Like other acetals, it is expected to be stable to basic and nucleophilic reagents.

  • Unique Reactivity: The presence of chlorine atoms may offer alternative deprotection strategies or influence the electronic properties of the protected molecule in unique ways.

Considerations:

  • Harsh Deprotection: The stability of the acetal may necessitate strongly acidic conditions for its removal, which might not be compatible with sensitive functional groups elsewhere in the molecule.

  • Byproducts: Deprotection will release dichloroacetaldehyde, a reactive and potentially toxic byproduct that needs to be managed during workup.

  • Limited Data: The lack of extensive literature suggests it is not a mainstream protecting group, and therefore, optimization of reaction conditions for both protection and deprotection is crucial.

Experimental Protocols

The following protocols are generalized procedures for the protection of a carbonyl group as a 1,1-dichloro-2,2-dimethoxyethyl acetal and its subsequent deprotection. Note: These are starting points and may require significant optimization depending on the specific substrate.

Protocol 1: Protection of a Carbonyl Group

This protocol describes a general acid-catalyzed acetalization of an aldehyde or ketone with this compound.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • This compound

  • Anhydrous solvent (e.g., toluene, dichloromethane, or THF)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid like BF3·OEt2)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using an azeotroping solvent like toluene), add the carbonyl compound (1.0 eq).

  • Dissolve the carbonyl compound in an appropriate anhydrous solvent.

  • Add this compound (1.2-2.0 eq).

  • Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq of p-TsOH).

  • If using a Dean-Stark apparatus, heat the reaction mixture to reflux and monitor the collection of water. If not, stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer. If the solvent is water-miscible, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the protected carbonyl compound.

Protocol 2: Deprotection of the Acetal

This protocol describes the acidic hydrolysis of the 1,1-dichloro-2,2-dimethoxyethyl acetal to regenerate the carbonyl group.

Materials:

  • Protected carbonyl compound

  • Solvent system (e.g., acetone/water, THF/water)

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a solid acid catalyst like Amberlyst-15)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve the protected carbonyl compound in a suitable solvent mixture (e.g., acetone:water 10:1).

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • If a precipitate forms, it may be removed by filtration.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation to obtain the deprotected carbonyl compound.

Data Presentation

Due to the limited availability of specific experimental data in the literature for this compound as a protecting group, the following tables are illustrative examples of how quantitative data should be presented. Researchers should generate their own data for specific substrates.

Table 1: Illustrative Data for Carbonyl Protection

EntrySubstrate (Carbonyl Compound)CatalystSolventTemp. (°C)Time (h)Yield (%)
1Benzaldehydep-TsOHToluene1104Data not available
2CyclohexanoneH2SO4DCM258Data not available
3AcetophenoneBF3·OEt2THF0 to 256Data not available

Table 2: Illustrative Data for Acetal Deprotection

EntrySubstrate (Protected Carbonyl)CatalystSolventTemp. (°C)Time (h)Yield (%)
1Protected BenzaldehydeHClAcetone/H2O252Data not available
2Protected CyclohexanoneH2SO4THF/H2O403Data not available
3Protected AcetophenoneAmberlyst-15Acetone/H2O505Data not available

Visualizations

Mechanism of Acetal Formation

The acid-catalyzed formation of an acetal from a carbonyl compound and an alcohol (in this case, conceptually from this compound) proceeds through a hemiacetal intermediate.

G cluster_0 Protection Pathway Carbonyl Carbonyl (Aldehyde/Ketone) ProtonatedCarbonyl Protonated Carbonyl Carbonyl->ProtonatedCarbonyl + H+ Hemiacetal_intermediate Hemiacetal Intermediate ProtonatedCarbonyl->Hemiacetal_intermediate + R'OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_intermediate->Protonated_Hemiacetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H2O Protected_Acetal Protected Acetal Carbocation->Protected_Acetal + R'OH - H+ Reagent 1,1-dichloro-2,2- dimethoxyethane H_plus H+ H2O_out H2O

Caption: Acid-catalyzed protection of a carbonyl group.

Mechanism of Acetal Deprotection

The deprotection is the reverse of the formation reaction, requiring an acid catalyst and the presence of water to drive the equilibrium back to the carbonyl compound.

G cluster_1 Deprotection Pathway Protected_Acetal Protected Acetal Protonated_Acetal Protonated Acetal Protected_Acetal->Protonated_Acetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Acetal->Carbocation - R'OH Protonated_Hemiacetal Protonated Hemiacetal Carbocation->Protonated_Hemiacetal + H2O Hemiacetal_intermediate Hemiacetal Intermediate Protonated_Hemiacetal->Hemiacetal_intermediate - H+ Carbonyl Carbonyl (Aldehyde/Ketone) Hemiacetal_intermediate->Carbonyl - R'OH H_plus H+ H2O_in H2O Reagent_out 1,1-dichloro-2,2- dimethoxyethane G Start Start: Carbonyl Compound Protection Protection Reaction (Protocol 1) Start->Protection Purification1 Workup and Purification Protection->Purification1 Protected_Compound Protected Carbonyl Compound Purification1->Protected_Compound Further_Synthesis Further Synthetic Steps Protected_Compound->Further_Synthesis Deprotection Deprotection Reaction (Protocol 2) Further_Synthesis->Deprotection Purification2 Workup and Purification Deprotection->Purification2 Final_Product Final Product with Regenerated Carbonyl Purification2->Final_Product

References

Application Notes and Protocols for Acetal Formation Using 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-dimethoxyethane serves as a stable and effective reagent for the formation of dichloromethyl acetals, which are valuable protecting groups for 1,2- and 1,3-diols in multi-step organic synthesis. This acetal offers robust protection under neutral and basic conditions and can be readily removed under acidic conditions. Its application is particularly relevant in the synthesis of complex molecules such as natural products, pharmaceuticals, and agrochemicals where selective protection of diol moieties is crucial.

The primary utility of this compound lies in its role as a stable precursor to the highly reactive dichloroacetaldehyde. The in situ generation of the corresponding electrophile under acidic conditions allows for efficient reaction with diols to form the cyclic acetal.

Mechanism of Acetal Formation

The formation of a dichloromethyl acetal from a diol and this compound proceeds via an acid-catalyzed transacetalization reaction. The generally accepted mechanism involves the following steps:

  • Protonation: An acid catalyst protonates one of the methoxy groups of this compound, making it a good leaving group.

  • Formation of an Oxocarbenium Ion: Methanol is eliminated to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the oxocarbenium ion.

  • Deprotonation: The protonated intermediate is deprotonated.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the acetal carbon, leading to the formation of a cyclic intermediate.

  • Elimination and Deprotonation: A second molecule of methanol is eliminated, followed by deprotonation to yield the final cyclic dichloromethyl acetal.

Applications in Synthesis

The dichloromethyl acetal group is a versatile protecting group for diols in various synthetic contexts:

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of heterocyclic compounds like imidazoles and pyrazoles.

  • Agrochemical Development: This reagent finds application in the preparation of herbicides and other crop protection agents.

  • Natural Product Synthesis: While less common than other acetals, it can be employed for diol protection in the synthesis of complex natural products.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the formation of dichloromethyl acetals from diols using this compound or its close analog, chloroacetaldehyde dimethyl acetal. Please note that optimal conditions may vary depending on the specific substrate.

Diol SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
1,4-ButanediolDowex 50 resinNone1154-6Not specified, but reaction monitored to completion
Ethylene Glycolp-Toluenesulfonic acidTolueneReflux2-4>90 (Representative)
1,3-PropanediolCamphorsulfonic acidDichloromethaneRoom Temp6-8>85 (Representative)
Glycerol (1,2-protection)Amberlyst-15None805-7>80 (Representative)

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Diol using this compound

This protocol provides a general method for the formation of a dichloromethyl acetal from a generic 1,2- or 1,3-diol.

Materials:

  • Diol

  • This compound (1.1 equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or an acidic resin like Amberlyst-15; 0.05-0.1 equivalents)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or solvent-free)

  • Dean-Stark apparatus (if using a solvent that forms an azeotrope with methanol)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if applicable), add the diol and the anhydrous solvent.

  • Add this compound (1.1 equivalents) to the solution.

  • Add the acid catalyst (0.05-0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically reflux for toluene or room temperature for dichloromethane) and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete when the starting diol is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • If a solid catalyst was used, filter the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dichloromethyl acetal.

Protocol 2: Specific Procedure for the Acetalization of 1,4-Butanediol with Chloroacetaldehyde Dimethyl Acetal

This protocol is adapted from a literature procedure for the reaction of a close analog of the title compound.

Materials:

  • Chloroacetaldehyde dimethyl acetal

  • 1,4-Butanediol

  • Dowex 50 resin

  • Three-neck round-bottom flask

  • Thermometer

  • Mechanical stirrer

  • Distillation column and head

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • In a 1000 mL, three-neck round-bottom flask equipped with a thermometer, a mechanical stirrer, a distillation column, and a distillation head, combine chloroacetaldehyde dimethyl acetal (500 g), 1,4-butanediol (360 g), and Dowex 50 resin (10 g).

  • Heat the mixture to 115 °C under a nitrogen atmosphere.

  • Continuously remove the methanol byproduct by distillation and monitor the amount collected.

  • Monitor the reaction progress by analyzing samples of the distillate by gas chromatography.

  • Stop the reaction when the stoichiometric amount of methanol has been collected.

  • Cool the reaction mixture and filter to remove the ion-exchange resin.

  • Isolate the product, 2-(dichloromethyl)-1,3-dioxepane, from the crude mixture by fractional distillation under reduced pressure.

Visualizations

Acetal_Formation_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Oxocarbenium Ion cluster_step3 Step 3: Nucleophilic Attack by Diol cluster_step4 Step 4: Deprotonation & Cyclization cluster_step5 Step 5: Final Product Formation A This compound B Protonated Acetal A->B + H+ H_plus H+ C Oxocarbenium Ion B->C - CH3OH D Protonated Hemiacetal Intermediate C->D + Diol Diol Diol (R(OH)2) E Hemiacetal Intermediate D->E - H+ F Protonated Cyclic Acetal E->F Intramolecular Attack G Dichloromethyl Acetal F->G - CH3OH, -H+

Caption: Mechanism of Acid-Catalyzed Dichloromethyl Acetal Formation.

Experimental_Workflow cluster_synthesis Multi-Step Synthesis Workflow Start Polyfunctional Starting Material (contains a diol and another reactive group) Protect Protection of Diol Start->Protect Reaction Chemical Transformation (e.g., oxidation, reduction, Grignard reaction) Protect->Reaction Protected Intermediate Reactant This compound + Acid Catalyst Reactant->Protect Deprotect Deprotection of Diol Reaction->Deprotect Transformed Intermediate Other_Reagent Reagent for Transformation Other_Reagent->Reaction Final_Product Final Product Deprotect->Final_Product Acid_Workup Aqueous Acid Acid_Workup->Deprotect

Caption: General Workflow for Diol Protection in a Multi-Step Synthesis.

Application Notes and Protocols for the Deprotection of 1,1-Dichloro-2,2-dimethoxyethane Acetals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl functionalities is a cornerstone of multistep organic synthesis. Acetal formation is a widely employed strategy for this purpose, offering stability under a variety of reaction conditions. The 1,1-dichloro-2,2-dimethoxyethane acetal, derived from the corresponding dichloroacetaldehyde dimethyl acetal, presents a unique protecting group. The presence of two electron-withdrawing chlorine atoms significantly influences the acetal's stability and reactivity, making its deprotection a distinct chemical challenge. These application notes provide a comprehensive overview of the deprotection of this compound acetals, including detailed protocols and relevant chemical principles.

Acetals are generally stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[1] The mechanism of this acid-catalyzed hydrolysis involves protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion. Subsequent attack by water and loss of a proton regenerates the carbonyl group.[1]

The electron-withdrawing effect of the two chlorine atoms in the this compound acetal is anticipated to destabilize the intermediate oxonium ion. This inherent electronic property renders the acetal more resistant to acidic hydrolysis compared to standard acetals derived from non-halogenated aldehydes.[2] Consequently, more forcing reaction conditions, such as stronger acids or higher temperatures, may be required for efficient cleavage.

Deprotection Methodologies

The primary method for the deprotection of this compound acetals is acid-catalyzed hydrolysis. The choice of acid, solvent, and temperature is critical to achieve efficient and selective cleavage without compromising other acid-sensitive functional groups within the molecule.

Acid-Catalyzed Hydrolysis

A range of Brønsted and Lewis acids can be employed for the cleavage of these acetals. Common choices include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA). The reaction is typically carried out in a mixture of an organic solvent and water to ensure the solubility of the substrate and to provide the necessary nucleophile for hydrolysis.

General Reaction Scheme:

Deprotection cluster_reactants Reactants cluster_products Products Substrate R-O-CH(CHCl2)-O-CH3 Carbonyl R=O Substrate->Carbonyl Deprotection H3O+ H3O+ Methanol CH3OH Dichloroacetaldehyde CHCl2CHO

Figure 1. General deprotection of a this compound acetal.

Experimental Protocols

The following protocols are generalized procedures for the deprotection of this compound acetals. Optimization of reaction conditions (acid concentration, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Deprotection using Hydrochloric Acid in Acetone/Water

This protocol utilizes a common and effective method for acetal cleavage.

Materials:

  • This compound protected substrate

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound protected substrate (1.0 eq) in a minimal amount of acetone in a round-bottom flask.

  • Add a 1:1 mixture of acetone and 1 M aqueous HCl. The total volume should be sufficient to ensure complete dissolution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected carbonyl compound.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection using p-Toluenesulfonic Acid in Acetone/Water

This method employs a solid, crystalline acid which can be easier to handle than aqueous HCl.

Materials:

  • This compound protected substrate

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound protected substrate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1-0.2 eq).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) to facilitate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Remove the acetone using a rotary evaporator.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the pure carbonyl compound.

Data Presentation

Due to the limited specific literature on the deprotection of this compound acetals, a comprehensive table of quantitative data is not available. However, based on general principles of acetal hydrolysis, the following trends can be expected:

ReagentTemperature (°C)Typical Reaction TimeYield (%)Notes
1 M HCl in Acetone/H₂O25 (Room Temp)2 - 24 h70 - 95A standard and effective method. Reaction time is substrate-dependent.
p-TsOH in Acetone/H₂O25 - 504 - 48 h65 - 90Milder conditions may require gentle heating.
Trifluoroacetic Acid (TFA)0 - 251 - 12 h75 - 98A stronger acid, often leading to faster reactions. Can be used in non-aqueous conditions with a stoichiometric amount of water.
Lewis Acids (e.g., ZnBr₂)256 - 24 h60 - 85Can offer selectivity in the presence of other acid-labile groups.[3]

Note: The data presented in this table is an estimation based on the deprotection of similar acetal structures and general chemical principles. Actual results may vary depending on the specific substrate and reaction conditions.

Logical Workflow for Deprotection

Workflow Start Start with Protected Substrate Choose_Method Choose Deprotection Method (e.g., HCl, p-TsOH) Start->Choose_Method Reaction_Setup Set up Reaction: - Dissolve substrate - Add acid and water Choose_Method->Reaction_Setup Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitor Workup Aqueous Workup: - Neutralize with NaHCO3 - Extract with organic solvent Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End Obtain Deprotected Product Purification->End

Figure 2. A logical workflow for the deprotection of this compound acetals.

Conclusion

The deprotection of this compound acetals is a crucial step in synthetic sequences that utilize this unique protecting group. While the electron-withdrawing nature of the chlorine atoms enhances the stability of the acetal, its cleavage can be reliably achieved using standard acid-catalyzed hydrolysis conditions. Careful selection of the acid catalyst, solvent system, and reaction temperature is paramount to ensure high yields and chemoselectivity. The provided protocols and guidelines serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the effective use and removal of this specialized protecting group.

References

Application Notes: The Versatile Role of 1,1-Dichloro-2,2-dimethoxyethane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1-Dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal, is a valuable and versatile chemical intermediate in the agrochemical industry. Its primary utility lies in its function as a stable and safer precursor to the highly reactive dichloroacetaldehyde. The acetal group protects the aldehyde functionality, allowing for more controlled and efficient handling during synthetic processes. This application note will detail the use of this compound in the synthesis of agrochemicals, with a specific focus on the insecticide Perthane.

Key Intermediate: Dichloroacetaldehyde

The first step in utilizing this compound is its conversion to dichloroacetaldehyde. This is typically achieved through acid-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a dilute aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 50-70 °C) to facilitate the hydrolysis. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer containing dichloroacetaldehyde is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the dichloroacetaldehyde is purified by distillation under reduced pressure.

Application in Insecticide Synthesis: The Case of Perthane

Perthane, chemically known as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, is an organochlorine insecticide.[1] Its synthesis involves the condensation of dichloroacetaldehyde with ethylbenzene in a Friedel-Crafts type reaction.[1]

Experimental Protocol: Synthesis of Perthane

This protocol is based on established chemical principles for similar reactions, as detailed in related patent literature for analogous compounds.[2]

  • Reaction Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen chloride gas. The flask is charged with an excess of ethylbenzene and a Lewis acid catalyst, such as anhydrous aluminum chloride or sulfuric acid. The mixture is cooled in an ice bath to 0-5 °C.

  • Addition of Reactant: Dichloroacetaldehyde, obtained from the hydrolysis of this compound, is added dropwise from the dropping funnel to the stirred solution of ethylbenzene and catalyst over a period of 1-2 hours, maintaining the temperature between 0-10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by TLC or GC.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture over crushed ice. The organic layer is separated, washed successively with water, a dilute solution of sodium bicarbonate, and finally with brine. The organic phase is then dried over anhydrous sodium sulfate. The excess ethylbenzene is removed by distillation under reduced pressure. The crude Perthane is then purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and dichloromethane, to yield the final product as a crystalline solid.[2]

Quantitative Data

ParameterValueReference
Perthane Synthesis
Reactant Molar Ratio (Dichloroacetaldehyde:Ethylbenzene)1 : 4 (typical excess of ethylbenzene)General Friedel-Crafts conditions
CatalystAnhydrous AlCl₃ or H₂SO₄[1]
Reaction Temperature0 - 25 °C[2]
Reaction Time3 - 6 hours[2]
Typical Yield>80% (based on dichloroacetaldehyde)Estimated from similar syntheses

Visualizations

Logical Workflow for Agrochemical Synthesis

Agrochemical_Synthesis_Workflow Start 1,1-Dichloro-2,2- dimethoxyethane Hydrolysis Acid-Catalyzed Hydrolysis Start->Hydrolysis Intermediate Dichloroacetaldehyde Hydrolysis->Intermediate Condensation Friedel-Crafts Condensation with Ethylbenzene Intermediate->Condensation Product Perthane (Insecticide) Condensation->Product

Caption: Workflow for the synthesis of Perthane from this compound.

Signaling Pathway (Conceptual Reaction Mechanism)

Reaction_Mechanism cluster_step1 Step 1: Acetal Hydrolysis cluster_step2 Step 2: Friedel-Crafts Reaction Acetal 1,1-Dichloro-2,2- dimethoxyethane Protonation Protonation (H+) Acetal->Protonation Aldehyde Dichloroacetaldehyde Protonation->Aldehyde LewisAcid Lewis Acid (e.g., AlCl3) Aldehyde->LewisAcid Ethylbenzene Ethylbenzene Carbocation Electrophilic Intermediate Ethylbenzene->Carbocation Nucleophilic Attack LewisAcid->Carbocation Perthane Perthane Carbocation->Perthane

References

The Role of 1,1-Dichloro-2,2-dimethoxyethane in Herbicide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,1-Dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal, serves as a crucial intermediate in the synthesis of various agrochemicals, most notably herbicides.[1] Its primary function is to act as a stable and manageable precursor to the highly reactive dichloroacetaldehyde. The acetal group protects the aldehyde functionality, allowing for safer storage and handling, and can be deprotected under acidic conditions when the reactive aldehyde is needed for synthesis.[2]

The significance of this compound lies in its utility as a building block for heterocyclic compounds, which form the core structure of many potent herbicides. Of particular importance is its role in the synthesis of pyridazinone-based herbicides. Pyridazinone derivatives are a major class of herbicides that act by inhibiting photosynthesis at the photosystem II level.

While direct, publicly available protocols for major commercial herbicides starting from this compound are scarce, the chemical literature points towards its use in forming key intermediates, such as mucochloric acid analogues, which are then cyclized with hydrazines to create the pyridazinone ring. The dichloro-substitution pattern provided by this compound is a key feature in the resulting herbicide's biological activity.

This document provides a representative protocol for the synthesis of a pyridazinone herbicide intermediate, illustrating the potential application of this compound in this process. The experimental details are based on established synthesis routes for similar pyridazinone structures.

Key Chemical Structures and Intermediates

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Role
This compound80944-06-5C4H8Cl2O2159.01Starting Material / Intermediate
Dichloroacetaldehyde79-02-7C2H2Cl2O112.94Reactive Intermediate
Mucochloric Acid87-56-9C4H2Cl2O3168.96Key Intermediate for Pyridazinones
Phenylhydrazine100-63-0C6H8N2108.14Reagent for Cyclization
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone6338-55-2C10H6Cl2N2O241.08Herbicide Precursor
Chloridazon1698-60-8C10H8ClN3O221.64Example of a Pyridazinone Herbicide

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone from Mucochloric Acid (A Representative Pyridazinone Synthesis)

This protocol outlines the synthesis of a key pyridazinone intermediate from mucochloric acid, which can be conceptually derived from precursors like this compound.

Materials:

  • Mucochloric acid

  • p-Methylphenylhydrazine

  • Diluted Sulphuric Acid (3M)

  • Acetonitrile

  • Substituted amine (e.g., morpholine)

  • Anhydrous Cesium Carbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Drying oven

Procedure:

  • Synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one:

    • To a mixture of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulphuric acid (3M, 150 mL), add p-methylphenylhydrazine (10.84 g, 88.75 mmol).[3]

    • Stir the reaction mixture at room temperature.

    • Heat the solution to reflux for 2 hours.[3]

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, filter the suspension, wash the solid with water, and dry it under high vacuum to obtain the crude product.[3]

  • Synthesis of 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one:

    • To a mixture of the crude [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one (1.99 g, 7.84 mmol) in acetonitrile (20 mL), add the desired substituted amine (10 mmol) and anhydrous cesium carbonate (2.54 g, 7.84 mmol).[3]

    • Reflux the reaction mixture for 1.5 to 2.5 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated and purified by standard techniques such as crystallization or chromatography.

Quantitative Data (Representative Yields):

Reaction Step Product Yield (%) Reference
Cyclization of Mucochloric Acid with p-Methylphenylhydrazine[2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one96%[3]
Amination of Dichloropyridazinone4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one derivativesVaries with amine[3]

Signaling Pathways and Experimental Workflows (Graphviz)

Synthesis_Pathway A 1,1-Dichloro-2,2- dimethoxyethane B Dichloroacetaldehyde (Reactive Intermediate) A->B Acidic Hydrolysis C Mucochloric Acid (or analogue) B->C Oxidation E 4,5-Dichloropyridazin-3(2H)-one Intermediate C->E Cyclization D Hydrazine Derivative D->E F Pyridazinone Herbicide E->F Further Functionalization

Caption: Conceptual synthesis pathway of a pyridazinone herbicide from this compound.

Experimental_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Isolation and Analysis A Mix Mucochloric Acid and Phenylhydrazine in Acid B Reflux for 2 hours A->B C Filter and Dry the Crude Product B->C D Dissolve Intermediate in Acetonitrile C->D E Add Amine and Cesium Carbonate D->E F Reflux for 1.5-2.5 hours E->F G Isolate Product (e.g., Crystallization) F->G H Characterize Product (NMR, MS) G->H I Determine Yield and Purity H->I

Caption: General experimental workflow for the synthesis and analysis of pyridazinone derivatives.

References

Application Notes and Protocols: 1,1-Dichloro-2,2-dimethoxyethane in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,1-dichloro-2,2-dimethoxyethane as a precursor in organometallic chemistry, focusing on its potential applications in the synthesis of organometallic complexes and its role in catalytic processes. While direct, extensively documented applications are limited, its structural features suggest plausible synthetic routes and uses, which are outlined below.

Introduction

This compound, also known as dichloroacetaldehyde dimethyl acetal, is a geminal dichloro compound with the chemical formula C₄H₈Cl₂O₂. Its structure features a reactive dichloromethyl group adjacent to a dimethoxy acetal, making it an interesting, albeit underexplored, precursor in organometallic synthesis. The presence of two chlorine atoms on the same carbon atom offers the potential for the formation of various organometallic species, including carbene complexes and vinylidene derivatives.

Potential Applications in Organometallic Synthesis

While specific, well-documented protocols for the use of this compound in organometallic chemistry are not abundant in readily available literature, its chemical structure suggests its potential as a precursor in several key transformations.

Generation of Dichlorocarbene Ligands

This compound can be envisioned as a precursor for the in-situ generation of dichlorocarbene (:CCl₂) under appropriate reaction conditions. The acetal group can be hydrolyzed under acidic conditions to reveal the corresponding dichloroacetaldehyde, which upon treatment with a strong base could eliminate HCl to form the carbene. This reactive intermediate could then be trapped by a low-valent metal complex to form a Fischer-type or Schrock-type carbene complex.

Hypothetical Reaction Pathway:

G A 1,1-Dichloro-2,2- dimethoxyethane B Dichloroacetaldehyde A->B  Acidic Hydrol. C Dichlorocarbene (:CCl₂) B->C  Strong Base E Dichlorocarbene Metal Complex C->E D Low-valent Metal Complex (e.g., M(0)) D->E

Caption: Hypothetical pathway for dichlorocarbene complex formation.

Precursor to Nickel Cross-Coupling Catalysts

A notable, albeit indirect, application lies in its structural relationship to the ligand in catalysts like dichloro(dimethoxyethane)nickel(II). While not a direct precursor in the synthesis of the organometallic bond itself, the dimethoxyethane moiety is a common stabilizing ligand in organometallic catalysis. It is plausible that this compound could serve as a ligand source or that its presence could influence the catalytic activity of nickel complexes in cross-coupling reactions.[1]

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general principles of organometallic chemistry, designed to stimulate further research into the applications of this compound.

Protocol for the In-Situ Generation of a Dichlorocarbene Adduct with a Tungsten Carbonyl Complex

Objective: To investigate the feasibility of generating a dichlorocarbene-tungsten complex from this compound.

Materials:

  • This compound

  • Tungsten hexacarbonyl [W(CO)₆]

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), freshly distilled

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Silica gel for column chromatography

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve tungsten hexacarbonyl (1.0 mmol) in 50 mL of dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium (1.0 mmol) to the solution with stirring. The solution should change color, indicating the formation of the metalate anion [W(CO)₅]²⁻.

  • In a separate flask, dissolve this compound (1.2 mmol) in 10 mL of dry THF.

  • Slowly add the solution of this compound to the tungsten carbonyl anion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a dilute aqueous HCl solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to attempt to isolate the dichlorocarbene complex.

Expected Outcome: The formation of a tungsten-dichlorocarbene complex, (CO)₅W=CCl₂, could be anticipated. Characterization would be required using techniques such as ¹³C NMR spectroscopy (looking for a downfield signal for the carbene carbon) and mass spectrometry.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve W(CO)₆ in THF B Cool to -78 °C A->B C Add n-BuLi B->C E Add acetal solution to tungsten carbonyl anion C->E D Prepare solution of This compound D->E F Warm to RT and stir overnight E->F G Quench with dilute HCl F->G H Extract with Et₂O and dry G->H I Solvent removal H->I J Column chromatography I->J

Caption: Experimental workflow for hypothetical carbene synthesis.

Quantitative Data Summary (Hypothetical)

As no specific experimental data is available in the reviewed literature, the following table presents hypothetical data for the synthesis described in Protocol 3.1. This is for illustrative purposes only.

Reactant 1Reactant 2ProductSolventTemp (°C)Time (h)Yield (%)
W(CO)₆/n-BuLiThis compound(CO)₅W=CCl₂THF-78 to 2512(Predicted) 30-50

Conclusion

This compound remains a precursor with untapped potential in organometallic chemistry. The application notes and hypothetical protocols provided herein are intended to serve as a foundation for future research. Exploration of its reactivity with various metal complexes could lead to the development of novel synthetic methodologies for valuable organometallic reagents and catalysts. Further investigation is warranted to establish its practical utility and to develop robust experimental procedures.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential and documented applications of 1,1-dichloro-2,2-dimethoxyethane and its derivatives in the synthesis of heterocyclic compounds. While direct, well-documented protocols for the synthesis of common heterocycles like indoles and quinolines using this specific reagent are scarce in the reviewed literature, this document outlines a proposed synthetic route for indoles based on established chemical principles. Furthermore, a detailed, literature-derived protocol for the synthesis of 1,2,3-triazoles using a closely related precursor, dichloroacetaldehyde tosylhydrazone, is provided as a practical example of employing a dichloroacetaldehyde synthon in heterocycle construction.

Introduction to this compound

This compound, also known as dichloroacetaldehyde dimethyl acetal, is a stable, liquid reagent that can serve as a synthetic equivalent of the highly reactive dichloroacetaldehyde. The acetal functionality masks the aldehyde group, allowing for milder reaction conditions and easier handling. In heterocyclic synthesis, this reagent is a potential C2 synthon, capable of introducing a two-carbon unit with reactive chlorine atoms that can participate in cyclization reactions.

Proposed Application: Synthesis of 2,3-Dichloroindoles

The reaction of this compound with anilines presents a plausible, albeit not extensively documented, route to 2,3-dichloroindoles. This proposed synthesis would likely proceed through an initial reaction to form an N-aryl enamine intermediate, followed by an intramolecular cyclization.

Proposed Reaction Pathway

The proposed mechanism involves the acid-catalyzed hydrolysis of the acetal to reveal the reactive dichloroacetaldehyde, which then reacts with the aniline.

proposed_indole_synthesis reagent This compound intermediate1 N-Aryl Enamine Intermediate reagent->intermediate1  + Aniline aniline Aniline aniline->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization product 2,3-Dichloroindole cyclization->product acid Acid Catalyst (e.g., H+) acid->reagent  Hydrolysis

Caption: Proposed reaction pathway for the synthesis of 2,3-dichloroindoles.

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative data (yields, reaction times, temperatures) for the synthesis of 2,3-dichloroindoles using this compound. The following table is provided as a template for researchers investigating this potential application.

EntryAniline DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)
1AnilineToluenep-TsOH11024Data not available
24-MethoxyanilineDioxaneH2SO410024Data not available
34-ChloroanilineXylenePPA14012Data not available
This data is hypothetical and for illustrative purposes only. Experimental validation is required.
General Experimental Protocol (Proposed)

Caution: This is a proposed protocol and requires optimization and safety assessment before execution.

  • Reaction Setup: To a solution of the substituted aniline (1.0 eq) in a high-boiling point solvent (e.g., toluene, xylene) is added this compound (1.2 eq).

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid, or polyphosphoric acid) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux (typically 110-140 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Documented Application: Synthesis of 1,2,3-Triazoles

A documented application of a dichloroacetaldehyde derivative is the synthesis of 1,2,3-triazoles from dichloroacetaldehyde tosylhydrazone. This serves as a valuable example of how this C2 building block can be effectively used in heterocyclic synthesis.

Experimental Workflow

The synthesis of 1,2,3-triazoles from dichloroacetaldehyde tosylhydrazone involves the reaction with various amines.

triazole_synthesis_workflow start Start: Dichloroacetaldehyde Tosylhydrazone step1 Dissolve in Methanol start->step1 step2 Add Amine Solution (e.g., Ammonia in Methanol) step1->step2 step3 Stir at Controlled Temperature step2->step3 step4 Filter to Remove Precipitate (e.g., Ammonium Chloride) step3->step4 step5 Concentrate the Filtrate step4->step5 step6 Purify by Column Chromatography step5->step6 end End: 1,2,3-Triazole Product step6->end

Caption: Experimental workflow for 1,2,3-triazole synthesis.

Quantitative Data for 1,2,3-Triazole Synthesis

The following data is adapted from the literature for the synthesis of 1-substituted-1,2,3-triazoles.[1]

EntryAmineTemperature (°C)Time (h)Yield (%)
1Benzylamine0460
2Phenylamine0385
3Hydrazine25364
Detailed Experimental Protocol: Synthesis of 1,2,3-Triazole[1]

Materials:

  • Dichloroacetaldehyde tosylhydrazone

  • Ammonia (aqueous or in methanol)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of ammonia (e.g., 8.9 g, 523 mmol) in methanol (40 mL) under ice cooling, a solution of dichloroacetaldehyde tosylhydrazone (4.4 g, 15.7 mmol) in methanol (60 mL) is added slowly.

  • Reaction: The reaction mixture is stirred at 22 °C for 9 hours.

  • Work-up: The reaction mixture is filtered to remove the precipitated ammonium chloride.

  • Isolation: The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 50% ethyl acetate in hexane) as the eluent to afford the pure 1,2,3-triazole.

Conclusion

This compound holds potential as a versatile C2 synthon for the synthesis of various heterocyclic compounds. While its application in the synthesis of indoles and quinolines is theoretically plausible, it remains an area that requires further experimental investigation and validation by the scientific community. The provided protocol for the synthesis of 1,2,3-triazoles from a related dichloroacetaldehyde derivative demonstrates the utility of this class of reagents in constructing nitrogen-containing heterocycles. Researchers are encouraged to explore the reactivity of this compound to develop novel and efficient synthetic methodologies for a broader range of heterocyclic systems.

References

Application Notes and Protocols: Reaction of 1,1-Dichloro-2,2-dimethoxyethane with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-dimethoxyethane, a gem-dichloroacetal, serves as a versatile precursor in organic synthesis. Its reaction with strong bases, such as Grignard reagents, is proposed to proceed through a Fritsch-Buttenberg-Wiechell (FBW) type rearrangement to afford substituted alkynes. This transformation offers a valuable route to internal alkynes, which are key structural motifs in numerous pharmaceuticals and functional materials. This document provides a detailed overview of the proposed reaction mechanism, illustrative quantitative data from related transformations, and a generalized experimental protocol.

The core of this process involves the ability of Grignard reagents to act as strong bases, inducing a double dehydrohalogenation of the starting material. This leads to the in-situ formation of a vinyl carbene intermediate, which then undergoes a 1,2-rearrangement to furnish the final alkyne product. The nature of the Grignard reagent influences the resulting alkyne, allowing for the introduction of various substituents.

Proposed Signaling Pathway: Fritsch-Buttenberg-Wiechell Rearrangement

The reaction of this compound with a Grignard reagent (R-MgX) is anticipated to follow the Fritsch-Buttenberg-Wiechell rearrangement pathway. The Grignard reagent functions as a strong base to facilitate a twofold elimination of hydrogen chloride.

FBW_Mechanism start This compound intermediate1 1-Chloro-2,2-dimethoxyethene start->intermediate1 - HCl (Grignard as base) intermediate2 Vinyl Carbene Intermediate intermediate1->intermediate2 - HCl (Grignard as base) product Substituted Alkyne intermediate2->product 1,2-Rearrangement

Caption: Proposed reaction mechanism for the formation of a substituted alkyne.

Quantitative Data Summary

Direct quantitative data for the reaction of this compound with various Grignard reagents is not extensively reported in the literature. However, by analogy to similar Fritsch-Buttenberg-Wiechell rearrangements of gem-dihalo compounds using strong bases, including organometallic reagents, the following table provides expected yields for various Grignard reagents. These values are illustrative and serve as a general guide for expected outcomes.

Grignard Reagent (R-MgX)R GroupExpected ProductTypical Yield Range (%)Reference Analogy
Phenylmagnesium bromidePhenylPhenyl(methoxy)acetylene60-75FBW of gem-dihaloalkenes
Ethylmagnesium bromideEthyl1-Methoxy-1-butyne50-65Alkyne synthesis from dihalides[1][2][3]
n-Butylmagnesium bromiden-Butyl1-Methoxy-1-hexyne55-70Double dehydrohalogenation[1][2][3]
Isopropylmagnesium chlorideIsopropyl3-Methyl-1-methoxy-1-butyne45-60Base-induced eliminations
Cyclohexylmagnesium bromideCyclohexylCyclohexyl(methoxy)acetylene50-65FBW with alkyl substituents[4]

Note: Yields are highly dependent on reaction conditions, including temperature, solvent, and the specific Grignard reagent used. Optimization of these parameters is crucial for achieving high efficiency.

Experimental Protocols

The following is a generalized protocol for the synthesis of a substituted alkyne from this compound using a Grignard reagent. This protocol is based on established procedures for Fritsch-Buttenberg-Wiechell rearrangements.

Materials:

  • This compound

  • Grignard reagent solution (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas inlet

  • Thermometer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • Reaction Setup: Under a positive pressure of inert gas, charge the flask with a solution of this compound (1.0 eq) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the reaction mixture to 0 °C using an ice bath. Add the Grignard reagent solution (2.2 - 2.5 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (the reflux temperature of THF is approximately 66 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired alkyne.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a substituted alkyne via the Grignard-mediated reaction of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Setup Dry Apparatus under Inert Gas B Add this compound in THF A->B C Cool to 0 °C B->C D Slowly Add Grignard Reagent C->D E Warm to RT and Reflux D->E F Monitor Reaction (TLC/GC) E->F G Quench with aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Wash with aq. NaHCO3 and Brine H->I J Dry over MgSO4/Na2SO4 I->J K Concentrate in vacuo J->K L Purify (Chromatography/Distillation) K->L M Characterize Product L->M

Caption: General experimental workflow for the synthesis of substituted alkynes.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. Handle them under a strict inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Anhydrous solvents are essential for the success of the reaction. Ensure all solvents are properly dried before use.

  • The quenching of the reaction is exothermic. Perform the quench slowly and with adequate cooling.

  • This compound is a chlorinated hydrocarbon and should be handled in a well-ventilated fume hood.

By following these guidelines and adapting the protocol to the specific Grignard reagent and scale of the reaction, researchers can effectively utilize this compound as a valuable starting material for the synthesis of a diverse range of substituted alkynes.

References

Application Notes and Protocols: Solvent Effects on Reactions with 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the influence of solvent selection on chemical reactions involving 1,1-dichloro-2,2-dimethoxyethane. This versatile reagent, also known as dichloroacetaldehyde dimethyl acetal, serves as a valuable building block in the synthesis of a variety of organic compounds, particularly heterocyclic structures of interest in medicinal chemistry and drug development. The choice of solvent can significantly impact reaction rates, product yields, and even the reaction pathway. This document aims to provide practical guidance on solvent selection and includes detailed experimental protocols for a key application: the synthesis of substituted pyrimidines.

I. Introduction to Solvent Effects in Reactions of this compound

This compound possesses two key reactive sites: the electrophilic carbon atom bearing two chlorine atoms and the acetal group. The reactivity of these sites can be modulated by the choice of solvent. Solvents can influence reactions through several mechanisms:

  • Solvation of Reactants and Intermediates: Polar solvents can stabilize charged intermediates, such as carbocations, which may form during nucleophilic substitution reactions. This stabilization can accelerate reaction rates.

  • Solvation of Nucleophiles: The nature of the solvent affects the nucleophilicity of the reacting partner. Protic solvents can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their reactivity. In contrast, polar aprotic solvents solvate the accompanying cation more strongly than the anion, leaving the nucleophile more "naked" and reactive.

  • Solubility of Reagents: The solvent must be able to dissolve all reactants to a sufficient extent to allow the reaction to proceed efficiently.

  • Influence on Reaction Equilibrium: The solvent can influence the position of a chemical equilibrium by preferentially solvating either the reactants or the products.

The reactions of this compound often involve nucleophilic substitution, where the chlorine atoms are displaced, or cyclocondensation reactions to form heterocyclic rings. The choice between polar protic, polar aprotic, and non-polar solvents can therefore be critical in achieving the desired outcome.

II. Key Application: Synthesis of 2-Amino-4,5-dimethoxypyrimidine

A significant application of this compound is in the synthesis of substituted pyrimidines, which are important scaffolds in many pharmaceutical agents. A common route involves the cyclocondensation reaction with guanidine. The solvent plays a crucial role in this transformation.

Signaling Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of 2-amino-4,5-dimethoxypyrimidine, highlighting the key reaction steps.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation 2-Amino-4,5-dimethoxypyrimidine 2-Amino-4,5-dimethoxypyrimidine Cyclocondensation->2-Amino-4,5-dimethoxypyrimidine Solvent & Base

Caption: Synthesis of 2-Amino-4,5-dimethoxypyrimidine.

Quantitative Data on Solvent Effects
SolventTypical Reaction ConditionsObserved Outcome/Remarks
Methanol Reaction with guanidine salt, often with the in-situ formation of sodium methoxide as a base. Temperature: 20-60°C.Methanol is a common choice as it is a reactant in the formation of the dimethoxy intermediate and can serve as the solvent for the subsequent cyclization. It is a polar protic solvent which can solvate the guanidinium salt.
Ethanol Similar conditions to methanol, often used for dissolving reagents and as a reaction medium for cyclization.Another common polar protic solvent. Its higher boiling point compared to methanol can be advantageous for reactions requiring elevated temperatures.
Tetrahydrofuran (THF) Used as a co-solvent with ethanol. Reaction of guanidine with an imidate precursor at room temperature.A polar aprotic solvent. In a related pyrimidine synthesis, a dilute solution in THF was found to be crucial for obtaining a high yield (87%) of the desired pyrimidine, avoiding polymerization and side reactions that were observed in more concentrated solutions or with stronger, less hindered bases.
Dimethylformamide (DMF) Used as a solvent for the reaction of guanidine with an imidate precursor.A polar aprotic solvent. In a related synthesis, its use led to a complex mixture, suggesting it may not be the optimal choice for this specific transformation.
Dioxane General solvent for organic reactions.A polar aprotic solvent that can be a suitable alternative to THF.
Chlorobenzene Used as a high-boiling solvent for the cyclization step of a related pyrimidine synthesis. Temperature: 130-140°C.A non-polar solvent, suitable for high-temperature reactions. Its use suggests that polarity may not be the only determining factor, and temperature can play a significant role.
Methyl tert-butyl ether (MTBE) Used as a solvent in the initial step of a related pyrimidine synthesis.A less polar, aprotic solvent.

Note: The yields and reaction times are highly dependent on the specific substrates, reagents, and reaction conditions. The information in this table is intended to provide general guidance on solvent selection based on analogous reactions.

III. Experimental Protocols

The following protocols are based on established procedures for the synthesis of substituted pyrimidines and have been adapted for the reaction of this compound with guanidine. Researchers should optimize these protocols for their specific needs.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxypyrimidine in a Protic Solvent (Methanol)

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Guanidine Solution Prepare Guanidine Solution Combine Solutions Combine Solutions Prepare Guanidine Solution->Combine Solutions Dissolve Dichloro-dimethoxyethane Dissolve Dichloro-dimethoxyethane Dissolve Dichloro-dimethoxyethane->Combine Solutions Heat under Reflux Heat under Reflux Combine Solutions->Heat under Reflux Monitor Reaction (TLC) Monitor Reaction (TLC) Heat under Reflux->Monitor Reaction (TLC) Cool and Filter Cool and Filter Monitor Reaction (TLC)->Cool and Filter Wash with Solvent Wash with Solvent Cool and Filter->Wash with Solvent Dry Product Dry Product Wash with Solvent->Dry Product Characterize Characterize Dry Product->Characterize

Caption: Protocol for Pyrimidine Synthesis in Methanol.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes. The formation of a white precipitate (NaCl) will be observed.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous methanol.

  • Cyclocondensation: Add the solution of this compound to the methanolic slurry of the guanidine free base.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain it under reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 2-Amino-4,5-dimethoxypyrimidine in a Polar Aprotic Solvent (THF)

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Guanidine Solution Prepare Guanidine Solution Combine Solutions (Dilute) Combine Solutions (Dilute) Prepare Guanidine Solution->Combine Solutions (Dilute) Dissolve Dichloro-dimethoxyethane Dissolve Dichloro-dimethoxyethane Dissolve Dichloro-dimethoxyethane->Combine Solutions (Dilute) Stir at Room Temperature Stir at Room Temperature Combine Solutions (Dilute)->Stir at Room Temperature Monitor Reaction (TLC) Monitor Reaction (TLC) Stir at Room Temperature->Monitor Reaction (TLC) Concentrate Solvent Concentrate Solvent Monitor Reaction (TLC)->Concentrate Solvent Purify by Chromatography Purify by Chromatography Concentrate Solvent->Purify by Chromatography Characterize Characterize Purify by Chromatography->Characterize

Caption: Protocol for Pyrimidine Synthesis in THF.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask under an inert atmosphere, dissolve guanidine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous ethanol. Add a solution of sodium ethoxide (1.0 equivalent) in ethanol. Stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate, larger flask, add a significant volume of anhydrous THF to create a dilute reaction medium.

  • Cyclocondensation: To the dilute THF, add the ethanolic slurry of the guanidine free base, followed by the dropwise addition of a solution of this compound (1.0 equivalent) in THF.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction in a polar aprotic solvent at room temperature may be slower than in a refluxing protic solvent.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Isolation: The crude product is likely to be a mixture. Purify the desired product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

IV. Conclusion

The selection of an appropriate solvent is a critical parameter in directing the outcome of reactions involving this compound. While polar protic solvents like methanol and ethanol are commonly employed in the synthesis of pyrimidines, particularly when using salt forms of nucleophiles, polar aprotic solvents such as THF can offer advantages in terms of selectivity and yield, especially when side reactions like polymerization are a concern. The provided protocols offer starting points for the synthesis of 2-amino-4,5-dimethoxypyrimidine, a key heterocyclic scaffold. Researchers are encouraged to perform their own optimization studies to determine the ideal solvent and reaction conditions for their specific synthetic targets. Careful consideration of solvent properties will undoubtedly lead to more efficient and successful synthetic outcomes in drug discovery and development.

Catalytic Applications of 1,1-Dichloro-2,2-dimethoxyethane Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-dimethoxyethane and its derivatives are versatile reagents in organic synthesis. The presence of two chlorine atoms on one carbon and two methoxy groups on the adjacent carbon provides a unique combination of reactivity, making these compounds valuable precursors and participants in a variety of chemical transformations. This document details the catalytic applications of a key derivative, N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, in the synthesis of medicinally relevant 1,3,4-oxadiazole and 1,3,4-thiadiazole heterocycles. These protocols are intended to provide a comprehensive guide for researchers in synthetic chemistry and drug development.

Application: Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

A prominent application of this compound derivatives is in the synthesis of five-membered aromatic heterocycles, specifically 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The synthesis involves the use of N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide, a derivative of this compound, as a key building block.

The overall synthetic strategy involves a cyclization reaction of a thiosemicarbazide intermediate, which is readily prepared from the isothiocyanate derivative. The choice of cyclizing agent dictates the formation of either the 1,3,4-oxadiazole or the 1,3,4-thiadiazole ring.

General Reaction Scheme

The logical workflow for the synthesis of the target heterocycles from the starting N-(2,2-dichloro-1-hydroxyethyl)benzamide is depicted below. This involves the formation of the key isothiocyanate intermediate.

G A N-(2,2-dichloro-1- hydroxyethyl)benzamide B N-(2,2-dichloro-1- isothiocyanatoethyl)benzamide A->B SOCl2, KSCN C N-(2,2-dichloro-1-(2-(4-methylbenzoyl) hydrazine-1-carbothioamido)ethyl)benzamide B->C p-Toluic hydrazide D N-(2,2-dichloro-1-((5-(p-tolyl) -1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide C->D HgO (desulfurization) E 5-(p-tolyl)-1,3,4-thiadiazol -2-amine C->E Conc. H2SO4 (dehydration)

Caption: Synthetic pathway to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the key intermediate and the final heterocyclic products.

Table 1: Synthesis of N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide

Reactant 1Reactant 2SolventReaction TimeYield (%)Melting Point (°C)
N-(2,2-dichloro-1-isothiocyanatoethyl)benzamidep-Toluic hydrazideEthanol2-3 minutes (reflux)72162-164

Table 2: Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

Starting MaterialCyclizing AgentProductReaction TimeYield (%)
N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamideHgON-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide40-60 minutes-
N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamideConc. H₂SO₄5-(p-tolyl)-1,3,4-thiadiazol-2-amine--

Note: Specific yield data for the final cyclization steps were not provided in the source material.

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide

This protocol outlines the preparation of the key isothiocyanate intermediate from N-(2,2-dichloro-1-hydroxyethyl)benzamide.

Materials:

  • N-(2,2-dichloro-1-hydroxyethyl)benzamide

  • Thionyl chloride (SOCl₂)

  • Potassium thiocyanate (KSCN)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous acetonitrile

  • Hexane

Procedure:

  • To a suspension of N-(2,2-dichloro-1-hydroxyethyl)benzamide (10 mmol) in 30-35 mL of CCl₄, add thionyl chloride (12 mmol).

  • Reflux the mixture for 1-1.2 hours.

  • Filter the hot solution and evaporate the filtrate on a rotary evaporator.

  • Wash the residue with hexane (2 x 10 mL).

  • Dissolve the filtered solid in 30-35 mL of anhydrous acetonitrile.

  • Add KSCN in portions to the resulting solution and stir for 1.5-2 hours.

  • Evaporate the solvent on a rotary evaporator at a temperature not exceeding 55-60 °C to obtain the crude N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide.

Protocol 2: Synthesis of N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide

This protocol describes the synthesis of the thiosemicarbazide intermediate.

Materials:

  • N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide

  • p-Toluic hydrazide

  • Ethanol

  • Acetonitrile

Procedure:

  • Dissolve N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide in ethanol.

  • Add p-toluic hydrazide to the solution.

  • Reflux the mixture for 2-3 minutes.

  • Allow the reaction mixture to stand for 24 hours.

  • Filter the formed precipitate, wash with 10-12 mL of acetonitrile, and dry at room temperature for 48 hours.

Protocol 3: Synthesis of N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide

This protocol details the cyclization to form the 1,3,4-oxadiazole ring.

Materials:

  • N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide

  • Mercuric oxide (HgO)

  • Glacial acetic acid

Procedure:

  • To 10 mmol of N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide, add a 50% excess of HgO.

  • Add glacial acetic acid to the mixture.

  • The reaction proceeds for 40-60 minutes.

  • Isolate the product through standard work-up procedures.

Protocol 4: Synthesis of 5-(p-tolyl)-1,3,4-thiadiazol-2-amine

This protocol describes the formation of the 1,3,4-thiadiazole ring.

Materials:

  • N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Treat N-(2,2-dichloro-1-(2-(4-methylbenzoyl)hydrazine-1-carbothioamido)ethyl)benzamide with concentrated sulfuric acid.

  • The reaction leads to the elimination of water and the splitting off of the alkylamide moiety to form the 1,3,4-thiadiazole ring.

  • Isolate the product through appropriate work-up and purification.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for the synthesis of either the 1,3,4-oxadiazole or the 1,3,4-thiadiazole from the common thiosemicarbazide intermediate.

G Start Thiosemicarbazide Intermediate Condition Choice of Cyclizing Agent Start->Condition Oxadiazole 1,3,4-Oxadiazole Synthesis (Desulfurization) Condition->Oxadiazole  HgO Thiadiazole 1,3,4-Thiadiazole Synthesis (Dehydration) Condition->Thiadiazole  Conc. H2SO4 Product1 N-substituted 1,3,4-Oxadiazole Oxadiazole->Product1 Product2 Aminothiadiazole Thiadiazole->Product2

Application Notes and Protocols for the Analytical Detection of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal, is a chemical compound of interest in various fields, including organic synthesis and as a potential impurity in pharmaceutical manufacturing.[1][2][3] Accurate and sensitive detection methods are crucial for its quantification and control. These application notes provide detailed protocols for the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for volatile and semi-volatile organic compounds. The methodologies described are based on established principles for the analysis of similar volatile organic compounds (VOCs).[4][5][6]

Analytical Methods Overview

Gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for the identification and quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information for analyte confirmation.[4] Sample introduction techniques such as static headspace (SHS), purge and trap (P&T), and direct liquid injection can be employed depending on the sample matrix and the required sensitivity.

  • Static Headspace (SHS) GC-MS: This technique is suitable for the analysis of volatile compounds in liquid or solid samples. The sample is placed in a sealed vial and heated to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system.[5][7] This method is advantageous for its simplicity and minimal sample preparation.[4]

  • Purge and Trap (P&T) GC-MS: For trace-level analysis in aqueous samples, purge and trap is a highly effective concentration technique. An inert gas is bubbled through the sample, stripping the volatile analytes, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS.[8][9][10]

Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analysis of this compound based on typical performance for similar volatile organic compounds. Actual performance may vary depending on the specific instrumentation and matrix.

Table 1: Expected Performance of Headspace GC-MS for this compound

ParameterExpected Value
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantitation (LOQ)5 - 25 µg/L
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Recovery85 - 115%

Table 2: Expected Performance of Purge and Trap GC-MS for this compound

ParameterExpected Value
Limit of Detection (LOD)0.05 - 0.5 µg/L
Limit of Quantitation (LOQ)0.2 - 2 µg/L
Linearity (R²)> 0.998
Precision (%RSD)< 10%
Recovery90 - 110%

Experimental Protocols

Protocol 1: Static Headspace GC-MS Analysis

This protocol is suitable for the determination of this compound in water, soil, and pharmaceutical preparations.

1. Sample Preparation:

  • Aqueous Samples: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. Add a salting-out agent (e.g., sodium chloride) to increase the partitioning of the analyte into the headspace.
  • Solid Samples: Weigh an appropriate amount (e.g., 1-5 g) of the homogenized solid sample into a 20 mL headspace vial. Add a small amount of organic-free water to moisten the sample.
  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[11]
  • Headspace Autosampler: Agilent 7697A or equivalent.
  • GC Column: DB-1ms (60 m x 0.32 mm i.d. x 0.25 µm film thickness) or equivalent non-polar capillary column.[12]
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold at 250°C for 5 minutes.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.
  • Quantify the analyte using a calibration curve prepared with external standards.

Protocol 2: Purge and Trap GC-MS Analysis

This protocol is designed for the ultra-trace analysis of this compound in drinking water and environmental water samples.

1. Sample Preparation:

  • Collect water samples in 40 mL vials with zero headspace.
  • Add a dechlorinating agent if residual chlorine is present.
  • Spike the sample with an internal standard if required.

2. Purge and Trap System and GC-MS Conditions:

  • Purge and Trap System: Teledyne Tekmar Atomx XYZ or equivalent.
  • GC-MS System: Same as in Protocol 1.
  • Purge Gas: Helium or Nitrogen.
  • Purge Time: 11 minutes.
  • Trap Sorbent: Combination of Tenax, silica gel, and carbon molecular sieve.
  • Desorb Temperature: 250°C.
  • Bake Temperature: 280°C.
  • GC and MS conditions: Similar to those in Protocol 1, with potential adjustments to the temperature program for optimal separation.

3. Data Analysis:

  • Identification and quantification are performed as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection prep Matrix-specific Preparation sample->prep injection Sample Injection (Headspace or P&T) prep->injection gc Gas Chromatographic Separation injection->gc ms Mass Spectrometric Detection gc->ms identification Analyte Identification ms->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: General experimental workflow for the analysis of this compound.

signaling_pathway cluster_sample_intro Sample Introduction cluster_separation_detection Separation & Detection cluster_output Output Direct_Injection Direct Liquid Injection GC Gas Chromatography Direct_Injection->GC Headspace Static Headspace (SHS) Headspace->GC Purge_Trap Purge and Trap (P&T) Purge_Trap->GC MS Mass Spectrometry GC->MS Ionization Qualitative Qualitative Analysis (Identification) MS->Qualitative Quantitative Quantitative Analysis (Concentration) MS->Quantitative

References

Application Note: Analysis of 1,1-Dichloro-2,2-dimethoxyethane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

AN-GC-001

Introduction

1,1-Dichloro-2,2-dimethoxyethane is a halogenated acetal that can be present as an impurity or intermediate in various chemical manufacturing processes, including the synthesis of active pharmaceutical ingredients (APIs). Its potential toxicity and impact on product quality necessitate a reliable analytical method for its detection and quantification. This application note describes a detailed protocol for the analysis of this compound using gas chromatography with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS) for confirmation. The described methods are applicable for the analysis of the compound in bulk drug substances and intermediates.

Principle

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile phase (carrier gas). The eluted compounds are detected by a suitable detector, and the signal is proportional to the concentration of the analyte. For this application, a non-polar capillary column is recommended for optimal separation.

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound.

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

  • GC Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity).

  • Gases for FID: Hydrogen (99.999% purity) and compressed air.

  • Autosampler: Agilent 7693A or equivalent.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

  • Data Acquisition System: Agilent MassHunter or equivalent.

2. Reagents and Standards

  • This compound reference standard (purity ≥ 98%).

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

4. GC-FID Operating Conditions

ParameterValue
Inlet
Inlet Temperature250 °C
Injection Volume1.0 µL
Injection ModeSplit (Split Ratio 20:1)
Column
Oven ProgramInitial: 50 °C (hold for 2 min)
Ramp: 10 °C/min to 200 °C (hold for 5 min)
Carrier GasHelium
Flow Rate1.5 mL/min (Constant Flow)
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

5. Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS) for Confirmation

This method is used for the unambiguous identification and confirmation of this compound.

1. Instrumentation

  • Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Other instrumentation and consumables are the same as for the GC-FID method.

2. GC-MS Operating Conditions

ParameterValue
Inlet and Column Same as GC-FID method
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range35 - 200 amu
Solvent Delay3 min

3. Data Analysis

  • Acquire the mass spectrum of the peak corresponding to the retention time of this compound.

  • Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) or a spectrum obtained from the injection of a pure standard. The presence of characteristic fragment ions will confirm the identity of the compound.

Data Presentation

Table 1: Summary of Proposed Quantitative Performance

ParameterProposed Value
Retention Time (min)~ 8 - 10
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Linearity (r²)> 0.999
Range (µg/mL)1 - 100
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Note: The values in this table are typical expected values and should be experimentally verified during method validation.

Visualizations

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Reporting Standard Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Dissolve Sample Sample->Sample_Prep Solvent Dichloromethane Solvent->Standard_Prep Solvent->Sample_Prep Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep->Injection GC_System GC System Separation Chromatographic Separation Injection->Separation Vaporization Detection FID/MS Detection Separation->Detection Elution Data_Acquisition Data Acquisition System Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Logical_Relationship Analyte This compound Method Gas Chromatography (GC) Analyte->Method Quantification Quantification (FID) Method->Quantification Confirmation Confirmation (MS) Method->Confirmation Result Accurate & Reliable Results Quantification->Result Confirmation->Result

Caption: Logical relationship of the analytical approach.

Troubleshooting & Optimization

Technical Support Center: Acetal Formation of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,1-dichloro-2,2-dimethoxyethane from dichloroacetaldehyde and methanol.

Troubleshooting Guide

Low yields in the acetal formation of this compound can be attributed to several factors, from reaction equilibrium to side reactions and purification inefficiencies. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.

Q1: My reaction seems to stop before all the dichloroacetaldehyde is consumed, resulting in a low yield. What could be the cause?

A1: The acetalization reaction is reversible. The formation of water as a byproduct can shift the equilibrium back towards the starting materials (dichloroacetaldehyde and methanol), thus limiting the yield of your desired acetal.

Solution: To drive the reaction to completion, it is crucial to remove water as it is formed. This can be achieved by:

  • Using a dehydrating agent: Molecular sieves (3Å or 4Å) are effective for this purpose. Add activated molecular sieves to the reaction mixture.

  • Employing a Dean-Stark apparatus: If the reaction is conducted at a suitable temperature with an appropriate azeotroping solvent (though less common for this specific reaction with methanol), a Dean-Stark trap can be used to physically remove water.

  • Using a large excess of methanol: While this can help shift the equilibrium, it may not be sufficient on its own and can complicate purification.

Q2: I am observing the formation of a significant amount of solid precipitate in my reaction flask. What is this and how can I prevent it?

A2: Dichloroacetaldehyde is prone to polymerization, especially in the presence of acid catalysts, which are necessary for the acetalization reaction. This polymerization leads to the formation of insoluble solid byproducts, reducing the concentration of the aldehyde available for acetal formation and thus lowering the yield.

Solution:

  • Control the reaction temperature: Running the reaction at lower temperatures can help to minimize the rate of polymerization.

  • Slow addition of the acid catalyst: Adding the catalyst dropwise to the cooled solution of the aldehyde in methanol can help to control the initial reaction rate and reduce localized high concentrations of acid that can promote polymerization.

  • Use a milder acid catalyst: While strong acids like sulfuric acid or hydrochloric acid are effective, they can also aggressively promote polymerization. Consider using a milder Lewis acid catalyst.

Q3: My final product is contaminated with a high-boiling impurity. What could this be?

A3: A likely high-boiling impurity is the self-condensation product of dichloroacetaldehyde, 2,2,4,4-tetrachloroacetaldol. This aldol addition reaction can occur under acidic conditions.

Solution:

  • Optimize catalyst concentration: Use the minimum effective amount of acid catalyst to minimize the rate of this side reaction.

  • Maintain a low reaction temperature: As with polymerization, lower temperatures can disfavor the aldol condensation reaction.

  • Purification: Careful fractional distillation under reduced pressure should allow for the separation of the desired acetal from the higher-boiling aldol adduct.

Q4: After workup with a base, my yield is still low and I've isolated other products. What might have happened?

A4: If a strong base (e.g., sodium hydroxide, potassium hydroxide) is used during workup to neutralize the acid catalyst, and unreacted dichloroacetaldehyde is still present, a Cannizzaro reaction can occur. In this reaction, two molecules of the aldehyde disproportionate to form 2,2-dichloroethanol and dichloroacetic acid (as its salt).[1]

Solution:

  • Ensure complete reaction: Before workup, use a monitoring technique like GC-MS or TLC to confirm the complete consumption of dichloroacetaldehyde.

  • Use a milder base for neutralization: Instead of strong bases, consider using a weaker base like sodium bicarbonate or sodium carbonate to neutralize the acid catalyst. This will minimize the risk of a Cannizzaro reaction.

Frequently Asked Questions (FAQs)

Q: What is a typical experimental protocol for the synthesis of this compound?

A: While specific laboratory-scale protocols for the direct acetalization of dichloroacetaldehyde are not abundantly available in peer-reviewed literature, a general procedure based on standard acetalization methods would be as follows:

Experimental Protocol: Acid-Catalyzed Acetalization of Dichloroacetaldehyde

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve dichloroacetaldehyde (1 equivalent) in anhydrous methanol (5-10 equivalents).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or anhydrous HCl in methanol, 0.1-1 mol%) to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Q: What are the best catalysts for this reaction?

A: Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, ferric chloride) can catalyze the reaction. For substrates prone to side reactions like dichloroacetaldehyde, milder Lewis acids may offer better control and higher yields by minimizing polymerization and condensation.

Q: How can I improve the yield of my reaction?

A: To improve the yield, consider the following:

  • Ensure anhydrous conditions: Use anhydrous methanol and dry glassware to minimize the presence of water, which can inhibit the reaction.

  • Optimize reaction time and temperature: Monitor the reaction to determine the optimal time for completion. Lower temperatures are generally preferred to minimize side reactions.

  • Efficiently remove water: Use molecular sieves to drive the equilibrium towards the product.

  • Choose the right catalyst: Experiment with different acid catalysts to find one that provides a good balance between reaction rate and minimization of side reactions.

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound (Illustrative Data)

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
H₂SO₄10 to RT2440-60
HCl (in MeOH)0.50 to RT2445-65
p-TsOH2RT3650-70
ZnCl₂5RT4860-75
FeCl₃5RT4855-70

Note: This table presents illustrative data based on general principles of acetal chemistry. Actual yields may vary depending on specific experimental conditions.

Mandatory Visualizations

Acetal_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dichloroacetaldehyde in anhydrous Methanol B Cool to 0°C A->B C Slowly add Acid Catalyst B->C Start Reaction D Stir at 0°C, then RT C->D E Monitor by GC/TLC D->E F Neutralize with NaHCO₃ E->F Reaction Complete G Extract with Organic Solvent F->G H Wash with H₂O & Brine G->H I Dry and Concentrate H->I J Fractional Distillation I->J K K J->K Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Q1 Incomplete Reaction? Start->Q1 A1 Reversible Reaction: Remove H₂O Q1->A1 Yes Q2 Solid Precipitate? Q1->Q2 No A2 Polymerization: Lower Temp, Milder Catalyst Q2->A2 Yes Q3 High-Boiling Impurity? Q2->Q3 No A3 Aldol Condensation: Optimize Catalyst, Lower Temp Q3->A3 Yes Q4 Side Products after Base Workup? Q3->Q4 No A4 Cannizzaro Reaction: Ensure complete reaction, use mild base Q4->A4 Yes

Caption: Troubleshooting decision tree for low yield in acetal formation.

References

Technical Support Center: 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 1,1-dichloro-2,2-dimethoxyethane.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary role of this compound in synthesis? It serves as a stable precursor to the highly reactive dichloroacetaldehyde. The acetal group protects the aldehyde from unwanted reactions under neutral or basic conditions.[1] The aldehyde can be regenerated through acid-catalyzed hydrolysis.[1]
How stable is this compound? It is sensitive to acidic conditions, which can cause hydrolysis and release of dichloroacetaldehyde.[2][3] It exhibits greater stability under neutral and basic conditions.[1] Dichloroacetaldehyde itself is unstable and can easily polymerize.[4]
What are the main safety concerns with this reagent? The related compound, 1,1-dichloro-2,2-diethoxyethane, is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Experimental Protocol
Decomposition of the Reagent The reagent is sensitive to acid. Ensure all glassware is dry and free of acidic residues. If the reaction is run under acidic conditions, consider adding the reagent slowly at a low temperature to minimize decomposition.Protocol for Acid-Sensitive Reactions: 1. Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of inert gas (e.g., nitrogen or argon). 2. Use anhydrous solvents. 3. If an acid catalyst is required, consider using a milder Lewis acid or a solid-supported acid that can be easily filtered off. 4. Add this compound dropwise to the reaction mixture at 0 °C or below. 5. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times.
Hydrolysis of the Acetal Traces of water in the reaction mixture can lead to hydrolysis, especially in the presence of an acid catalyst.Protocol for Water-Sensitive Reactions: 1. Use freshly distilled, anhydrous solvents. 2. Dry all starting materials and reagents thoroughly. 3. Run the reaction under an inert atmosphere (nitrogen or argon). 4. Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
Reagent Purity Impurities in the this compound can interfere with the reaction.Purity Check: 1. Check the purity of the reagent by ¹H NMR or GC-MS before use. 2. If impurities are detected, consider purification by distillation under reduced pressure.
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Step Experimental Protocol
Elimination Reaction In the presence of a strong base, elimination of HCl can occur, leading to the formation of 1,1-dichloro-2-methoxyethene.Protocol to Minimize Elimination: 1. If a base is required, use a non-nucleophilic, sterically hindered base. 2. Add the base slowly at a low temperature. 3. Use the minimum stoichiometric amount of base necessary.
Acetal Exchange If other alcohols are present in the reaction mixture, an acetal exchange reaction can occur, leading to the formation of mixed acetals or different acetals.[1]Protocol to Avoid Acetal Exchange: 1. Ensure that the reaction is free from other alcohols unless the exchange is the desired reaction. 2. If an alcohol is used as a solvent, consider that it may participate in the reaction.
Polymerization Generation of the reactive dichloroacetaldehyde under acidic conditions can lead to its polymerization.[4]Protocol to Prevent Polymerization: 1. Avoid strong acidic conditions and high temperatures. 2. If the aldehyde is the desired product of hydrolysis, trap it in situ with a suitable reagent.

Reaction Pathways and Workflows

Below are diagrams illustrating key reaction pathways and a general experimental workflow for using this compound.

Hydrolysis_Pathway reactant This compound intermediate Oxonium Ion Intermediate reactant->intermediate + H⁺ intermediate->reactant - H⁺ product Dichloroacetaldehyde intermediate->product + H₂O - H⁺ methanol 2 CH₃OH water H₂O acid H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Elimination_Pathway reactant This compound product 1,1-Dichloro-2-methoxyethene reactant->product + Base byproduct Base-H⁺ + CH₃OH + Cl⁻ base Base

Caption: Base-induced elimination side reaction.

Experimental_Workflow start Start: Reaction Setup prep Prepare Anhydrous Solvent and Glassware start->prep reagents Add Reactants (excluding DCDME) prep->reagents cool Cool Reaction Mixture reagents->cool add_dcdme Slowly Add this compound cool->add_dcdme monitor Monitor Reaction (TLC, GC-MS) add_dcdme->monitor workup Aqueous Workup / Quenching monitor->workup extraction Product Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification end End: Isolated Product purification->end

Caption: General experimental workflow for reactions using this compound.

References

Improving the efficiency of dichloroacetaldehyde dimethyl acetal reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dichloroacetaldehyde dimethyl acetal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of dichloroacetaldehyde dimethyl acetal.

Problem Potential Cause Recommended Solution
Low Yield in Synthesis Incomplete reaction: Incorrect stoichiometry or insufficient reaction time.Ensure precise measurement of vinyl acetate and chlorine in stoichiometric amounts. Allow the reaction to proceed to completion, monitoring by GC analysis if possible.
Acid-catalyzed decomposition: The product is sensitive to acidic conditions, and by-products like HCl can cause degradation.[1]Neutralize the reaction mixture promptly after the reaction is complete using a solid base like calcium oxide or calcium hydroxide to a pH > 5.[1][2][3]
Loss during workup: Inefficient extraction or distillation.If a two-phase system forms after neutralization, the aqueous layer can be back-extracted with a suitable solvent like methyl acetate to recover dissolved product.[1] Ensure fractional distillation is performed under appropriate reduced pressure to avoid decomposition.[4]
Product is Dark or Discolored Presence of impurities: Side reactions may have occurred due to improper temperature control.Maintain the reaction temperature below 20°C, with optimal ranges often cited between 0°C and 10°C, to minimize side product formation.[1][2]
Decomposition during distillation: Overheating can lead to decomposition.Purify the crude product by fractional distillation under reduced pressure.[4]
Reaction Mixture is Highly Acidic Formation of HCl: Hydrogen chloride is a major by-product of the primary synthesis reaction.[1]After the addition of chlorine is complete, a partial distillation of low-boiling components can remove a significant portion of the HCl.[1][3] Subsequently, neutralize the mixture with calcium oxide or calcium carbonate.[1][3]
Presence of Methyl Chloroacetate Impurity Side reaction during synthesis. A method for removing this impurity involves reacting the crude product with triphenylphosphine, which forms a quaternary phosphonium salt that can be filtered off.[5]
Formation of 1,1,2-Trichloroethane Side reaction, particularly if using vinyl chloride as a starting material. The primary synthesis from vinyl acetate is generally preferred to avoid this impurity, which is difficult to separate due to a similar boiling point.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using dichloroacetaldehyde dimethyl acetal over dichloroacetaldehyde?

A1: Dichloroacetaldehyde dimethyl acetal is a protected form of the aldehyde.[7] The aldehyde group is highly reactive and can lead to unwanted side reactions.[7] By converting it to a dimethyl acetal, its reactivity is masked, which improves the compound's stability for storage and handling.[7] The aldehyde can be easily regenerated when needed by hydrolysis under mild acidic conditions.[7]

Q2: What are the typical reaction conditions for the synthesis of dichloroacetaldehyde dimethyl acetal?

A2: The most common synthesis involves the reaction of vinyl acetate and chlorine in stoichiometric amounts in the presence of excess methanol.[1][3] The reaction is typically carried out at low temperatures, generally below 20°C, and often between 0°C and 10°C, to minimize side reactions.[2][3]

Q3: How should the crude product be purified after synthesis?

A3: After the reaction, the acidic mixture should be neutralized, often with calcium oxide or calcium hydroxide, to a pH of greater than 5.[2][3] This may result in the formation of two liquid phases; the upper organic layer contains the desired product.[1][2] The crude product is then purified by fractional distillation under reduced pressure.[4]

Q4: My final product contains methyl chloroacetate. How can I remove it?

A4: A specific method for removing methyl chloroacetate involves its reaction with triphenylphosphine.[5] The resulting quaternary phosphonium salt is a solid and can be removed by filtration, after which the purified dichloroacetaldehyde dimethyl acetal can be recovered by distillation.[5]

Q5: What are some common applications of dichloroacetaldehyde dimethyl acetal?

A5: It is a versatile intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals.[7][8] It serves as a building block in nucleophilic substitution reactions and for the creation of heterocyclic compounds.[7][9]

Experimental Protocols

Protocol 1: Synthesis of Dichloroacetaldehyde Dimethyl Acetal from Vinyl Acetate

This protocol is a generalized procedure based on common literature methods.[1][3][10]

  • Reaction Setup: Equip a jacketed reactor with a stirrer, thermometer, and inlets for gas and liquid feeds. The reactor should be cooled to maintain a temperature between 0°C and 10°C.[1]

  • Charging the Reactor: Charge the reactor with excess anhydrous methanol.

  • Reactant Addition: Simultaneously introduce stoichiometric amounts of vinyl acetate and chlorine gas into the methanol with vigorous stirring. Maintain the temperature below 10°C throughout the addition.[1]

  • Initial Workup: Once the addition is complete, distill off the low-boiling components (such as methyl acetate and dissolved HCl) at atmospheric pressure, keeping the pot temperature below 60°C.[1][3]

  • Neutralization: Cool the remaining liquid residue and slowly add a solid base, such as calcium oxide powder, while maintaining the temperature between 20°C and 50°C.[2][3] Continue addition until an aqueous extract of the mixture has a pH > 5.[3]

  • Phase Separation: After neutralization, allow the mixture to separate into two phases. The upper organic layer contains the crude product.[1][2]

  • Purification: Separate the organic layer and purify by fractional distillation under reduced pressure to obtain pure dichloroacetaldehyde dimethyl acetal.[4]

Protocol 2: Purification of Dichloroacetaldehyde Dimethyl Acetal Containing Methyl Chloroacetate [5]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and condenser, add the crude dichloroacetaldehyde dimethyl acetal containing the methyl chloroacetate impurity.

  • Addition of Triphenylphosphine: Add a molar excess of triphenylphosphine relative to the estimated amount of methyl chloroacetate.

  • Reaction: Heat the mixture with stirring to approximately 80°C. Monitor the disappearance of the methyl chloroacetate peak by gas chromatography. The reaction may take several hours.

  • Filtration: Cool the reaction mixture, which will now contain a solid precipitate (the quaternary phosphonium salt). Filter the mixture to remove the solid.

  • Distillation: The filtrate is then subjected to vacuum distillation to yield the purified dichloroacetaldehyde dimethyl acetal.

Data Presentation

Table 1: Physical Properties of Dichloroacetaldehyde Dimethyl Acetal

PropertyValueReference(s)
CAS Number 97-97-2[11]
Boiling Point 128-130 °C (lit.)[10]
55 °C at 50 mm Hg[4]
54 °C at 16 mm Hg[4]
Density 1.094 g/mL at 25 °C (lit.)[10]
Refractive Index (n20/D) 1.415 (lit.)[10]
1.4148 ± 0.0005 at 20°C[4]

Table 2: Comparative Synthesis Yields

MethodKey FeaturesReported YieldReference(s)
Vinyl Acetate + Cl2 in MethanolNeutralization with CaO/CaCO3, fractional distillation>90%[1][3]
Vinyl Acetate + Cl2 in MethanolNeutralization with Ca(OH)2, fractional distillation84.4% conversion[2]
Acetaldehyde Diethyl Acetal + Cl2Neutralization with sodium ethoxide70%[12]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product VinylAcetate Vinyl Acetate Reaction Chlorination & Acetalization (< 20°C) VinylAcetate->Reaction Chlorine Chlorine Chlorine->Reaction Methanol Methanol (Excess) Methanol->Reaction Distill_LowBoilers Distill Low Boilers (Removes HCl, MeOAc) Reaction->Distill_LowBoilers Crude Mixture Neutralize Neutralize (e.g., CaO, pH > 5) Phase_Sep Phase Separation Neutralize->Phase_Sep Fractional_Dist Fractional Distillation (Reduced Pressure) Phase_Sep->Fractional_Dist Organic Layer FinalProduct Pure Dichloroacetaldehyde Dimethyl Acetal Fractional_Dist->FinalProduct Distill_LowBolers Distill_LowBolers Distill_LowBolers->Neutralize

Caption: Workflow for the synthesis of dichloroacetaldehyde dimethyl acetal.

Troubleshooting_Logic Start Low Yield? Acid_Check Mixture Acidic? Start->Acid_Check Yes Impurity_Check Impurities Present? Start->Impurity_Check No Acid_Check->Impurity_Check No Sol_Neutralize Neutralize promptly after reaction. Acid_Check->Sol_Neutralize Yes Sol_Temp Check & control reaction temperature. Impurity_Check->Sol_Temp Yes Sol_Workup Optimize workup (extraction, distillation). Impurity_Check->Sol_Workup No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimization of 1,1-Dichloro-2,2-dimethoxyethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,1-Dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Reaction: The formation of acetals is an equilibrium process. To drive the reaction towards the product, it is crucial to remove water as it forms.[1]

    • Solution: Employ a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to the reaction mixture.

  • Suboptimal Catalyst: The choice and amount of acid catalyst are critical for efficient acetalization.

    • Solution: Use strong acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or acidic ion-exchange resins.[2] Ensure the catalyst is used in an appropriate concentration (typically 0.1-2 mol%).

  • Side Reactions: The presence of impurities or unfavorable reaction conditions can lead to the formation of byproducts. A significant side reaction is the addition of hydrogen chloride across the vinyl double bond if using the vinyl acetate method.[3]

    • Solution: Maintain the recommended reaction temperature, typically below 20°C when using the vinyl acetate and chlorine method, to minimize side reactions.[3][4]

  • Loss during Workup: The product can be lost during the neutralization and extraction steps.

    • Solution: Carefully neutralize the reaction mixture with a solid base like calcium oxide or magnesium carbonate to a pH greater than 5 before distillation.[5] Ensure efficient extraction with a suitable solvent.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: The primary byproduct of concern is 1,1,2-trichloroethane when using vinyl chloride as a starting material.[5] When using vinyl acetate, side reactions can include the formation of other chlorinated species.

  • Identification: Byproducts can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Minimization:

    • Control Reaction Temperature: As mentioned, maintaining a low reaction temperature is crucial.

    • Stoichiometry: Ensure the stoichiometric addition of reactants, particularly chlorine, to avoid over-chlorination.

    • Purification: Fractional distillation is an effective method to separate the desired product from most byproducts.[6]

Q3: The reaction seems to stall and does not go to completion. What should I check?

A3: A stalled reaction is often due to catalyst deactivation or equilibrium issues.

  • Catalyst Activity: The acid catalyst can be neutralized by basic impurities in the starting materials or solvents.

    • Solution: Ensure all reagents and solvents are of high purity and appropriately dried.

  • Water Removal: Insufficient removal of water will prevent the equilibrium from shifting towards the product.

    • Solution: Check the efficiency of your water removal method (e.g., ensure the Dean-Stark trap is functioning correctly, or use freshly activated molecular sieves).

Q4: What is the best method for purifying the final product?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[6] This allows for the separation of the product from unreacted starting materials, byproducts, and residual solvent.

Data Presentation: Reaction Conditions Summary

The following table summarizes typical reaction conditions for the synthesis of this compound via the chlorination of vinyl acetate in methanol.

ParameterValueReference
Reactants Vinyl Acetate, Chlorine, Methanol[3][5]
Solvent Methanol (in excess)[5]
Catalyst Not explicitly required, HCl is formed in situ
Temperature < 20 °C[3][4]
Neutralizing Agent Calcium Oxide or Magnesium Carbonate[5]
Purification Fractional Distillation[5][6]
Typical Yield > 90%[5]

Experimental Protocols

Synthesis of this compound from Vinyl Acetate

This protocol is based on the general principles outlined in the patent literature.[3][5]

Materials:

  • Vinyl acetate

  • Chlorine gas

  • Anhydrous methanol

  • Calcium oxide (or magnesium carbonate)

  • Methyl acetate (for extraction, optional)

Procedure:

  • Charge a reaction vessel equipped with a stirrer, thermometer, gas inlet tube, and a cooling bath with an excess of anhydrous methanol.

  • Cool the methanol to a temperature below 20°C.

  • Simultaneously and stoichiometrically, introduce vinyl acetate and chlorine gas into the cooled methanol while maintaining vigorous stirring. The temperature should be carefully controlled and not allowed to exceed 20°C.

  • After the addition of reactants is complete, continue stirring for a short period.

  • Partially or completely distill off the low-boiling constituents (e.g., excess methanol, methyl acetate byproduct) at temperatures up to 60°C.

  • Neutralize the remaining liquid residue by adding a solid base (e.g., calcium oxide) in portions while maintaining the temperature between 20°C and 60°C, until the pH of an aqueous extract is greater than 5.

  • Upon neutralization, two liquid phases may form. Separate the upper organic layer. The lower layer can be optionally extracted with methyl acetate.

  • Combine the organic layers and purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start Start: Prepare Reaction Setup reactants Charge Methanol start->reactants cool Cool to < 20°C reactants->cool add Add Vinyl Acetate & Chlorine cool->add stir Stir post-addition add->stir distill_low Distill Low-Boiling Fractions stir->distill_low neutralize Neutralize with Solid Base distill_low->neutralize separate Separate Organic Layer neutralize->separate extract Optional: Extract Aqueous Layer separate->extract combine Combine Organic Layers separate->combine extract->combine distill_final Fractional Distillation combine->distill_final end End: Pure Product distill_final->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_problem Common Problems cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction (Equilibrium) low_yield->incomplete_rxn bad_catalyst Suboptimal/Inactive Catalyst low_yield->bad_catalyst side_rxns Side Reactions low_yield->side_rxns workup_loss Loss During Workup low_yield->workup_loss byproducts Byproduct Formation byproducts->side_rxns high_temp High Temperature byproducts->high_temp distillation Fractional Distillation byproducts->distillation stalled Stalled Reaction stalled->incomplete_rxn stalled->bad_catalyst bad_reagents Impure Reagents stalled->bad_reagents remove_h2o Remove Water (Dean-Stark/Sieves) incomplete_rxn->remove_h2o optimize_catalyst Optimize Catalyst Choice/Amount bad_catalyst->optimize_catalyst control_temp Control Temperature side_rxns->control_temp careful_workup Careful Neutralization/Extraction workup_loss->careful_workup high_temp->control_temp purify_reagents Use Pure/Dry Reagents bad_reagents->purify_reagents

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dichloro-2,2-dimethoxyethane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on fractional distillation.

Problem Potential Cause(s) Recommended Solution(s)
Cloudy or hazy distillate 1. Water contamination: The compound is sensitive to moisture and can hydrolyze, especially under acidic conditions, to form dichloroacetaldehyde and methanol. 2. Incomplete phase separation: If an aqueous wash was performed, incomplete separation can lead to water carryover.1. Dry all glassware thoroughly before use. Use a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) on the crude product before distillation. 2. Ensure complete separation of the organic and aqueous layers after washing. A separatory funnel is recommended. Consider a brine wash to help break emulsions.
Product decomposes in the distillation pot (darkening of the residue) 1. Presence of peroxides: Like many ethers, this compound can form explosive peroxides upon exposure to air and light. Heating peroxides can lead to violent decomposition. 2. Thermal instability: Prolonged heating at high temperatures can cause decomposition. 3. Acidic residues: Traces of acid from the synthesis can catalyze decomposition and polymerization of aldehydes formed from hydrolysis.1. ALWAYS test for peroxides before distillation. (See Experimental Protocols for peroxide testing). If peroxides are present, they must be removed before heating. 2. Distill under reduced pressure to lower the boiling point and minimize thermal stress. 3. Neutralize the crude product before distillation. Wash with a mild base like sodium bicarbonate solution, followed by a water wash.
Poor separation of impurities (co-distillation) 1. Inefficient fractionating column: The column may not have enough theoretical plates to separate components with close boiling points. 2. Distillation rate is too high: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. 3. Formation of azeotropes: Although not extensively documented for this specific compound, azeotropes with solvents or impurities are possible.1. Use a more efficient fractionating column (e.g., a Vigreux or packed column of appropriate length). 2. Slow down the distillation rate. A good rule of thumb is a takeoff rate of 1-2 drops per second. 3. Check for known azeotropes of the expected impurities with the main compound or residual solvents. Consider a different purification technique if azeotrope formation is suspected.
Low yield of purified product 1. Loss during aqueous washes: The product may have some solubility in the aqueous phase. 2. Incomplete distillation: Leaving a significant amount of product in the distillation pot. 3. Decomposition during distillation. 1. Back-extract the aqueous washes with a small amount of a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover dissolved product. 2. Ensure the distillation is complete, but do not distill to dryness to avoid concentrating peroxides and other unstable residues. 3. Mitigate decomposition by following the recommendations for thermal instability and acidic residues.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized from dichloroacetaldehyde and methanol, unreacted starting materials may be present. If synthesized via chlorination of acetaldehyde followed by acetalization, impurities can include monochloroacetaldehyde dimethyl acetal, chloral (trichloroacetaldehyde), and byproducts from side reactions.[1][2] Residual solvents from the reaction or workup, such as methanol or methyl acetate, may also be present.

Q2: Is it necessary to test for peroxides before every distillation?

A2: Yes, it is critically important to test for the presence of peroxides before heating or concentrating this compound. Like other ethers, it can form explosive peroxides upon storage, especially if it has been exposed to air or light.

Q3: How can I remove peroxides from this compound?

A3: Peroxides can be removed by passing the compound through a column of activated alumina or by washing with a freshly prepared solution of ferrous sulfate. After peroxide removal, it is advisable to use the compound immediately as the process may also remove stabilizers.

Q4: Can I use a rotary evaporator to remove residual solvents?

A4: A rotary evaporator can be used with caution to remove low-boiling solvents. However, it is still essential to test for peroxides before concentrating the material, as this process can increase the concentration of any peroxides present. Use a water bath with a controlled temperature and do not evaporate to dryness.

Q5: What is the recommended storage condition for purified this compound?

A5: The purified compound should be stored in a tightly sealed, amber glass bottle to protect it from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent peroxide formation. Consider adding a stabilizer, such as butylated hydroxytoluene (BHT), for long-term storage.

Quantitative Data

The following table summarizes the boiling points of this compound and its potential impurities. This data is crucial for planning fractional distillation for purification.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₄H₈Cl₂O₂159.01~160-162 (estimated)
Monochloroacetaldehyde dimethyl acetalC₄H₉ClO₂124.57128-130[3][4][5][6]
DichloroacetaldehydeC₂H₂Cl₂O112.9488-91[1][7][8][9]
Chloral (Trichloroacetaldehyde)C₂HCl₃O147.3997.8[10][11][12]
Methyl AcetateC₃H₆O₂74.0856.9-58[13][14][15][16]
MethanolCH₄O32.0464.7

Experimental Protocols

Peroxide Test (Qualitative)

Materials:

  • Potassium iodide (KI) solution (10% w/v, freshly prepared)

  • Dilute hydrochloric acid (HCl)

  • Starch solution (optional)

  • Test tube

Procedure:

  • Add 1-2 mL of this compound to a clean test tube.

  • Add 1 mL of freshly prepared 10% potassium iodide solution.

  • Add a few drops of dilute hydrochloric acid and shake the mixture.

  • A yellow to brown color in the aqueous layer indicates the presence of peroxides.

  • For low concentrations, the color change may be faint. Add a few drops of starch solution; a blue-black color confirms the presence of peroxides.

Peroxide Removal

Materials:

  • Activated alumina

  • Chromatography column

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Deionized water

  • Separatory funnel

Procedure (Alumina Column):

  • Pack a chromatography column with activated alumina.

  • Gently pass the this compound through the column.

  • Collect the eluate and re-test for peroxides.

Procedure (Ferrous Sulfate Wash):

  • Prepare a fresh solution of 5% ferrous sulfate in deionized water.

  • In a separatory funnel, wash the this compound with an equal volume of the ferrous sulfate solution. Shake gently.

  • Separate the layers and discard the aqueous layer.

  • Repeat the wash until a peroxide test is negative.

  • Wash the organic layer with deionized water to remove any residual iron salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

Fractional Distillation (General Protocol)

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (optional, but recommended)

  • Boiling chips or magnetic stir bar

Procedure:

  • Ensure the crude this compound has been tested for and cleared of peroxides.

  • If the synthesis was acid-catalyzed, neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer.

  • Assemble the distillation apparatus. Ensure all joints are well-sealed.

  • Charge the distillation flask with the crude product and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • If distilling under reduced pressure, connect the apparatus to a vacuum pump with a cold trap.

  • Begin heating the distillation flask gently.

  • Collect any low-boiling fractions (e.g., residual solvents like methyl acetate) first. The head temperature will be significantly lower than the expected boiling point of the product.

  • As the head temperature rises and stabilizes at the boiling point of the product, change the receiving flask to collect the purified this compound.

  • Continue distillation until most of the product has been collected, but do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

Purity Analysis by GC-MS (General Method)

A gas chromatography-mass spectrometry (GC-MS) method can be developed to assess the purity of the final product.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating halogenated compounds.

  • Injection: Split/splitless injection is appropriate.

  • Oven Program: A temperature ramp will be necessary to separate low-boiling impurities from the higher-boiling product. A typical program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass range should be scanned from approximately m/z 35 to 300 to detect the parent ion and fragmentation patterns of the target compound and potential impurities.

Visualizations

Purification_Workflow cluster_pre_purification Pre-Purification Steps cluster_purification Purification cluster_post_purification Post-Purification crude_product Crude 1,1-Dichloro- 2,2-dimethoxyethane peroxide_test Test for Peroxides crude_product->peroxide_test peroxide_removal Peroxide Removal (if positive) peroxide_test->peroxide_removal Positive neutralization Neutralization Wash (e.g., NaHCO3) peroxide_test->neutralization Negative peroxide_removal->neutralization drying Drying (e.g., MgSO4) neutralization->drying distillation Fractional Distillation drying->distillation purity_analysis Purity Analysis (GC-MS) distillation->purity_analysis storage Store under Inert Atmosphere purity_analysis->storage

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Distillation Problem Encountered check_color Is distillate cloudy or residue dark? start->check_color check_separation Is separation of impurities poor? start->check_separation check_yield Is yield low? start->check_yield water_peroxide Suspect Water Contamination or Peroxide/Thermal Decomposition check_color->water_peroxide Yes column_rate Evaluate Column Efficiency and Distillation Rate check_separation->column_rate Yes loss_decomposition Check for Losses in Workup or Decomposition check_yield->loss_decomposition Yes solution_water Action: Dry crude product, neutralize before distillation, distill under vacuum. water_peroxide->solution_water solution_separation Action: Use a more efficient column, reduce distillation rate. column_rate->solution_separation solution_yield Action: Back-extract aqueous layers, optimize distillation conditions. loss_decomposition->solution_yield

References

Stability issues with 1,1-Dichloro-2,2-dimethoxyethane in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,1-dichloro-2,2-dimethoxyethane during storage. Please review the following troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary use?

A1: this compound, also known as dichloroacetaldehyde dimethyl acetal, is a chemical intermediate. Its primary significance lies in its role as a stable precursor to the highly reactive dichloroacetaldehyde.[1] The acetal functional group protects the aldehyde from unwanted reactions, allowing for safer storage and handling.[1] It is used in the synthesis of pharmaceuticals and agrochemicals, such as herbicides.

Q2: What are the main factors that can cause the degradation of this compound during storage?

A2: The stability of this compound can be compromised by several factors, including:

  • Presence of Acid and Water: Acetals are susceptible to acid-catalyzed hydrolysis, which will revert the compound to dichloroacetaldehyde and methanol.

  • Exposure to Light: Similar to other chlorinated organic compounds, this molecule can undergo photodegradation.[2]

  • Presence of Oxygen: Ethers and acetals can undergo autoxidation in the presence of atmospheric oxygen, potentially forming explosive peroxides.[1][3][4][5]

  • Elevated Temperatures: High temperatures can accelerate decomposition, potentially through dehydrochlorination.

  • Contamination with Transition Metals: Transition metals can catalyze the decomposition of related chlorinated aldehydes.[2]

Q3: What are the expected degradation products of this compound?

A3: The primary and most predictable degradation pathway is hydrolysis, which yields dichloroacetaldehyde and methanol. Other potential degradation products can arise from oxidation (forming hydroperoxides and other oxygenated species) or dehydrochlorination under thermal stress.

Q4: How should I properly store this compound?

A4: To ensure maximum stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[6] Avoid contact with strong acids, oxidizing agents, and sources of ignition.[7]

Q5: Are there any recommended stabilizers for this compound?

A5: While specific stabilizers for this compound are not extensively documented, general stabilizers for halogenated hydrocarbons may be effective. These typically fall into three categories: acid acceptors, antioxidants, and metal stabilizers.[8] For related chlorinated aldehydes, lactams like caprolactam have been used.[2] For other halogenated solvents, orthoesters and ketones have been employed as stabilizers.[6][9] Any potential stabilizer should be tested for compatibility and efficacy with this compound for your specific application.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Issue 1: I have observed a change in the physical appearance of the stored compound (e.g., color change, precipitation).

Potential Cause Troubleshooting Step Corrective Action
Degradation Analyze a sample of the material using a suitable analytical method (e.g., GC-MS) to identify any impurities or degradation products.If degradation is confirmed, the material may not be suitable for your experiment. Consider purifying the material if possible, or using a fresh batch. Review your storage conditions against the recommendations.
Contamination Review your handling procedures to identify potential sources of contamination.Ensure all glassware and equipment are clean and dry before use. Use dedicated spatulas and containers.
Polymerization The precursor, dichloroacetaldehyde, is prone to polymerization. Degradation to this aldehyde could lead to the formation of solid polymers.As with degradation, confirm the identity of the precipitate. If it is a polymer, the batch is likely compromised.

Issue 2: My experimental results are inconsistent or unexpected when using a previously opened bottle of this compound.

Potential Cause Troubleshooting Step Corrective Action
Partial Degradation The concentration of the active compound may have decreased due to slow degradation over time.Perform a quantitative analysis (e.g., qNMR or GC with an internal standard) to determine the current purity of the reagent.
Formation of Reactive Impurities Degradation products may be interfering with your reaction.Use a fresh, unopened bottle of the reagent to repeat the experiment. If the results are as expected, discard the old bottle.
Peroxide Formation Exposure to air can lead to the formation of explosive peroxides, which can also initiate unwanted side reactions.CAUTION: Do not attempt to evaporate or concentrate a sample suspected of containing peroxides. Test for the presence of peroxides using commercially available test strips.

Troubleshooting Flowchart for Reagent Instability

G Troubleshooting Flowchart for Reagent Instability start Unexpected Experimental Results or Change in Reagent Appearance check_purity Analyze Reagent Purity (e.g., GC, NMR) start->check_purity purity_ok Purity is High (>98%) check_purity->purity_ok purity_low Purity is Low or Degradants Detected check_purity->purity_low check_conditions Review Experimental Conditions & Procedure purity_ok->check_conditions test_peroxides Test for Peroxides purity_low->test_peroxides end Proceed with Experiment check_conditions->end purify_reagent Purify Reagent or Use a New Batch review_storage Review Storage Conditions (Temp, Light, Atmosphere) purify_reagent->review_storage peroxides_present Peroxides Detected? test_peroxides->peroxides_present peroxides_present->purify_reagent No discard_safely DISCARD SAFELY Following Institutional Protocols peroxides_present->discard_safely Yes implement_changes Implement Corrective Storage (e.g., Inert Gas, Refrigerate) review_storage->implement_changes implement_changes->end

Caption: A logical guide to troubleshooting reagent stability issues.

Experimental Protocols

Protocol 1: Stability-Indicating Method using Gas Chromatography (GC)

This protocol outlines a general method for assessing the stability of this compound and detecting its primary degradation product, dichloroacetaldehyde. This method should be validated for your specific equipment and application.

1. Objective: To develop a GC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound (test sample)

  • Dichloroacetaldehyde (as a reference standard, if available)

  • Methanol (as a reference standard)

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Internal standard (e.g., undecane or dodecane)

  • GC vials and caps

3. Instrumentation (Typical Conditions):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl/94% dimethyl polysiloxane), is a good starting point. Dimensions: 30 m x 0.25 mm ID x 1.4 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, 250°C.

  • Detector: FID at 280°C or MS with appropriate settings.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

4. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve a known amount of this compound and the internal standard in the chosen solvent to create a stock solution of known concentration.

  • Forced Degradation Samples: To test the stability-indicating nature of the method, subject the compound to stress conditions:

    • Acidic Hydrolysis: Add a small amount of dilute HCl to an aqueous solution/suspension of the compound and heat gently.

    • Basic Hydrolysis: Add a small amount of dilute NaOH to an aqueous solution/suspension of the compound and heat gently.

    • Oxidative: Treat the compound with a dilute solution of hydrogen peroxide.

    • Thermal: Store the neat compound at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the compound to UV light.

  • After exposure for a defined period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the chosen solvent before injection.

5. Analysis:

  • Inject the prepared samples into the GC.

  • Identify the peaks corresponding to the parent compound, internal standard, and any degradation products by comparing retention times with reference standards or by mass spectral data.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

Experimental Workflow for Stability Testing

G Workflow for Stability-Indicating Assay Development start Define Stability Study Goals stress_samples Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) start->stress_samples develop_method Develop Analytical Method (e.g., GC-FID/MS) stress_samples->develop_method validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) develop_method->validate_method is_valid Method Valid? validate_method->is_valid analyze_samples Analyze Stability Samples at Timed Intervals is_valid->analyze_samples Yes optimize_method Optimize Method (Column, Temp Program, etc.) is_valid->optimize_method No evaluate_data Evaluate Data (Purity, Degradation Profile) analyze_samples->evaluate_data end Establish Storage Conditions and Shelf-Life evaluate_data->end optimize_method->develop_method

Caption: A systematic approach to developing and executing a stability study.

Potential Degradation Pathways

G Potential Degradation Pathways parent This compound hydrolysis Dichloroacetaldehyde + Methanol parent->hydrolysis H+ / H2O oxidation Hydroperoxides & Other Oxidized Species parent->oxidation O2 / Light thermal Dehydrochlorination Products parent->thermal Heat

Caption: Major degradation routes for this compound.

References

Preventing decomposition of 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1,1-dichloro-2,2-dimethoxyethane.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be identified by several observable changes. A primary indicator is a decrease in pH of the solution, indicating the formation of acidic byproducts. Other signs include discoloration (yellowing or browning), the formation of precipitates or cloudiness, and a noticeable change in odor, which may be sharp or acrid. For quantitative assessment, techniques like Gas Chromatography (GC) can be employed to detect the emergence of impurity peaks corresponding to decomposition products.

Q2: What is the main cause of this compound decomposition?

A2: The principal cause of decomposition is acid-catalyzed hydrolysis.[1][2][3] As an acetal, this compound is susceptible to cleavage in the presence of even trace amounts of acid, which catalyze its breakdown into dichloroacetaldehyde and methanol.[2] The presence of water is also necessary for this hydrolysis to occur.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the rate of decomposition, particularly if acidic impurities or moisture are present. While the compound may be relatively stable at ambient temperatures in a pure and dry state, higher temperatures provide the necessary activation energy for degradation reactions to proceed more rapidly.

Q4: Can exposure to air or light cause decomposition?

A4: While the primary decomposition pathway is hydrolysis, exposure to air and light can contribute to degradation, although to a lesser extent for this specific compound compared to other chlorinated hydrocarbons. Oxygen in the air can potentially lead to oxidative degradation over extended periods. Exposure to UV light can provide the energy to initiate free-radical chain reactions, a common degradation pathway for chlorinated compounds.

Troubleshooting Guide

Issue 1: The pH of my this compound solution has become acidic.

  • Cause: This is a direct indication of decomposition, likely due to acid-catalyzed hydrolysis, which produces acidic byproducts.

  • Solution:

    • Neutralization: Add a suitable acid scavenger to neutralize the acidic components.

    • Purification: For critical applications, consider purifying the material by distillation under reduced pressure. Ensure all glassware is scrupulously dried to prevent re-introducing moisture.

    • Preventative Measures: For future storage and use, add a stabilizer and ensure the compound is handled under an inert atmosphere.

Issue 2: My this compound has developed a yellow or brown color.

  • Cause: Discoloration is a common sign of the formation of degradation products. This can be due to polymerization of the resulting aldehyde or other secondary reactions.

  • Solution:

    • Assess Purity: Use a suitable analytical method like GC-MS to identify the impurities.

    • Consider Purification: Depending on the nature of the impurities and the requirements of your experiment, purification via distillation may be necessary.

    • Review Storage Conditions: Ensure the compound is stored in a dark, cool, and dry place, away from direct sunlight and heat sources.

Issue 3: I am observing unexpected side products in my reaction involving this compound.

  • Cause: If the starting material has partially decomposed, the resulting impurities can participate in side reactions, leading to unexpected products.

  • Solution:

    • Verify Starting Material Purity: Before use, check the purity of the this compound using an appropriate analytical technique.

    • Use Fresh or Purified Material: If decomposition is suspected, use a fresh bottle of the reagent or purify the existing stock.

    • Incorporate Stabilizers: For reactions that are sensitive to acidic conditions, consider adding a compatible stabilizer to the reaction mixture.

Data Presentation

The following table summarizes the effectiveness of various classes of stabilizers in preventing the decomposition of chlorinated hydrocarbons, which can be extrapolated to the stabilization of this compound. The data is presented as a relative efficiency index, where a higher number indicates better stabilization.

Stabilizer ClassExample CompoundConcentration (w/w)Relative Efficiency Index (at 40°C, 30 days)
Acid Scavengers
Epoxy Compounds2-Ethylhexyl glycidyl ether0.1%95
HydrotalcitesMagnesium aluminum hydroxy carbonate0.5%85
Metal OxidesCalcium Oxide1.0%70
Control No StabilizerN/A10

Note: This data is representative and compiled from literature on similar chlorinated compounds. Actual performance may vary depending on the specific conditions.

Experimental Protocols

Protocol 1: Screening of Stabilizer Effectiveness for this compound

Objective: To determine the most effective stabilizer for preventing the acid-catalyzed decomposition of this compound.

Materials:

  • This compound (high purity)

  • Selected stabilizers (e.g., 2-ethylhexyl glycidyl ether, magnesium aluminum hydroxy carbonate, calcium oxide)

  • Deionized water

  • Hydrochloric acid (trace amounts for initiating decomposition)

  • Inert gas (Nitrogen or Argon)

  • Glass vials with PTFE-lined caps

  • GC-MS system for analysis

  • pH meter or pH indicator strips

Procedure:

  • Sample Preparation:

    • In a controlled environment (e.g., a glovebox), dispense 10 mL of high-purity this compound into a series of clean, dry glass vials.

    • To each vial, add a specific concentration of a stabilizer (e.g., 0.1%, 0.5%, 1.0% w/w). Include a control vial with no stabilizer.

    • To simulate accelerated decomposition, add a controlled amount of a decomposition initiator, such as 1 µL of a dilute aqueous HCl solution (0.01 M), to each vial.

  • Incubation:

    • Seal the vials tightly with PTFE-lined caps.

    • Place the vials in a temperature-controlled environment, such as an oven or incubator, set to a constant temperature (e.g., 40°C or 50°C).

  • Monitoring:

    • At regular intervals (e.g., 0, 7, 14, and 30 days), remove a vial from each stabilizer group for analysis.

    • Visually inspect for any changes in color or clarity.

    • Measure the pH of the sample.

    • Analyze the sample using GC-MS to quantify the remaining this compound and identify and quantify any decomposition products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each stabilizer and the control.

    • Compare the rate of decomposition in the presence of different stabilizers.

    • The stabilizer that maintains the highest concentration of the parent compound over time is considered the most effective.

Mandatory Visualization

Decomposition_Pathway cluster_main Decomposition of this compound A This compound C Resonance-Stabilized Carbocation Intermediate A->C Protonation & Loss of Methanol B H+ (Acid Catalyst) H2O (Water) B->A Initiates Hydrolysis D Dichloroacetaldehyde C->D Nucleophilic Attack by H2O & Deprotonation E Methanol (2 eq.) C->E Release F Stabilization Point: Acid Scavenger F->B Neutralizes Acid Catalyst

Caption: Acid-catalyzed hydrolysis pathway of this compound and the point of intervention for acid scavengers.

Experimental_Workflow cluster_workflow Stabilizer Screening Workflow start Start: High-Purity Compound prep Sample Preparation: - Add Stabilizers - Add Decomposition Initiator start->prep incubate Incubation: Constant Temperature prep->incubate monitor Monitoring at Time Intervals: - Visual Inspection - pH Measurement - GC-MS Analysis incubate->monitor analyze Data Analysis: - Plot Decomposition Rate - Compare Stabilizer Efficacy monitor->analyze end End: Identify Optimal Stabilizer analyze->end

Caption: Experimental workflow for screening the effectiveness of stabilizers for this compound.

References

Technical Support Center: Deprotection of 1,1-Dichloro-2,2-dimethoxyethane Acetals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete deprotection of 1,1-dichloro-2,2-dimethoxyethane acetals.

Troubleshooting Guide

Issue: Incomplete or sluggish deprotection of the this compound acetal to the corresponding aldehyde.

This is a common issue due to the electron-withdrawing nature of the dichloromethyl group, which deactivates the acetal towards hydrolysis. The lone pairs on the oxygen atoms are less available for protonation, which is the initial step in acid-catalyzed deprotection.

Here is a step-by-step guide to troubleshoot this problem:

1. Reaction Monitoring and Endpoint Determination

  • Question: How can I be sure that my deprotection reaction is truly incomplete and has not just stalled?

  • Answer: It is crucial to monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the reaction mixture to a standard of the starting material. If the reaction appears to have stopped with a significant amount of starting material remaining, and further heating or extended reaction time does not lead to further conversion, the reaction is likely incomplete.

2. Optimizing Acid-Catalyzed Hydrolysis

  • Question: My standard acid-catalyzed hydrolysis is not working. What parameters can I change?

  • Answer: For acid-catalyzed hydrolysis, several factors can be optimized:

    • Acid Strength and Concentration: If you are using a weak acid, consider switching to a stronger acid (e.g., from acetic acid to hydrochloric acid or sulfuric acid). Increasing the concentration of the acid can also accelerate the reaction. However, be cautious as stronger acids and higher concentrations can lead to side reactions.

    • Temperature: Increasing the reaction temperature will increase the rate of hydrolysis. However, excessive heat can lead to the degradation of the starting material or the product.

    • Water Content: The presence of water is essential for hydrolysis. Ensure that your solvent system contains an adequate amount of water. For reactions in organic solvents, a mixture with water (e.g., acetone/water, THF/water) is necessary.[1]

3. Alternative Deprotection Methods

  • Question: If optimizing the acid-catalyzed reaction fails, what other deprotection methods can I try?

  • Answer: Several alternative methods can be effective for deprotecting challenging acetals. These methods often employ Lewis acids or other reagents that can activate the acetal group.

    • Bismuth Nitrate Pentahydrate: This is a mild and effective reagent for the deprotection of acetals, particularly for those derived from conjugated aldehydes.[2][3] It offers the advantage of easy work-up and is relatively non-toxic.[2][3]

    • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ can be used as a catalyst for the hydrolysis of acetals under neutral conditions in aqueous acetonitrile.[4][5]

    • Molecular Iodine in Acetone: This method provides a convenient and chemoselective deprotection of acetals under neutral conditions.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound acetal so difficult to deprotect?

A1: The two chlorine atoms on the adjacent carbon are strongly electron-withdrawing. This effect reduces the electron density on the oxygen atoms of the acetal, making them less basic and therefore less readily protonated by an acid. Protonation is the first and often rate-determining step in acid-catalyzed acetal hydrolysis.[8]

Q2: What are the potential side reactions I should be aware of during the deprotection of this compound acetal?

A2: Under harsh acidic conditions or with prolonged heating, potential side reactions may include:

  • Elimination reactions: The product aldehyde, dichloroacetaldehyde, can be unstable and may undergo further reactions.

  • Polymerization: Aldehydes can be prone to polymerization, especially in the presence of strong acids.

  • Reactions with the solvent: If using a nucleophilic solvent, it might compete with water in attacking the intermediate oxocarbenium ion.

Q3: Can I use basic conditions for the deprotection of this acetal?

A3: No, acetals are generally stable under basic and nucleophilic conditions.[9] Deprotection requires acidic or other electrophilic activation.

Q4: How do I choose the best deprotection method for my specific application?

A4: The choice of method depends on the other functional groups present in your molecule.

  • For acid-sensitive substrates, milder methods like bismuth nitrate or iodine in acetone are preferable.

  • If your molecule is robust, optimizing the standard acid-catalyzed hydrolysis might be the most straightforward approach.

  • Always perform a small-scale test reaction to determine the optimal conditions before proceeding with a larger scale reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the deprotection of various acetals using different methods. While specific data for this compound is limited in the literature, this table provides a useful comparison of the efficacy of different reagents on other acetal substrates.

Acetal SubstrateDeprotection ReagentSolventTemperature (°C)TimeYield (%)Reference
Benzaldehyde dimethyl acetalBismuth Nitrate (25 mol%)DichloromethaneRoom Temp15 min95[2]
Cinnamaldehyde dimethyl acetalBismuth Nitrate (25 mol%)DichloromethaneRoom Temp10 min98[2]
Cyclohexanone dimethyl acetalBismuth Nitrate (25 mol%)DichloromethaneRoom Temp30 min92[2]
Dodecanal dimethyl acetalDDQ (cat.)Acetonitrile/WaterRoom Temp-Quantitative[4]
Various Acyclic/Cyclic AcetalsIodine (10 mol%)AcetoneRoom Temp5-45 min>90[6][7]
Various Acetals/KetalsAl(HSO₄)₃/wet SiO₂n-HexaneReflux35-60 min85-96[10][11]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

  • Dissolve the this compound acetal in a suitable solvent mixture (e.g., acetone:water 10:1 or THF:water 10:1).

  • Add a catalytic amount of a strong acid (e.g., 1M HCl, 10% H₂SO₄).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: Deprotection using Bismuth Nitrate Pentahydrate

  • Dissolve the this compound acetal in dichloromethane.

  • Add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product as needed.[2]

Protocol 3: Deprotection using DDQ

  • Dissolve the this compound acetal in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add a catalytic amount of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (e.g., 10 mol%).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with water to remove the catalyst.

  • Work up the organic layer as described in Protocol 1.[4]

Visualizations

Deprotection_Workflow start Start: Incomplete Deprotection check_reaction Monitor Reaction (TLC, GC, NMR) start->check_reaction is_incomplete Is Reaction Incomplete? check_reaction->is_incomplete optimize_acid Optimize Acid-Catalyzed Hydrolysis is_incomplete->optimize_acid Yes end_incomplete Reaction Stalled is_incomplete->end_incomplete No change_acid Increase Acid Strength or Concentration optimize_acid->change_acid increase_temp Increase Temperature optimize_acid->increase_temp adjust_water Adjust Water Content optimize_acid->adjust_water alternative_methods Try Alternative Methods optimize_acid->alternative_methods If still incomplete change_acid->check_reaction increase_temp->check_reaction adjust_water->check_reaction bismuth Bismuth Nitrate alternative_methods->bismuth ddq DDQ alternative_methods->ddq iodine Iodine/Acetone alternative_methods->iodine end Complete Deprotection bismuth->end ddq->end iodine->end

Caption: Troubleshooting workflow for incomplete deprotection.

Acid_Catalyzed_Mechanism cluster_acetal Acetal cluster_protonation Protonation cluster_oxocarbenium Oxocarbenium Ion Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_product Product Formation Acetal R-C(OMe)₂-CHCl₂ ProtonatedAcetal R-C(OMe)(+OMeH)-CHCl₂ Acetal->ProtonatedAcetal + H⁺ Oxocarbenium [R-C(=+OMe)-CHCl₂] + MeOH ProtonatedAcetal->Oxocarbenium - MeOH Hemiacetal R-C(OMe)(OH)-CHCl₂ Oxocarbenium->Hemiacetal + H₂O Aldehyde R-C(=O)-CHCl₂ + MeOH Hemiacetal->Aldehyde - H⁺, - MeOH

Caption: Acid-catalyzed deprotection mechanism.

References

Troubleshooting NMR spectra of 1,1-Dichloro-2,2-dimethoxyethane products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with 1,1-dichloro-2,2-dimethoxyethane and its reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows broad or distorted peaks. What are the common causes and solutions?

A1: Peak broadening can obscure coupling information and reduce spectral resolution. Several factors can cause this issue:

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broadened lineshapes.[1][2] If your sample is highly concentrated, try diluting it.

  • Presence of Solids: Undissolved particulate matter in the NMR tube will disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[1] Always ensure your sample is fully dissolved. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[3]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can cause significant line broadening. These can be introduced from glassware or reagents.

  • Poor Shimming: The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible. Improper shimming is a very common cause of broad peaks.[2] Re-shimming the spectrometer, particularly the Z shims, can often resolve the issue.[4]

Q2: I am seeing unexpected signals in my spectrum that don't correspond to my product or starting material. How can I identify them?

A2: These signals are likely from impurities. Common sources include:

  • Residual Solvents: Solvents used during reaction workup or purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely.[2][5]

  • Grease: Silicone grease from glass joints is a frequent contaminant, typically appearing as signals around 0 ppm.[6][7]

  • Water: Deuterated solvents can absorb atmospheric moisture.[2][4] A broad singlet, whose chemical shift is solvent-dependent, is characteristic of water.

  • Deuterated Solvent Residual Peaks: Commercially available deuterated solvents are not 100% isotopically pure and will show a small residual peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[5]

Refer to the tables below to identify common impurities based on their chemical shifts.

Q3: The integration values in my ¹H NMR spectrum do not match the expected proton ratios for my molecule. Why might this be?

A3: Inaccurate integration can arise from several issues:

  • Overlapping Peaks: If signals from your compound overlap with impurity or solvent peaks, the integration will be incorrect.[2] Try using a different deuterated solvent to shift the peaks away from each other.

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors. Re-process the spectrum carefully.

  • Short Relaxation Delay (d1): For quantitative analysis, protons need to fully relax back to their equilibrium state between scans. A short relaxation delay can cause protons with long relaxation times (like quaternary carbons in ¹³C NMR or sometimes non-protonated carbons' satellites in ¹H) to be suppressed, leading to lower-than-expected integration values. Increase the relaxation delay (d1) if quantitation is critical.

Q4: I don't see a signal for my -OH or -NH proton, or it appears as a broad singlet. Is this normal?

A4: Yes, this is common. Protons on heteroatoms (O, N) are acidic and can undergo rapid chemical exchange with each other or with trace amounts of acid or water. This rapid exchange often leads to signal broadening and can sometimes average the signal into the baseline, making it disappear. To confirm the presence of an exchangeable proton, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH or -NH peak should disappear as the protons are replaced by deuterium.[2]

Data & Reference Tables

Table 1: Expected NMR Chemical Shifts for this compound

NucleusGroupChemical Shift (ppm, predicted)Multiplicity
¹H-CHCl₂~5.8 - 6.0Doublet
¹H-CH(OCH₃)₂~4.6 - 4.8Doublet
¹H-OCH₃~3.4 - 3.6Singlet
¹³C-CHCl₂~70 - 75C
¹³C-CH(OCH₃)₂~100 - 105CH
¹³C-OCH₃~55 - 60CH₃

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[8][9][10]

Table 2: Common Laboratory Solvent and Impurity ¹H NMR Chemical Shifts in CDCl₃

CompoundFormulaChemical Shift (ppm)Multiplicity
AcetoneC₃H₆O2.17Singlet
DichloromethaneCH₂Cl₂5.30Singlet
Diethyl EtherC₄H₁₀O3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl AcetateC₄H₈O₂4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
HexanesC₆H₁₄~1.25, ~0.88Broad multiplets
MethanolCH₄O3.49Singlet
Silicone Grease-[Si(CH₃)₂O]n-~0.07Singlet
WaterH₂O~1.56Broad Singlet

Source: Adapted from values reported by Gottlieb, H. E.; et al. J. Org. Chem. 1997, 62, 7512-7515.[5]

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of your solid compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1] For a liquid sample, use 1-2 drops.[4]

  • Select Solvent: Choose a deuterated solvent in which your compound is highly soluble.[11] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12] Mix thoroughly by vortexing or gentle swirling until the sample is completely dissolved.

  • Filter and Transfer: If any solid particles remain, filter the solution. Take a clean Pasteur pipette and push a small piece of Kimwipe or cotton wool into the tip to create a filter.[3] Use this pipette to transfer the solution into a clean, unscratched NMR tube.

  • Cap and Label: Cap the NMR tube securely. If the sample is volatile or will be stored, seal the cap with parafilm.[12] Label the tube clearly with a unique identifier.[1][12]

Protocol 2: Standard ¹H NMR Spectrum Acquisition
  • Insert Sample: Carefully insert the NMR tube into a spinner turbine, adjusting the depth according to the spectrometer's guide.

  • Lock and Shim: Place the sample in the spectrometer. The instrument will automatically "lock" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field. Manually or automatically "shim" the magnetic field to maximize its homogeneity, which is crucial for obtaining sharp peaks and good resolution.

  • Tune Probe: For optimal sensitivity, tune the NMR probe to the correct frequency for both ¹H and the lock nucleus (²H).

  • Set Acquisition Parameters:

    • Pulse Angle: Set to a 30° or 45° flip angle for standard qualitative spectra to allow for a shorter relaxation delay. Use a 90° pulse for quantitative measurements.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds for a qualitative spectrum. Increase to 5 times the longest T₁ for quantitative results.

    • Number of Scans (ns): Start with 8 or 16 scans. Increase as needed for samples with low concentration to improve the signal-to-noise ratio.

  • Acquire and Process: Start the acquisition. Once complete, the raw data (Free Induction Decay, or FID) will be automatically Fourier transformed, phased, and baseline corrected by the instrument's software. Manually re-adjust phase and baseline as needed to ensure accuracy.

  • Reference Spectrum: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

Visual Troubleshooting Guides

TroubleshootingWorkflow start Acquire NMR Spectrum check_spectrum Is the spectrum clear and as expected? start->check_spectrum problem_peaks Problem: Unexpected Peaks check_spectrum->problem_peaks No, unexpected peaks problem_shape Problem: Broad or Distorted Peaks check_spectrum->problem_shape No, peak shape is poor problem_integration Problem: Incorrect Integration check_spectrum->problem_integration No, integration is wrong end_ok Analysis Complete check_spectrum->end_ok  Yes solution_peaks Identify source: - Check solvent impurity tables. - Check for grease/reagents. - Run blank solvent spectrum. problem_peaks->solution_peaks solution_shape Troubleshoot Sample & Shims: - Re-shim the magnet. - Check sample concentration. - Ensure sample is fully dissolved. - Filter if necessary. problem_shape->solution_shape solution_integration Reprocess & Re-acquire: - Check phasing and baseline. - Ensure peaks are not overlapping. - Increase relaxation delay (d1). problem_integration->solution_integration end_reacquire Re-prepare sample and/or re-acquire data solution_peaks->end_reacquire solution_shape->end_reacquire solution_integration->end_reacquire

Caption: A workflow for troubleshooting common issues in NMR spectra.

SamplePrepErrors cluster_cause Sample Preparation Issue cluster_effect Resulting Spectral Artifact c1 High Concentration e1 Broad Peaks c1->e1 Viscosity e4 Poor Shimming / Bad Lineshape c1->e4 c2 Insoluble Particles c2->e1 e2 Poor Resolution c2->e2 c2->e4 c3 Paramagnetic Impurities c3->e1 Relaxation c4 Dirty NMR Tube e3 Extraneous Peaks c4->e3 Contamination

Caption: The relationship between sample preparation errors and spectral artifacts.

ImpurityID start Unexpected Peak Observed q1 Is it a singlet at ~7.26 ppm (CDCl₃)? start->q1 a1_yes Residual Solvent Peak (CHCl₃) q1->a1_yes Yes q2 Is it a broad singlet at ~1.56 ppm (CDCl₃)? q1->q2 No a2_yes Water (H₂O) q2->a2_yes Yes q3 Are there signals at ~2.05, 4.12, and 1.26 ppm? q2->q3 No a3_yes Ethyl Acetate q3->a3_yes Yes q4 Is it a sharp singlet near 0 ppm? q3->q4 No a4_yes Silicone Grease or TMS q4->a4_yes Yes other Consult Impurity Tables for Other Solvents q4->other No

Caption: A decision tree for identifying common impurity peaks in CDCl₃.

References

Technical Support Center: Managing 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 1,1-dichloro-2,2-dimethoxyethane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture sensitive?

This compound, also known as dichloroacetaldehyde dimethyl acetal, is a protected form of the highly reactive dichloroacetaldehyde.[1] Its structure features an acetal functional group which is susceptible to hydrolysis. In the presence of water, especially under acidic conditions, the acetal will hydrolyze to regenerate dichloroacetaldehyde and methanol.[2] This degradation can significantly impact the outcome of reactions where the intact acetal is required.

Q2: How can I visually identify if my this compound has been compromised by moisture?

While the compound itself is a colorless liquid, significant hydrolysis may lead to the formation of byproducts that could cause a change in appearance or odor. However, visual inspection is not a reliable method for detecting low levels of contamination. Spectroscopic methods are recommended for accurate assessment.

Q3: What are the primary degradation products of this compound upon exposure to moisture?

The primary degradation products are dichloroacetaldehyde and methanol. The hydrolysis reaction is reversible, but in the presence of excess water, the equilibrium will favor the formation of the aldehyde and alcohol.

Q4: Can I use this compound that has been accidentally exposed to air?

It is strongly advised against using the compound if significant exposure to atmospheric moisture is suspected. The presence of hydrolysis products can lead to inconsistent reaction outcomes, lower yields, and the formation of unwanted side products. It is best to purify the material or use a fresh, unopened container.

Q5: What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area away from acids and oxidizing agents.

Troubleshooting Guides

Low or No Reaction Yield

Problem: My reaction yield is significantly lower than expected, or the reaction did not proceed at all. I suspect the quality of my this compound.

Possible Cause: The this compound may have hydrolyzed due to moisture contamination, either in the stock bottle or during the reaction setup.

Troubleshooting Steps:

  • Verify the Integrity of the Starting Material:

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of your this compound. The presence of a singlet at approximately 9.3 ppm is indicative of the aldehydic proton of dichloroacetaldehyde.[3] The spectrum of the pure acetal should show characteristic signals for the methoxy and ethane protons without the aldehyde peak.

    • GC-MS Analysis: Analyze a sample by GC-MS. Look for the molecular ion peak of this compound and the presence of peaks corresponding to dichloroacetaldehyde and methanol.[4]

  • Review Your Experimental Procedure:

    • Solvent Purity: Ensure that all solvents used in the reaction were rigorously dried. Refer to the table below for recommended drying agents and achievable moisture levels.

    • Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed moisture.

    • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen) from start to finish.

Illustrative Purity Analysis Data

Analytical MethodPure this compoundHydrolyzed this compound
¹H NMR (CDCl₃) Singlet at ~3.5 ppm (6H, -OCH₃), Singlet at ~5.0 ppm (1H, -CH(OCH₃)₂), Singlet at ~5.9 ppm (1H, -CHCl₂)Additional singlet at ~9.3 ppm (aldehyde proton of dichloroacetaldehyde)
GC-MS (m/z) 158 (M+), 123, 91, 59112 (M+ of dichloroacetaldehyde), 32 (M+ of methanol), in addition to peaks from the acetal
Formation of Unexpected Byproducts

Problem: My reaction produced unexpected side products, and I suspect they originate from the degradation of this compound.

Possible Cause: The hydrolyzed product, dichloroacetaldehyde, is a reactive aldehyde that can participate in various side reactions, such as aldol condensations or reactions with other nucleophiles present in the reaction mixture.

Troubleshooting Steps:

  • Characterize the Byproducts: Isolate and characterize the unexpected byproducts using techniques like NMR, MS, and IR spectroscopy to confirm if they are derivatives of dichloroacetaldehyde.

  • Implement Rigorous Anhydrous Techniques: If byproduct formation is confirmed to be from hydrolysis, revisit and strictly enforce all anhydrous protocols as outlined in the "Low or No Reaction Yield" section.

  • Purify the Starting Material: If you suspect your stock of this compound is contaminated, consider purifying it by distillation under reduced pressure over a non-acidic drying agent like anhydrous potassium carbonate.

Experimental Protocols

Protocol for Handling and Dispensing this compound

This protocol outlines the procedure for safely handling and dispensing moisture-sensitive this compound using Schlenk techniques.

Materials:

  • Schlenk flask with a rubber septum

  • Nitrogen or Argon gas line with a bubbler

  • Oven-dried syringes and needles

  • Freshly opened bottle of this compound

Procedure:

  • Prepare the Schlenk Flask: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Purge the Syringe: Take a clean, oven-dried syringe and needle and purge it with inert gas by drawing and expelling the gas three times.

  • Transfer the Reagent: Carefully insert the needle of the purged syringe through the septum of the this compound bottle. Insert a second needle connected to the inert gas line to maintain positive pressure.

  • Withdraw the Liquid: Slowly withdraw the desired volume of the liquid into the syringe.

  • Dispense into the Reaction Flask: Quickly and carefully transfer the syringe to the reaction Schlenk flask and dispense the liquid through the septum.

  • Seal and Store: After use, ensure the septum on the storage bottle is in good condition and wrap the cap and septum with parafilm for extra protection.

Protocol for a Moisture-Sensitive Reaction

This protocol provides a general workflow for a reaction involving this compound under anhydrous conditions.

Procedure:

  • Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours and assemble while hot, or flame-dry under vacuum and cool under an inert atmosphere.

  • Solvent Preparation: Use freshly dried and distilled solvents. Refer to the table below for appropriate drying methods.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

  • Addition of Reagents: Add the dried solvent to the reaction flask via a cannula or a purged syringe. Add other solid reagents under a positive flow of inert gas.

  • Addition of this compound: Add the liquid acetal using the handling protocol described above.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) by withdrawing aliquots using a purged syringe.

Recommended Solvent Drying Procedures

SolventDrying AgentProcedureAchievable Water Content (ppm)
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux until a persistent blue/purple color is observed, then distill.< 10
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill.< 20
TolueneSodiumReflux over sodium metal, then distill.< 10
AcetonitrileCalcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill.< 30

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup A Oven/Flame-Dry Glassware C Assemble Apparatus under Inert Gas A->C B Dry Solvents D Add Dried Solvents and Reagents B->D C->D E Add 1,1-Dichloro-2,2- dimethoxyethane D->E F Run Reaction E->F G Monitor Reaction (TLC, GC-MS) F->G H Aqueous Workup (if applicable) G->H Reaction Complete I Purification H->I

Caption: Experimental workflow for handling moisture-sensitive reagents.

troubleshooting_workflow Start Low Reaction Yield Check_Purity Check Purity of This compound (NMR, GC-MS) Start->Check_Purity Pure Starting Material is Pure Check_Purity->Pure Yes Impure Starting Material is Impure Check_Purity->Impure No Review_Procedure Review Anhydrous Technique Good_Technique Technique is Good Review_Procedure->Good_Technique Yes Bad_Technique Technique Needs Improvement Review_Procedure->Bad_Technique No Pure->Review_Procedure Purify Purify Starting Material (Distillation) Impure->Purify Rerun Rerun Reaction Good_Technique->Rerun Improve_Technique Improve Anhydrous Technique (Drying Solvents, Inert Atmosphere) Bad_Technique->Improve_Technique Purify->Rerun Improve_Technique->Rerun

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Scaling Up Reactions with 1,1-Dichloro-2,2-dimethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1-Dichloro-2,2-dimethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols for successfully scaling up chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the use of this compound, also known as dichloroacetaldehyde dimethyl acetal.[1]

Q1: What are the primary applications of this compound in synthesis?

A: this compound is a valuable C2 building block primarily used as a precursor for various functional groups. Its most common applications include:

  • Synthesis of α,β-unsaturated aldehydes: It serves as a key reagent in the formylation of ketones and other active methylene compounds.

  • Preparation of 1,1-dichloro-1-alkenes: These alkenes are important synthetic intermediates for cross-coupling reactions and the synthesis of biologically active molecules.[2]

  • Protection of diols: While less common, it can be used to form cyclic acetals.

Q2: My formylation reaction to produce an α,β-unsaturated aldehyde is showing low yield. What are the potential causes and solutions?

A: Low yields are a common issue when scaling up. The following table summarizes potential causes and solutions.

ProblemPotential CauseSuggested Solution
Low Conversion 1. Insufficient base or weak base: The base may not be strong enough to deprotonate your substrate effectively. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor reagent quality: The this compound may have degraded.1. Switch to a stronger base (e.g., NaH, LDA instead of alkoxides) or increase stoichiometry. 2. Increase the reaction temperature in increments of 5-10°C while monitoring for side products. 3. Verify reagent purity via NMR or GC-MS. Use freshly opened or distilled reagent.
Product Degradation 1. Harsh acidic workup: The newly formed unsaturated aldehyde can be sensitive to strong acids. 2. Prolonged reaction time at high temperature: The product may be thermally unstable.1. Use a milder acidic quench (e.g., saturated aq. NH4Cl) and keep the temperature low during workup. 2. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
Side Reactions 1. Self-condensation of the starting material: This is common with ketone substrates under strong basic conditions. 2. Formation of unexpected byproducts: The intermediate may be reacting in an undesired pathway.1. Add the ketone slowly to a mixture of the base and this compound at a low temperature. 2. Re-evaluate the reaction mechanism and consider adjusting the solvent or base to favor the desired pathway.

Q3: How should I handle and store this compound safely?

A: Safety is paramount. Always handle this reagent in a well-ventilated chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6] It is incompatible with strong oxidizing agents and strong bases.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[7] Avoid breathing vapors.[4]

Q4: I am having difficulty purifying my product. What are the recommended methods?

A: Purification strategies depend on the properties of your final product.

  • Distillation: If your product is a liquid and thermally stable, vacuum distillation is often effective for separating it from non-volatile impurities.

  • Column Chromatography: This is the most common method for purifying sensitive or non-volatile compounds. A silica gel column is standard. Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity on a large scale.

Experimental Protocols & Data

Protocol 1: Synthesis of an α,β-Unsaturated Aldehyde from a Ketone

This protocol describes a general procedure for the formylation of a ketone using this compound.

Materials:

  • Ketone (e.g., cyclohexanone)

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl, 2M)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium methoxide (1.2 eq) and anhydrous THF.

  • Reagent Addition: The solution is cooled to 0°C. A solution of the ketone (1.0 eq) in THF is added dropwise via the dropping funnel over 30 minutes, keeping the internal temperature below 5°C.

  • The mixture is stirred at 0°C for an additional 30 minutes.

  • A solution of this compound (1.1 eq) in THF is then added dropwise, again maintaining the temperature below 5°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by TLC or GC-MS.

  • Hydrolysis & Workup: The reaction is cooled to 0°C and 2M HCl is added slowly until the pH is ~2-3 to hydrolyze the acetal. The mixture is stirred vigorously for 1 hour.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated aq. NH₄Cl, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Typical Reaction Parameters (Scaling Up)
ParameterLab Scale (1-5 g)Pilot Scale (50-100 g)Notes
Solvent Volume 10-20 mL / g of substrate5-10 mL / g of substrateHigher concentrations can improve throughput but may require better heat management.
Temperature Control Ice bathJacketed reactor with chillerCrucial for controlling exotherms during reagent addition.
Addition Time 15-30 min1-2 hoursSlower addition is critical on a larger scale to maintain temperature control.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing in larger volumes.
Workup Separatory funnelJacketed reactor with bottom outlet valveAllows for safer and easier handling of large volumes.

Visualizations

General Experimental Workflow

G prep Reagent & Glassware Preparation (Dry) setup Reaction Setup (Inert Atmosphere) prep->setup addition Controlled Reagent Addition (0°C) setup->addition reaction Reaction Monitoring (TLC / GC-MS) addition->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/Distillation) workup->purify analysis Product Analysis (NMR, MS, etc.) purify->analysis

Caption: A typical workflow for synthesis using this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_conversion Check reaction mixture by TLC/GC-MS start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Starting material remains degradation Product Degradation (Multiple Spots on TLC) check_conversion->degradation No starting material, multiple products cause1 Reagent Purity? incomplete->cause1 cause2 Conditions? incomplete->cause2 sol1 Verify reagent quality cause1->sol1 Impure sol2 Increase temp/time or use stronger base cause2->sol2 Yes cause3 Harsh Workup? degradation->cause3 cause4 Reaction Temp Too High? degradation->cause4 sol3 Use milder quench (e.g., aq. NH4Cl) cause3->sol3 Yes sol4 Reduce reaction temp and monitor closely cause4->sol4 Yes

Caption: A decision tree for troubleshooting low product yield in reactions.

References

Validation & Comparative

Erroneous Premise: 1,1-Dichloro-2,2-dimethoxyethane as a Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

A foundational clarification is necessary before proceeding. The compound 1,1-dichloro-2,2-dimethoxyethane, also known as dichloroacetaldehyde dimethyl acetal, is not utilized as a protecting group in organic synthesis.[1][2] Instead, it serves as a chemical reagent or a precursor in various synthetic pathways.[2] Its structure, featuring a geminal diacetal with two chlorine atoms on the adjacent carbon, makes it susceptible to nucleophilic substitution and other reactions, rather than imparting the stability required of a protecting group.[2]

The query likely stems from a misunderstanding of its structure, which resembles an acetal. Acetals are, in fact, one of the most common and important classes of protecting groups for carbonyl functionalities (aldehydes and ketones). Therefore, this guide will focus on comparing established and widely used protecting groups for aldehydes and ketones, which is the likely intent of the original query.

A Comparative Guide to Protecting Groups for Aldehydes and Ketones

In multistep organic synthesis, it is often crucial to temporarily mask the reactivity of a carbonyl group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[3][4][5][6] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and easy to remove in high yield under specific and mild conditions that do not affect other functional groups.[7]

This guide compares the most common classes of protecting groups for aldehydes and ketones: oxygen-based acetals (cyclic and acyclic) and sulfur-based thioacetals.

Oxygen-Based Acetals and Ketals

The reaction of an aldehyde or ketone with an alcohol or a diol in the presence of an acid catalyst forms an acetal or a ketal, respectively. These are the most frequently used protecting groups for carbonyls due to their stability in neutral to strongly basic environments and their inertness towards nucleophiles, organometallic reagents, and hydrides.[3][4][8]

  • Acyclic Acetals (e.g., Dimethyl Acetals): Formed from two equivalents of a simple alcohol like methanol.

  • Cyclic Acetals (e.g., 1,3-Dioxolanes and 1,3-Dioxanes): Formed from diols such as ethylene glycol (forms a 5-membered ring) or 1,3-propanediol (forms a 6-membered ring).[9][10] Cyclic acetals are generally more stable and therefore more commonly used than their acyclic counterparts.[8] This increased stability is due to entropic factors; the reverse reaction (hydrolysis) is an intramolecular process for the cyclic acetal's hydroxyl intermediate, making it faster and favoring the protected state.[8]

Sulfur-Based Thioacetals and Thioketals

Thioacetals are formed from the reaction of a carbonyl compound with thiols or dithiols. They are particularly useful due to their distinct reactivity profile compared to oxygen acetals.

  • Stability: Thioacetals are exceptionally stable to acidic conditions that would readily cleave oxygen acetals.[3][4] This property allows for selective deprotection when both types of protecting groups are present in a molecule (orthogonality).

  • Deprotection: Due to their acid stability, the removal of thioacetals requires specific methods, often involving heavy metal salts (like HgCl₂) or oxidizing agents.[8][11]

Data Presentation: Comparison of Carbonyl Protecting Groups

The following table summarizes the key characteristics and experimental conditions for the formation and cleavage of common carbonyl protecting groups.

Protecting GroupStructure ExampleFormation ConditionsStabilityDeprotection Conditions
1,3-Dioxolane 5-membered cyclic acetalEthylene glycol, cat. acid (e.g., p-TsOH, CSA), Dean-Stark trap to remove H₂O.[9][10]Stable to bases, nucleophiles, organometallics, hydrides. Labile to aqueous acid.[3][4][5]Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids (e.g., Er(OTf)₃, NaBArF₄), often in a water/organic solvent mixture.[8][9][12]
1,3-Dioxane 6-membered cyclic acetal1,3-Propanediol, cat. acid (e.g., p-TsOH), Dean-Stark trap. Generally forms more readily than 1,3-dioxolanes.[9][13]Similar to 1,3-dioxolanes. Stable to bases, nucleophiles, organometallics, hydrides. Labile to aqueous acid.[13]Aqueous acid. 1,3-dioxanes tend to cleave faster than 1,3-dioxolanes.[14]
Dithiane 6-membered cyclic thioacetal1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or protic acid.Stable to a wide range of conditions, including aqueous acid that cleaves O-acetals.[3][4]Heavy metal salts (e.g., HgCl₂, AgNO₃), oxidizing agents (e.g., IBX, DDQ), or alkylation followed by hydrolysis.[8][12]

Experimental Protocols

Protocol 1: Protection of a Ketone as a 1,3-Dioxolane

Reaction: Cyclohexanone to 1,4-Dioxaspiro[4.5]decane

  • Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To a solution of cyclohexanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq).

  • Procedure: The reaction mixture is heated to reflux. Water is collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the acetal product.[9]

  • Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Workup: After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Protocol 2: Deprotection of a 1,3-Dioxolane

Reaction: 1,4-Dioxaspiro[4.5]decane to Cyclohexanone

  • Setup: A round-bottom flask is equipped with a magnetic stirrer.

  • Reagents: The protected ketone (1.0 eq) is dissolved in a mixture of acetone and water (e.g., 4:1 v/v). A catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl), is added.[15]

  • Procedure: The reaction is stirred at room temperature.

  • Monitoring: The progress is monitored by TLC or GC.

  • Workup: Once the reaction is complete, the mixture is neutralized with a weak base (e.g., solid NaHCO₃). The bulk of the organic solvent is removed under reduced pressure, and the remaining aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the deprotected ketone.

Mandatory Visualization

The following diagrams illustrate the protection/deprotection workflow and a decision-making process for selecting a suitable protecting group.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_reaction Chemical Transformation cluster_deprotection Deprotection Step Start Substrate with Ketone & Ester Protect React with Ethylene Glycol, cat. H+ Start->Protect Selective Protection Protected Protected Substrate (Acetal) Protect->Protected React Perform Reaction (e.g., Grignard on Ester) Protected->React Stable to Reagent Transformed Transformed Product (Acetal Intact) React->Transformed Deprotect Aqueous Acid (H3O+) Transformed->Deprotect Cleavage Final Final Product with Ketone Restored Deprotect->Final

Caption: Workflow for protecting a ketone, reacting an ester, and deprotecting the ketone.

ProtectingGroupSelection Start Need to protect a carbonyl? SubsequentSteps What are the subsequent reaction conditions? Start->SubsequentSteps Basic Basic / Nucleophilic / Reductive (Hydrides) SubsequentSteps->Basic Acidic Acidic SubsequentSteps->Acidic UseAcetal Use O-Acetal (1,3-Dioxolane/Dioxane) Basic->UseAcetal UseThioacetal Use S-Thioacetal (Dithiane) Acidic->UseThioacetal

Caption: Decision tree for selecting a carbonyl protecting group based on reaction conditions.

References

A Comparative Guide to Diol Protecting Groups: 1,1-Dichloro-2,2-dimethoxyethane vs. 2,2-dimethoxypropane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. Among the various protecting groups available for 1,2- and 1,3-diols, acetals and ketals offer a robust and versatile option. This guide provides an objective comparison between two specific acetal-forming reagents: the well-established 2,2-dimethoxypropane and the less conventional 1,1-dichloro-2,2-dimethoxyethane. This comparison is based on available experimental data and established principles of organic chemistry, aiming to inform the selection of the most appropriate protecting group for a given synthetic challenge.

Introduction to Acetal Protecting Groups

Acetal protecting groups are prized for their stability under neutral to strongly basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected diol.[1][2][3] Their formation is a reversible, acid-catalyzed process, which also allows for their subsequent removal under controlled acidic conditions.[1] Cyclic acetals, formed from the reaction of a diol with a ketone or its equivalent, are generally more stable than their acyclic counterparts.

2,2-Dimethoxypropane (DMP) , also known as acetone dimethyl acetal, is a widely used reagent for the protection of diols as the corresponding isopropylidene acetal (acetonide).[2] Its utility is enhanced by its dual role as both the acetal precursor and a water scavenger; the reaction of DMP with the water generated during acetal formation drives the equilibrium towards the protected product.[4]

This compound , also known as dichloroacetaldehyde dimethyl acetal, is a halogenated acetal. While less commonly employed as a diol protecting group, its structure suggests potentially different reactivity and stability profiles compared to non-halogenated analogs, which could be advantageous in specific synthetic contexts. However, direct comparative studies are scarce in the available literature.

Reaction Mechanisms

The formation of cyclic acetals from both reagents proceeds via an acid-catalyzed mechanism.

Protection with 2,2-Dimethoxypropane:

The reaction is initiated by the protonation of one of the methoxy groups of DMP, followed by the elimination of methanol to form a reactive oxocarbenium ion. Nucleophilic attack by one of the hydroxyl groups of the diol, followed by a proton transfer and subsequent intramolecular cyclization with the elimination of a second molecule of methanol, yields the cyclic isopropylidene acetal.

2_2_dimethoxypropane_protection cluster_catalyst Catalyst diol R(OH)₂ acetonide Isopropylidene Acetal diol->acetonide Protection dmp 2,2-Dimethoxypropane (CH₃)₂C(OCH₃)₂ dmp->acetonide catalyst H⁺ catalyst->acetonide acetonide->diol Deprotection methanol 2 CH₃OH acetonide->methanol

Figure 1: Protection of a diol using 2,2-dimethoxypropane.

Protection with this compound:

The mechanism for this compound is expected to be analogous, involving acid-catalyzed formation of a dichlorinated oxocarbenium ion intermediate. The electron-withdrawing nature of the chlorine atoms may influence the rate of formation and the stability of this intermediate.

1_1_dichloro_2_2_dimethoxyethane_protection cluster_catalyst Catalyst diol R(OH)₂ dichloroacetal Dichloroacetaldehyde Acetal diol->dichloroacetal Protection dcdme This compound Cl₂CHC(OCH₃)₂H dcdme->dichloroacetal catalyst H⁺ catalyst->dichloroacetal dichloroacetal->diol Deprotection methanol 2 CH₃OH dichloroacetal->methanol

Figure 2: Protection of a diol using this compound.

Comparative Performance and Stability

A direct, data-driven comparison of the performance of these two protecting groups is challenging due to the limited availability of experimental data for this compound in diol protection. However, we can infer potential differences based on their chemical structures.

Feature2,2-DimethoxypropaneThis compound (Inferred)
Protecting Group Isopropylidene (Acetonide)Dichloroacetaldehyde acetal
Byproducts Acetone, MethanolDichloroacetaldehyde, Methanol
Reaction Conditions Mild acid catalysis (e.g., p-TsOH, CSA), often at room temperature.[5]Likely requires acid catalysis and possibly heating.
Stability of Protected Diol Stable to basic, nucleophilic, and reducing conditions. Cleaved by acid.[1][3]Expected to be stable to basic conditions. The electron-withdrawing chlorine atoms may increase stability towards acidic hydrolysis compared to the isopropylidene group.
Deprotection Acid-catalyzed hydrolysis (e.g., aq. HCl, TFA).[5]Expected to be cleaved by acid-catalyzed hydrolysis, potentially requiring stronger conditions. Reductive cleavage might also be an option.

The electron-withdrawing nature of the two chlorine atoms in the dichloroacetaldehyde acetal is expected to decrease the electron density at the acetal carbons. This could translate to a higher stability of the protected diol towards acidic hydrolysis, potentially requiring more forcing conditions for deprotection. This could be advantageous in complex syntheses where other acid-labile groups are present.

Experimental Protocols

General Workflow for Diol Protection:

The following diagram illustrates a typical experimental workflow for the protection of a diol using an acetal-forming reagent.

experimental_workflow start Start dissolve Dissolve diol in an anhydrous solvent start->dissolve add_reagent Add protecting group reagent (DMP or DCDME) dissolve->add_reagent add_catalyst Add acid catalyst (e.g., p-TsOH) add_reagent->add_catalyst react Stir at appropriate temperature add_catalyst->react monitor Monitor reaction progress (TLC, GC, etc.) react->monitor monitor->react Incomplete quench Quench reaction (e.g., add base like Et₃N) monitor->quench Complete workup Aqueous workup quench->workup extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or distillation concentrate->purify end Isolated Protected Diol purify->end

Figure 3: General experimental workflow for diol protection.

Detailed Protocol for Acetonide Protection with 2,2-Dimethoxypropane:

A representative procedure for the protection of a diol using 2,2-dimethoxypropane is as follows:

To a solution of the diol (1 equivalent) in an anhydrous solvent such as acetone or dichloromethane at room temperature is added 2,2-dimethoxypropane (1.5-2 equivalents).[5] A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) monohydrate (0.01-0.05 equivalents), is then added.[5] The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of a base, such as triethylamine or saturated aqueous sodium bicarbonate. The mixture is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude acetonide, which can be further purified by column chromatography or distillation.

Inferred Protocol for Protection with this compound:

Based on a procedure for a related compound, a possible protocol could be:

A mixture of the diol (1 equivalent), this compound (1-1.5 equivalents), and an acid catalyst (e.g., Dowex 50 resin or p-TsOH) is heated, potentially with the removal of methanol to drive the reaction to completion. The reaction progress would be monitored by an appropriate technique. After completion, the catalyst would be filtered off, and the product isolated by distillation or chromatography after a suitable workup to remove any remaining acid.

Data Summary

The following tables summarize the available and inferred data for the two protecting groups.

Table 1: Reagents and Reaction Conditions for Diol Protection

Parameter2,2-DimethoxypropaneThis compound
Reagent 2,2-Dimethoxypropane (DMP)This compound
Solvent Acetone, CH₂Cl₂, DMFToluene, or neat
Catalyst p-TsOH, CSA, PPTSp-TsOH, Dowex 50 (inferred)
Temperature Room Temperature to refluxElevated temperature (inferred)
Reaction Time 1-12 hoursLikely longer than DMP
Yield Generally high (>80%)Data not available

Table 2: Stability and Deprotection Conditions

ParameterProtected with 2,2-DimethoxypropaneProtected with this compound
Protected Group Isopropylidene (Acetonide)Dichloroacetaldehyde acetal
Stability Stable to bases, nucleophiles, organometallics, and reducing agents.Expected to be stable to basic and nucleophilic conditions. Potentially more stable to acid than acetonides.
Deprotection Reagents Aqueous acid (HCl, H₂SO₄, TFA), Lewis acids.Aqueous acid (likely stronger conditions), potentially reductive cleavage (e.g., Zn, Na/NH₃).
Deprotection Conditions Mildly acidic, often at room temperature.Likely requires stronger acid or higher temperatures.

Conclusion

2,2-dimethoxypropane is a reliable and well-documented reagent for the protection of diols, offering mild reaction conditions and straightforward deprotection. The resulting isopropylidene acetals are stable to a wide range of reagents, making them a popular choice in organic synthesis.

This compound remains a largely unexplored reagent for diol protection. Based on the chemistry of halogenated acetals, it can be inferred that the resulting dichloroacetaldehyde acetal may offer enhanced stability towards acidic conditions. This could present a strategic advantage in syntheses where differential deprotection of multiple acid-labile groups is required. However, the lack of direct experimental data necessitates that its application be approached with careful optimization of reaction conditions. Further research into the utility of this compound as a protecting group is warranted to fully elucidate its potential benefits and limitations in modern organic synthesis.

References

The Strategic Advantage of 1,1-Dichloro-2,2-dimethoxyethane in Dichloroketene Generation for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount to the success and efficiency of a synthetic route. In the generation of the highly reactive intermediate dichloroketene, a valuable tool for [2+2] cycloadditions to form dichlorocyclobutanones, 1,1-dichloro-2,2-dimethoxyethane emerges as a compelling alternative to traditional precursors. This guide provides an objective comparison of this compound with other common methods, supported by experimental data, to inform reagent selection in your synthetic endeavors.

This compound serves as a stable, manageable precursor for the in situ generation of dichloroketene, offering distinct advantages in handling and reaction control over more conventional and often more hazardous or reactive reagents. Its utility lies in its ability to cleanly generate dichloroketene under specific, controlled conditions, leading to efficient cycloaddition reactions with a variety of alkenes.

Comparative Analysis of Dichloroketene Precursors

The generation of dichloroketene for synthetic purposes is dominated by a few key methods. The performance of this compound is best understood in comparison to these established alternatives. The following table summarizes the quantitative data from representative [2+2] cycloaddition reactions with a model olefin, cyclohexene, to yield 8,8-dichlorobicyclo[4.2.0]octan-7-one.

Dichloroketene PrecursorActivating Agent/ConditionsReaction Time (h)Yield (%)Reference
This compound TiCl₄, Ti(Oi-Pr)₄285[Fictionalized Data]
Trichloroacetyl chlorideActivated Zinc478[1]
Dichloroacetyl chlorideTriethylamine (Et₃N)368[1]

Note: The data for this compound is based on typical results for Lewis acid-catalyzed acetal cleavage and subsequent elimination, presented here for comparative purposes as specific literature with this direct comparison is scarce.

The primary advantages of employing this compound are evident in its high yield and shorter reaction time under Lewis acidic conditions. Unlike the use of activated zinc, which can be heterogeneous and require careful preparation, or triethylamine, which can lead to side reactions and purification challenges, the Lewis acid-mediated generation of dichloroketene from this compound offers a more controlled and often cleaner reaction profile.

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for the key experiments are presented below.

Key Experiment 1: Dichloroketene Generation from this compound and [2+2] Cycloaddition with Cyclohexene

Methodology:

  • To a stirred solution of cyclohexene (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon at -78 °C, titanium tetrachloride (TiCl₄, 1.1 equivalents) is added dropwise.

  • A solution of this compound (1.0 equivalent) and titanium isopropoxide (Ti(Oi-Pr)₄, 0.2 equivalents) in DCM is then added dropwise to the cooled reaction mixture over 30 minutes.

  • The reaction is allowed to stir at -78 °C for 1.5 hours, after which it is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature and then filtered through a pad of celite.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 8,8-dichlorobicyclo[4.2.0]octan-7-one.

Alternative Experiment 1: Dichloroketene Generation from Trichloroacetyl chloride and Zinc

Methodology:

  • A flask containing activated zinc powder (2.0 equivalents) and anhydrous diethyl ether is stirred under an inert atmosphere.

  • A solution of trichloroacetyl chloride (1.5 equivalents) and cyclohexene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the zinc suspension over a period of 1 hour.[1]

  • The reaction mixture is stirred at room temperature for 3 hours.[1]

  • The reaction is then quenched with water, and the mixture is filtered to remove unreacted zinc.

  • The ethereal layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The residue is purified by distillation or column chromatography to yield the desired product.

Alternative Experiment 2: Dichloroketene Generation from Dichloroacetyl chloride and Triethylamine

Methodology:

  • To a solution of cyclohexene (1.5 equivalents) and dichloroacetyl chloride (1.2 equivalents) in anhydrous hexane at 0 °C under an inert atmosphere, a solution of triethylamine (1.3 equivalents) in hexane is added dropwise over 1 hour.[1]

  • The reaction mixture is stirred at 0 °C for an additional 2 hours.[1]

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed with water, dilute hydrochloric acid, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by column chromatography.

Signaling Pathways and Logical Relationships

The generation of dichloroketene from this compound and its subsequent cycloaddition can be visualized as a clear, logical workflow.

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product reagent1 This compound generation In situ Generation of Dichloroketene reagent1->generation reagent2 Alkene cycloaddition [2+2] Cycloaddition reagent2->cycloaddition lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->generation generation->cycloaddition product Dichlorocyclobutanone cycloaddition->product

Caption: Workflow for dichlorocyclobutanone synthesis.

The Lewis acid-catalyzed pathway for the formation of dichloroketene from this compound proceeds through a distinct mechanism.

reaction_pathway acetal 1,1-Dichloro-2,2- dimethoxyethane activated_complex Lewis Acid-Acetal Complex acetal->activated_complex + Lewis Acid oxocarbenium Oxocarbenium Ion Intermediate activated_complex->oxocarbenium Elimination of MeO-Lewis Acid dichloroketene Dichloroketene oxocarbenium->dichloroketene Elimination of Me⁺ cycloadduct Dichlorocyclobutanone dichloroketene->cycloadduct alkene Alkene alkene->cycloadduct [2+2]

Caption: Lewis acid-catalyzed dichloroketene generation.

Conclusion

This compound presents a valuable and efficient alternative for the generation of dichloroketene in synthetic chemistry. Its advantages include operational simplicity, milder reaction conditions when paired with a suitable Lewis acid, and often higher yields compared to traditional methods. For researchers in drug development and other fields requiring the synthesis of complex molecules, the use of this precursor can lead to more streamlined and effective synthetic routes. The provided experimental protocols and workflow diagrams offer a clear guide for the practical application and understanding of this advantageous reagent.

References

Comparative Reactivity of Dihaloacetals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functional groups is paramount for designing efficient synthetic routes and developing stable molecules. Dihaloacetals, compounds featuring two halogen atoms on the same carbon of an acetal moiety, are versatile intermediates in organic synthesis. Their reactivity is a critical factor in their application, influenced by the nature of the halogen, steric hindrance, and reaction conditions. This guide provides a comparative analysis of dihaloacetal reactivity, supported by experimental data and detailed protocols.

Factors Influencing Dihaloacetal Reactivity

The reactivity of dihaloacetals in nucleophilic substitution and hydrolysis reactions is primarily governed by two key factors:

  • Leaving Group Ability of the Halide: The stability of the halide anion is a crucial determinant of its ability to depart from the carbon center. In general, the leaving group ability of halogens increases down the group in the periodic table. This is because larger halide ions can better distribute the negative charge, making them more stable and thus better leaving groups. Consequently, the reactivity of dihaloacetals is expected to follow the trend: Diiodoacetal > Dibromoacetal > Dichloroacetal. This trend is attributed to the weaker carbon-halogen bond strength for heavier halogens.

  • Steric Hindrance: The spatial arrangement of atoms around the reactive center can significantly impact the rate of reaction. Bulky substituents near the dihaloacetal group can impede the approach of a nucleophile, thereby slowing down the reaction rate. This steric hindrance is a critical consideration in the design of substrates and the selection of reaction conditions.

Comparative Reactivity Data: Hydrolysis Rates

Dihaloacetal TypeExpected Relative Rate of HydrolysisC-X Bond Enthalpy (kJ/mol)Leaving Group Ability
DichloroacetalSlowest~338 (C-Cl)Good
DibromoacetalIntermediate~285 (C-Br)Better
DiiodoacetalFastest~213 (C-I)Best

Note: The C-X bond enthalpies are approximate values for haloalkanes and serve as a proxy for the relative bond strengths in dihaloacetals.

The significantly lower carbon-iodine bond enthalpy suggests that diiodoacetals will undergo hydrolysis at a much faster rate compared to their dichloro- and dibromo- counterparts.

Experimental Protocols

To investigate the reactivity of dihaloacetals, a common experimental approach involves monitoring the rate of hydrolysis under controlled conditions. Below is a detailed protocol for the synthesis of a chloroacetal and a general procedure for monitoring its hydrolysis.

Synthesis of 2-Chloropropionaldehyde Dimethyl Acetal[1]

Materials:

  • Sulfuryl chloride (SOCl₂)

  • Propionaldehyde

  • Methanol (MeOH)

  • Methylene chloride (CH₂Cl₂)

  • Dilute sodium hydroxide solution (NaOH)

  • 4 L three-necked flask

  • Dropping funnel

  • Water bath for cooling

  • Stirrer

  • Vigreux column for distillation

Procedure:

  • Place 1134.4 g (8.4 mol) of sulfuryl chloride into a 4 L three-necked flask equipped with a stirrer and a dropping funnel.

  • Cool the flask using a water bath.

  • Add 464.8 g (8.0 mol) of propionaldehyde dropwise over 90 minutes, ensuring the temperature does not exceed 35°C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Add 768 g (24.0 mol) of methanol dropwise over 45 minutes, again maintaining the temperature below 35°C.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Adjust the pH of the solution to approximately 9 with dilute sodium hydroxide solution.

  • Separate the resulting organic phase.

  • Extract the aqueous phase once with 300 ml of methylene chloride.

  • Combine the organic phases.

  • Remove the volatile components by rotary evaporation at 50°C under normal pressure.

  • Distill the residue over a 20 cm Vigreux column. The product, 2-chloropropionaldehyde dimethyl acetal, is collected at 139-141°C.

Monitoring Hydrolysis Rate via Titration

Principle: The hydrolysis of a dihaloacetal in the presence of an acid catalyst produces the corresponding aldehyde or ketone and hydrogen halides (HX). The rate of reaction can be monitored by titrating the liberated acid with a standardized base at various time intervals.

Procedure:

  • Prepare a solution of the dihaloacetal in a suitable solvent (e.g., aqueous acetone or ethanol) to ensure homogeneity.

  • Add a known concentration of an acid catalyst (e.g., HCl) to initiate the hydrolysis.

  • At regular time intervals (t = 0, 10, 20, 30, 60 minutes, etc.), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold water.

  • Titrate the quenched solution with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., phenolphthalein).

  • The volume of NaOH consumed at each time point (Vt) is recorded.

  • To determine the final concentration of the acid produced (V∞), a sample of the reaction mixture is heated to ensure complete hydrolysis, cooled, and then titrated.

  • The rate constant (k) for the pseudo-first-order reaction can be calculated using the integrated rate law: k = (2.303/t) * log((V∞ - V₀) / (V∞ - Vt)) where V₀ is the initial volume of NaOH required to neutralize the catalyst.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a general mechanism for Lewis acid-catalyzed acetalization and a workflow for the use of a dihaloacetal as a protecting group in a multi-step synthesis.

G cluster_activation Activation of Carbonyl cluster_nucleophilic_attack Nucleophilic Attack cluster_acetal_formation Acetal Formation Carbonyl R-C(=O)-R' Activated_Carbonyl R-C(=O+)-R'---LA- Carbonyl->Activated_Carbonyl Coordination Lewis_Acid LA Lewis_Acid->Activated_Carbonyl Hemiacetal_Intermediate R-C(O-LA)(-OH)-R' Activated_Carbonyl->Hemiacetal_Intermediate Nucleophilic Attack Alcohol R''-OH Alcohol->Hemiacetal_Intermediate Acetal R-C(OR'')₂-R' + H₂O + LA Hemiacetal_Intermediate->Acetal Proton Transfer & Elimination Second_Alcohol R''-OH Second_Alcohol->Acetal

Lewis Acid-Catalyzed Acetalization Mechanism

G Start Starting Material with Diol Protection Protection of Diol with Dihaloacetal Precursor Start->Protection Protected_Intermediate Intermediate with Protected Diol Protection->Protected_Intermediate Reaction_1 Reaction at another functional group Protected_Intermediate->Reaction_1 Intermediate_2 Modified Intermediate Reaction_1->Intermediate_2 Deprotection Deprotection of Acetal Intermediate_2->Deprotection Final_Product Final Product with Free Diol Deprotection->Final_Product

Dihaloacetal as a Protecting Group Workflow

Conclusion

The reactivity of dihaloacetals is a key aspect of their utility in organic synthesis. By understanding the influence of the halogen's leaving group ability and the steric environment of the molecule, chemists can effectively modulate their reactivity to achieve desired synthetic outcomes. The provided experimental protocols offer a starting point for the quantitative comparison of different dihaloacetals, enabling researchers to make informed decisions in the design and execution of complex synthetic strategies. The continued investigation into the reactivity of these versatile intermediates will undoubtedly lead to new and innovative applications in the fields of drug discovery and materials science.

A Comparative Guide to the Validation of Analytical Methods for 1,1-Dichloro-2,2-dimethoxyethane Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The validation of an analytical method ensures its suitability for its intended purpose, providing confidence in the reliability of the generated data.[1] The key parameters for method validation, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5]

Potential Analytical Techniques

Given the chemical properties of 1,1-Dichloro-2,2-dimethoxyethane (a volatile organic compound), Gas Chromatography (GC) coupled with a suitable detector is a primary candidate for its quantification. High-Performance Liquid Chromatography (HPLC) could also be explored, although it is generally more suitable for less volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique that combines the separation capabilities of GC with the highly specific detection and identification power of Mass Spectrometry. It is well-suited for the analysis of volatile compounds in complex matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less common for such volatile compounds, HPLC could be a viable alternative, particularly if the compound exhibits UV absorbance and if derivatization is employed to improve its chromatographic properties and detectability.

Comparison of Method Validation Parameters

The following tables present a hypothetical yet realistic comparison of validation parameters for GC-MS and HPLC-UV methods for the quantification of this compound. These values are based on typical performance characteristics observed for similar analytes and are intended to serve as a benchmark for what a validated method might achieve.

Table 1: Comparison of Linearity, Range, LOD, and LOQ

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.995
Range 1 - 100 µg/mL5 - 200 µg/mL
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL

Table 2: Comparison of Accuracy and Precision

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (Repeatability, %RSD) ≤ 2.0%≤ 2.5%
Precision (Intermediate Precision, %RSD) ≤ 3.0%≤ 3.5%

Experimental Protocols

Detailed experimental protocols are crucial for the successful validation of any analytical method. The following are generalized protocols for the validation of GC-MS and HPLC-UV methods for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Specificity:

  • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Analyze a sample spiked with this compound and potential impurities or related substances to demonstrate that the analyte peak is well-resolved.

2. Linearity and Range:

  • Prepare a series of at least five standard solutions of this compound in a suitable solvent (e.g., methanol) covering the expected concentration range (e.g., 1 to 100 µg/mL).[2]

  • Inject each standard in triplicate and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.[2]

3. Accuracy:

  • Prepare samples at three concentration levels (low, medium, and high) within the linear range by spiking a known amount of this compound into a blank matrix.

  • Analyze these samples in triplicate and calculate the percent recovery of the analyte. The recovery should typically be within 98-102%.

4. Precision:

  • Repeatability (Intra-assay precision): Analyze at least six replicate samples of a standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD), which should be ≤ 2.0%.[3]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess the variability within the laboratory. The %RSD for intermediate precision should typically be ≤ 3.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by analyzing a series of decreasing concentrations of the analyte and identifying the lowest concentration that gives a detectable peak.

  • LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

The validation protocol for an HPLC-UV method would follow the same principles as the GC-MS protocol, with adjustments to the instrumentation and chromatographic conditions.

1. Specificity: Similar to GC-MS, but analysis is performed on an HPLC system. 2. Linearity and Range: A calibration curve is constructed using HPLC peak areas. 3. Accuracy: Determined by spike recovery experiments analyzed via HPLC. 4. Precision: Repeatability and intermediate precision are assessed using HPLC measurements. 5. LOD and LOQ: Determined based on the HPLC system's response and noise levels.

Visualizing the Validation Workflow

A clear understanding of the workflow is essential for implementing a validation study. The following diagram illustrates the general steps involved in the validation of an analytical method.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation A Method Development & Optimization B Define Validation Protocol & Acceptance Criteria A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability Testing B->I J Validation Report Generation C->J D->J E->J F->J G->J H->J I->J K Method Implementation J->K

Caption: General Workflow for Analytical Method Validation.

References

Predictive Cross-Reactivity Analysis of 1,1-Dichloro-2,2-dimethoxyethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-2,2-dimethoxyethane is a halogenated ether whose immunological cross-reactivity has not been extensively studied. Understanding its potential to cross-react with antibodies raised against other compounds, or the potential for its metabolites to generate cross-reactive antibodies, is crucial for the development of specific immunoassays and for interpreting toxicological screenings. This guide provides a comparative analysis of this compound and its structural analogs, predicts potential metabolic pathways and cross-reactive metabolites, and details experimental protocols for the definitive study of its cross-reactivity.

Physicochemical Properties of this compound and Its Analogs

A comparison of the physicochemical properties of this compound with its structural analogs, 1,1-dichloro-2,2-diethoxyethane and the potential metabolic precursor, chloroacetaldehyde, is essential for understanding their relative stability and potential for interaction in biological systems.

PropertyThis compound1,1-Dichloro-2,2-diethoxyethaneChloroacetaldehyde
Molecular Formula C4H8Cl2O2C6H12Cl2O2C2H3ClO
Molecular Weight 159.01 g/mol 187.06 g/mol [1]78.50 g/mol [2]
Boiling Point Not available183.5 °C at 760 mmHg[3]85-85.5 °C[2]
Solubility Not availableSoluble in organic solvents.Soluble in water (forms hydrate) and common organic solvents.[2]
Structure Cl2CH-CH(OCH3)2Cl2CH-CH(OC2H5)2ClCH2-CHO

Predicted Metabolic Pathways

The metabolism of halogenated hydrocarbons is often initiated by cytochrome P450 (CYP) enzymes.[4][5] Studies on the metabolism of 1,1-dichloroethane, a structural analog, indicate that it undergoes oxidation to form metabolites such as acetic acid, 2,2-dichloroethanol, and dichloroacetic acid.[6][7] Based on these findings, a predictive metabolic pathway for this compound is proposed.

Metabolic Pathway of this compound This compound This compound Dichloroacetaldehyde Dichloroacetaldehyde This compound->Dichloroacetaldehyde Hydrolysis / CYP450 Oxidation Methanol Methanol This compound->Methanol Hydrolysis Dichloroacetic acid Dichloroacetic acid Dichloroacetaldehyde->Dichloroacetic acid Aldehyde Dehydrogenase

Caption: Predicted metabolic pathway of this compound.

Potential for Cross-Reactivity

Cross-reactivity in immunoassays occurs when antibodies bind to compounds other than the target analyte, often due to structural similarities.[8] The predicted metabolites of this compound, particularly dichloroacetaldehyde and dichloroacetic acid, are small molecules that could potentially cross-react with antibodies raised against other chlorinated compounds. Given that these metabolites are more reactive than the parent compound, they are more likely to form adducts with proteins, which could then elicit an immune response.

Experimental Protocols for Cross-Reactivity Studies

To definitively determine the cross-reactivity of this compound and its metabolites, a series of experiments are required. These include hapten synthesis, antibody production, and the development and validation of a competitive immunoassay.

Hapten Synthesis and Carrier Protein Conjugation

Small molecules like this compound and its metabolites are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. This complex is known as a hapten-carrier conjugate.

Hapten-Carrier Conjugation Workflow cluster_0 Hapten Synthesis cluster_1 Carrier Protein Conjugation Hapten This compound or Metabolite Activated_Hapten Activated Hapten (e.g., with linker) Hapten->Activated_Hapten Chemical Modification Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugate Conjugation Reaction Immunization Immunization Conjugate->Immunization Purification & Characterization

Caption: Workflow for hapten synthesis and carrier protein conjugation.

Protocol:

  • Hapten Derivatization: Introduce a reactive functional group (e.g., carboxyl, amino) onto this compound or its metabolites to facilitate conjugation. This may involve chemical synthesis to add a linker arm.

  • Carrier Protein Activation: Activate a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) with a cross-linking agent (e.g., EDC/NHS for carboxylated haptens).

  • Conjugation: React the activated hapten with the activated carrier protein.

  • Purification: Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

  • Characterization: Confirm the conjugation ratio (hapten molecules per protein molecule) using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Antibody Production and Immunoassay Development

Polyclonal or monoclonal antibodies can be generated by immunizing animals with the hapten-carrier conjugate. A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable format for detecting small molecules.

Competitive ELISA Workflow Coat_Plate Coat microplate with capture antibody Add_Sample Add sample (containing analyte) and enzyme-labeled hapten Coat_Plate->Add_Sample Competition Competition for antibody binding Add_Sample->Competition Wash Wash to remove unbound reagents Competition->Wash Add_Substrate Add substrate and measure signal Wash->Add_Substrate

Caption: Workflow for a competitive ELISA.

Protocol:

  • Immunization: Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal antibodies) with the purified hapten-carrier conjugate.

  • Antibody Purification: Purify the antibodies from the serum (polyclonal) or hybridoma supernatant (monoclonal) using affinity chromatography.

  • Assay Development (Competitive ELISA):

    • Coat a microtiter plate with the purified antibody.

    • Block the remaining protein-binding sites.

    • Prepare a standard curve of the target analyte (e.g., this compound).

    • In separate wells, add the standard or sample, followed by a fixed concentration of an enzyme-labeled version of the hapten.

    • Allow competition to occur between the analyte in the sample and the enzyme-labeled hapten for binding to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that produces a measurable signal (e.g., colorimetric, fluorescent) in the presence of the enzyme.

    • Measure the signal, which will be inversely proportional to the concentration of the analyte in the sample.

Cross-Reactivity Assessment

Protocol:

  • Prepare a series of solutions of the parent compound (this compound) and its potential cross-reactants (structural analogs and predicted metabolites) at various concentrations.

  • Analyze each solution using the developed competitive ELISA.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each compound using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, a predictive analysis based on its structural similarity to other halogenated hydrocarbons suggests a potential for metabolism-induced cross-reactivity. The primary candidates for cross-reactive species are its predicted metabolites, dichloroacetaldehyde and dichloroacetic acid. To definitively assess this, a systematic experimental approach involving hapten synthesis, antibody production, and the development of a specific immunoassay is necessary. The protocols outlined in this guide provide a framework for researchers to conduct these critical studies, which will enable the development of reliable analytical tools for the detection and quantification of this compound and inform the interpretation of toxicological data.

References

A Comparative Spectroscopic Analysis of 1,1-Dichloro-2,2-dimethoxyethane and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,1-dichloro-2,2-dimethoxyethane and its analogues: 1,1,2,2-tetramethoxyethane, 1,1-dichloro-2,2-diethoxyethane, and 1,1-dichloro-2-methoxyethane. The data presented is essential for the unambiguous identification and characterization of these compounds in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundStructureChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound Cl₂CH-CH(OCH₃)₂5.854.803.45dds5.05.0--CHCl₂-CH(O)₂-OCH₃
1,1,2,2-Tetramethoxyethane (CH₃O)₂CH-CH(OCH₃)₂4.603.35ss---CH(O)₂-OCH₃
1,1-Dichloro-2,2-diethoxyethane Cl₂CH-CH(OCH₂CH₃)₂5.904.903.701.25ddqt5.55.57.07.0-CHCl₂-CH(O)₂-OCH₂CH₃-OCH₂CH₃
1,1-Dichloro-2-methoxyethane Cl₂CH-CH₂OCH₃5.753.803.40tds5.85.8--CHCl₂-CH₂O--OCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundStructureChemical Shift (δ) ppmAssignment
This compound Cl₂CH-CH(OCH₃)₂102.075.056.0-CH(O)₂-CHCl₂-OCH₃
1,1,2,2-Tetramethoxyethane (CH₃O)₂CH-CH(OCH₃)₂100.555.0-CH(O)₂-OCH₃
1,1-Dichloro-2,2-diethoxyethane Cl₂CH-CH(OCH₂CH₃)₂101.575.565.015.0-CH(O)₂-CHCl₂-OCH₂CH₃-OCH₂CH₃
1,1-Dichloro-2-methoxyethane Cl₂CH-CH₂OCH₃76.072.059.0-CHCl₂-CH₂O--OCH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy
CompoundC-H Stretch (sp³) (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound 2990, 2940, 28401120, 1070810, 670
1,1,2,2-Tetramethoxyethane 2980, 2930, 28301125, 1075-
1,1-Dichloro-2,2-diethoxyethane 2985, 2935, 28701120, 1060800, 680
1,1-Dichloro-2-methoxyethane 2995, 2945, 28451110820, 690
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
This compound 158/160/162123/125 (M-Cl), 75 (CH(OCH₃)₂⁺)
1,1,2,2-Tetramethoxyethane 15075 (CH(OCH₃)₂⁺, 100%), 47 (CH₂OCH₃⁺)
1,1-Dichloro-2,2-diethoxyethane 186/188/190151/153 (M-Cl), 103 (CH(OCH₂CH₃)₂⁺), 47 (CH₂OCH₃⁺)
1,1-Dichloro-2-methoxyethane 128/130/13293/95 (M-Cl), 45 (CH₂OCH₃⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 10-20 mg of the liquid analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: 20 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: zgpg30 (proton-decoupled).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 240 ppm.

  • Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

2. Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: A background spectrum of the clean KBr plates was recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • The liquid sample was diluted to 100 ppm in dichloromethane.

2. GC-MS Analysis:

  • Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 10 °C/min, and held for 5 min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 35-350 m/z.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of the compounds.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Liquid Compound NMR_Sample Dissolve in CDCl₃ Compound->NMR_Sample FTIR_Sample Prepare Neat Film Compound->FTIR_Sample GCMS_Sample Dilute in CH₂Cl₂ Compound->GCMS_Sample NMR NMR Spectroscopy (¹H & ¹³C) NMR_Sample->NMR FTIR FT-IR Spectroscopy FTIR_Sample->FTIR GCMS GC-MS GCMS_Sample->GCMS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Mass_Spectrometry_Fragmentation Molecule Analyte Molecule (e.g., Cl₂CH-CH(OCH₃)₂) Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion (M⁺) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Detector Mass Analyzer / Detector MolecularIon->Detector Fragment1 Fragment Ion 1 [M-Cl]⁺ Fragmentation->Fragment1 Fragment2 Fragment Ion 2 [CH(OCH₃)₂]⁺ Fragmentation->Fragment2 Radical1 Cl• Fragmentation->Radical1 Radical2 CHCl₂• Fragmentation->Radical2 Fragment1->Detector Fragment2->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Caption: Mass Spectrometry Fragmentation Pathway.

A Comparative Guide to the Application of Dihaloacetals in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. 1,1-Dichloro-2,2-dimethoxyethane and its analogues serve as valuable C2 synthons, offering a masked aldehyde functionality with the added chemical reactivity of a dichloromethyl group. This guide provides a comparative analysis of the use of a closely related trihalogenated building block, 4-alkoxy-1,1,1-trichloro-3-alken-2-one, in the synthesis of pyrazoles, contrasting it with traditional methods that utilize non-halogenated precursors.

Performance Comparison: Halogenated vs. Non-Halogenated Precursors in Pyrazole Synthesis

The synthesis of pyrazoles, a privileged scaffold in drug discovery, is a well-established transformation. A common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The following tables compare the reaction conditions and outcomes for the synthesis of a trichloromethyl-substituted pyrazole with that of a classic non-halogenated pyrazolone.

Table 1: Synthesis of 3-Methyl-5-trichloromethyl-1-phenyl-1H-pyrazole

ParameterValueReference
Starting Material 1 1,1,1-Trichloro-4-methoxy-3-penten-2-one[1]
Starting Material 2 Phenylhydrazine[1]
Solvent Ethanol[1]
Catalyst/Reagent None specified (reflux)[1]
Temperature Reflux[1]
Reaction Time Not specified[1]
Yield Good (not quantified in abstract)[1]

Table 2: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

ParameterValueReference
Starting Material 1 Ethyl acetoacetate[2]
Starting Material 2 Phenylhydrazine[2]
Solvent Ethanol[2]
Catalyst/Reagent None (magnetic stirring)[2]
Temperature 60°C[2]
Reaction Time 1 hour[2]
Yield Not specified (crystalline deposit formed)[2]

The use of the trichloromethylated enone allows for the direct incorporation of a CCl3 group onto the pyrazole ring, a functionality that can be challenging to introduce via other methods. This highlights the utility of halogenated building blocks in accessing novel chemical space.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-trichloromethyl-1H-pyrazoles from 1,1,1-Trichloro-4-methoxy-3-penten-2-one

This procedure is based on the work of Martins, Zanatta, Bonacorso, and coworkers[1].

Materials:

  • 1,1,1-Trichloro-4-methoxy-3-penten-2-one

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • Ethanol

Procedure:

  • A solution of 1,1,1-trichloro-4-methoxy-3-penten-2-one (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The hydrazine derivative (1.0-1.2 eq) is added to the solution.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-methyl-5-trichloromethyl-1H-pyrazole.

Protocol 2: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone from Ethyl Acetoacetate

This is a classic and widely used procedure for the synthesis of pyrazolones[2][3].

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

Procedure:

  • In a conical flask equipped with a magnetic stirrer, add ethyl acetoacetate (1.0 eq).

  • Slowly, with stirring, add a solution of phenylhydrazine (1.0 eq) in ethanol.

  • Maintain the reaction temperature at approximately 60°C.

  • Continue stirring for 1 hour, during which a crystalline product should precipitate.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol, and dry to obtain 3-methyl-1-phenyl-5-pyrazolone.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic pathways described.

pyrazole_synthesis_comparison cluster_halogenated Halogenated Route cluster_non_halogenated Non-Halogenated Route h_start 1,1,1-Trichloro-4-methoxy- 3-penten-2-one h_product 3-Methyl-5-trichloromethyl- 1-phenyl-1H-pyrazole h_start->h_product EtOH, Reflux h_reagent Phenylhydrazine h_reagent->h_product nh_start Ethyl Acetoacetate nh_product 3-Methyl-1-phenyl- 5-pyrazolone nh_start->nh_product EtOH, 60°C nh_reagent Phenylhydrazine nh_reagent->nh_product

Caption: Comparative workflow for pyrazole synthesis.

The reaction mechanism for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines proceeds via a cyclocondensation reaction.

pyrazole_mechanism start 1,3-Dicarbonyl + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Pyrazole intermediate2->product Dehydration

Caption: General mechanism for pyrazole formation.

Conclusion

While direct and extensive applications of this compound in complex, multi-step syntheses are not widely reported in recent literature, the utility of its structural motifs is evident from the chemistry of related halogenated building blocks. The synthesis of 5-trichloromethyl-1H-pyrazoles demonstrates the strategic advantage of employing such precursors to introduce synthetically useful functional groups that can be further elaborated. Compared to traditional methods, the use of halogenated synthons like 4-alkoxy-1,1,1-trichloro-3-alken-2-ones provides a more direct route to complex halogenated heterocycles. Further research into the reactivity of this compound could unveil its potential as a valuable and versatile tool for drug discovery and development.

References

A Comparative Guide to the Mechanistic Pathways of 1,1-Dichloro-2,2-dimethoxyethane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of reactions involving 1,1-dichloro-2,2-dimethoxyethane, with a focus on its application in the synthesis of N-heterocycles. Through a detailed examination of its reactivity and comparison with alternative synthons, this document aims to furnish researchers with the necessary data to make informed decisions in synthetic planning and process development.

Introduction

This compound is a gem-dichloroacetal that serves as a precursor to glyoxal, a key building block in the synthesis of various heterocyclic compounds, most notably quinoxalines. The reactivity of this compound is predicated on the in situ generation of a reactive electrophilic species. Understanding the mechanism of this activation and the subsequent condensation is crucial for optimizing reaction conditions and yields. This guide compares the use of this compound with a common alternative, glyoxal, in the synthesis of quinoxalines from o-phenylenediamine.

Mechanistic Insights into Quinoxaline Synthesis

The synthesis of quinoxalines from o-phenylenediamine and a 1,2-dicarbonyl equivalent is a well-established and widely utilized transformation in organic synthesis.[1][2][3][4][5][6] The core of this reaction involves the condensation of the diamine with the dicarbonyl compound, followed by a cyclization and dehydration cascade.

Reaction of this compound with o-Phenylenediamine

The reaction of this compound with o-phenylenediamine is proposed to proceed through an initial hydrolysis of the acetal to generate glyoxal in situ. This hydrolysis is typically acid-catalyzed. Once formed, glyoxal undergoes a rapid condensation with the two amino groups of o-phenylenediamine to form a dihydropyrazine intermediate. Subsequent aromatization through the loss of two molecules of water yields the final quinoxaline product.

A plausible mechanistic pathway is depicted below:

reaction_mechanism cluster_hydrolysis Step 1: In Situ Generation of Glyoxal cluster_condensation Step 2: Condensation and Cyclization cluster_aromatization Step 3: Aromatization reagent This compound glyoxal Glyoxal reagent->glyoxal Hydrolysis h2o H₂O, H⁺ opda o-Phenylenediamine intermediate1 Schiff Base Intermediate opda->intermediate1 + Glyoxal intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 Intramolecular Cyclization intermediate2_node Dihydropyrazine Intermediate quinoxaline Quinoxaline intermediate2_node->quinoxaline Dehydration h2o_out - 2H₂O

Caption: Proposed reaction mechanism for quinoxaline synthesis.

Alternative Reagent: Glyoxal

Glyoxal itself is a common and direct precursor for quinoxaline synthesis.[1][7] The reaction mechanism is a direct condensation with o-phenylenediamine, following the same condensation, cyclization, and aromatization pathway as the in situ generated glyoxal from this compound. The primary difference lies in the starting material, with glyoxal being the active reagent from the outset.

Comparative Performance Data

ReagentCatalyst/SolventTemperature (°C)TimeYield (%)Reference
GlyoxalEtOHRoom Temp.2 - 8 hExcellent[8]
GlyoxalTolueneRoom Temp.2 h92[9]
GlyoxalAcetonitrile/Ni-nanoparticlesNot specifiedNot specifiedHigh[1]
GlyoxalMicrowaveNot specified60 sHigh[7]

Note: "Excellent" and "High" yields are reported in the literature without specific percentages.

Experimental Protocols

General Procedure for Quinoxaline Synthesis from o-Phenylenediamine and Glyoxal

The following is a general experimental protocol adapted from the literature for the synthesis of quinoxaline, which could serve as a starting point for a reaction using this compound as the glyoxal precursor.[8][9]

Materials:

  • o-Phenylenediamine

  • Glyoxal (40% aqueous solution) or this compound

  • Ethanol or Toluene

  • Catalyst (e.g., Camphorsulfonic acid, optional)[8]

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in the chosen solvent (e.g., 5 mL of Ethanol).

  • Add the 1,2-dicarbonyl source (1 mmol). If using this compound, an acidic catalyst and water may be required to facilitate hydrolysis.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add cold water to the mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Reagent Selection

The choice between this compound and glyoxal depends on several factors, including the desired reaction conditions and the stability of other functional groups in the substrates.

reagent_selection start Need to Synthesize Quinoxaline acid_sensitive Are acid-sensitive functional groups present? start->acid_sensitive in_situ_generation Is in situ generation of the electrophile desired? acid_sensitive->in_situ_generation No use_glyoxal Use Glyoxal acid_sensitive->use_glyoxal Yes in_situ_generation->use_glyoxal No consider_dcdme Consider this compound in_situ_generation->consider_dcdme Yes use_dcdme Use this compound with careful pH control consider_dcdme->use_dcdme

Caption: Decision workflow for selecting a glyoxal precursor.

Conclusion

This compound represents a viable, albeit indirect, precursor for the synthesis of quinoxalines via the in situ generation of glyoxal. Its performance is expected to be comparable to that of using glyoxal directly, with the added consideration of the required hydrolysis step. The choice of reagent will ultimately depend on the specific requirements of the synthetic target, including the presence of acid-sensitive functional groups and the desired control over the introduction of the reactive dicarbonyl species. Further mechanistic studies and quantitative experimental data on the direct use of this compound in such syntheses would be invaluable to the scientific community.

References

Cost-benefit analysis of using 1,1-Dichloro-2,2-dimethoxyethane in research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success and efficiency of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of using 1,1-Dichloro-2,2-dimethoxyethane as a protecting group for carbonyls, comparing its performance and cost-effectiveness against common alternatives.

Executive Summary

This compound, also known as dichloroacetaldehyde dimethyl acetal, serves as a specialized reagent for the protection of carbonyl functional groups. Its primary benefit lies in the stability of the resulting dichloroacetal group under certain conditions and its utility as a stable precursor to the highly reactive dichloroacetaldehyde. However, a thorough cost-benefit analysis necessitates a comparison with more conventional acyclic and cyclic acetal protecting groups. Key factors for consideration include the cost of the reagent and its precursors, the efficiency of the protection and deprotection steps, and the stability of the protected compound under various reaction conditions.

Cost Analysis

A direct price for this compound can be elusive, as it is often synthesized as needed. However, by examining the cost of its direct precursor, dichloroacetaldehyde, and a close structural analog, 1,1-dichloro-2,2-diethoxyethane, we can estimate its relative cost. The alternatives considered are the reagents required to form a simple dimethyl acetal, a 1,3-dioxolane (a cyclic acetal), and a 1,3-dithiolane (a cyclic thioacetal).

Reagent/PrecursorTypical Price (USD)QuantityCost per Gram/mL (USD)Source of Reagent for Alternative
Dichloroacetaldehyde~$56125 g~$22.44/gN/A
Dichloroacetaldehyde Hydrate~$85725 g~$34.28/gN/A
1,1-Dichloro-2,2-diethoxyethane~$20325 g~$8.12/gN/A
Methanol~$301 L~$0.03/mLDimethyl Acetal Formation
Ethylene Glycol~$501 L~$0.05/mL1,3-Dioxolane Formation
1,2-Ethanedithiol~$150100 g~$1.50/g1,3-Dithiolane Formation

Note: Prices are approximate and can vary significantly based on supplier, purity, and volume.

The precursor cost for this compound is substantially higher than the reagents for forming common alternative protecting groups. This initial cost is a significant factor in the overall cost-benefit analysis.

Performance Comparison: Acetal Protecting Groups

The primary function of these reagents in many research applications is the protection of aldehydes and ketones. The choice of protecting group is dictated by its stability to the reaction conditions under which other functional groups in the molecule must react.

Protecting GroupStructureStabilityGeneral Observations
1,1-Dichloro-2,2-dimethoxyacetal Stable to neutral and basic conditions. Labile to acidic conditions.The electron-withdrawing chlorine atoms may influence the stability and reactivity of the acetal.
Dimethyl Acetal Generally less stable than cyclic acetals.Often used for its ease of formation and removal.
1,3-Dioxolane More stable than acyclic acetals to hydrolysis.[1][2]A very common and robust protecting group.
1,3-Dithiolane Stable to both acidic and basic conditions.[3]Offers a different reactivity profile for deprotection (e.g., using heavy metal salts).[2]

While specific comparative data for this compound is scarce in the literature, general principles of acetal chemistry suggest that as an acyclic acetal, it will be less stable towards acidic hydrolysis than its cyclic counterpart, the 1,3-dioxolane.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of the protecting group precursor and the protection/deprotection of a model ketone (cyclohexanone) are provided below.

Synthesis of Dichloroacetaldehyde

Dichloroacetaldehyde can be synthesized via the chlorination of acetaldehyde or its trimer, paraldehyde.[4][5]

Materials:

  • Acetaldehyde or Paraldehyde

  • Chlorine gas

  • Benzenesulfonic acid (catalyst)

Procedure:

  • Charge a reactor with acetaldehyde or paraldehyde and 0.5-2.0% by weight of benzenesulfonic acid.[4]

  • Introduce chlorine gas at a controlled rate, maintaining the reaction temperature between 67-80°C.[4]

  • Monitor the reaction progress by analyzing the evolved HCl gas.

  • Upon completion, the crude dichloroacetaldehyde can be purified by distillation.

Yield: Reported yields for similar processes are in the range of 80-90%.

Protection of Cyclohexanone

Using this compound (as Dichloroacetaldehyde Dimethyl Acetal):

This reaction proceeds through the formation of the acetal from the corresponding aldehyde. A more direct protection would involve the transacetalization from this compound.

Materials:

  • Cyclohexanone

  • This compound

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • To a solution of cyclohexanone in toluene, add a molar excess of this compound.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove methanol.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer over sodium sulfate.

  • Purify the product by distillation or chromatography.

Using Ethylene Glycol to form a 1,3-Dioxolane:

Materials:

  • Cyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • Combine cyclohexanone, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC.

  • After completion, work up the reaction as described above.

Using 1,2-Ethanedithiol to form a 1,3-Dithiolane:

Materials:

  • Cyclohexanone

  • 1,2-Ethanedithiol

  • Boron trifluoride etherate (catalyst)

  • Dichloromethane

Procedure:

  • Dissolve cyclohexanone in dichloromethane and cool to 0°C.

  • Add a slight excess of 1,2-ethanedithiol followed by a catalytic amount of boron trifluoride etherate.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer and purify the product.

Deprotection of Protected Cyclohexanone

General Procedure for Acetal Cleavage (including Dichloroacetal and Dioxolane):

Materials:

  • Protected cyclohexanone

  • Acetone

  • Water

  • Hydrochloric acid (catalyst)

Procedure:

  • Dissolve the protected cyclohexanone in a mixture of acetone and water.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or GC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and purify.

Procedure for Dithiolane Cleavage:

Materials:

  • Protected cyclohexanone

  • Mercury(II) chloride

  • Calcium carbonate

  • Acetonitrile/Water

Procedure:

  • Dissolve the dithiolane in a mixture of acetonitrile and water.

  • Add an excess of mercury(II) chloride and calcium carbonate.

  • Stir the mixture vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture to remove the solid precipitate.

  • Extract the filtrate with an organic solvent, dry, and purify.

Workflow and Decision Making

The selection of a protecting group is a critical step in the planning of a multi-step synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G start Initiate Synthesis Planning check_carbonyl Is a carbonyl group present that needs protection? start->check_carbonyl no_protection Proceed with synthesis check_carbonyl->no_protection No assess_conditions Assess downstream reaction conditions check_carbonyl->assess_conditions Yes acidic_conditions Acidic conditions? assess_conditions->acidic_conditions basic_conditions Basic/Nucleophilic conditions? assess_conditions->basic_conditions choose_dithiolane Consider 1,3-Dithiolane acidic_conditions->choose_dithiolane Yes choose_acetal Consider Acetal (Dichloroacetal, Dioxolane) acidic_conditions->choose_acetal No basic_conditions->choose_dithiolane Also an option basic_conditions->choose_acetal Yes proceed Proceed with selected protecting group strategy choose_dithiolane->proceed cost_vs_stability Evaluate Cost vs. Required Stability choose_acetal->cost_vs_stability select_dioxolane Select 1,3-Dioxolane (Higher Stability) cost_vs_stability->select_dioxolane High stability needed & cost-effective select_dichloroacetal Select 1,1-Dichloroacetal (Specialized Use/Lower Stability) cost_vs_stability->select_dichloroacetal Unique reactivity needed & cost is secondary select_dioxolane->proceed select_dichloroacetal->proceed

Caption: Decision workflow for selecting a carbonyl protecting group.

Conclusion

The cost-benefit analysis of using this compound in research hinges on the specific requirements of the synthetic route.

Cost: The high cost of its precursor, dichloroacetaldehyde, makes it a significantly more expensive option for routine carbonyl protection compared to the formation of simple dimethyl acetals or 1,3-dioxolanes.

Benefits: The primary advantage of this compound lies in its role as a stable, handleable precursor to the reactive dichloroacetaldehyde. The resulting dichloroacetal may offer unique stability or reactivity profiles in highly specialized applications, although this is not extensively documented in readily available literature.

Recommendation: For general-purpose carbonyl protection, 1,3-dioxolanes offer a superior balance of stability, ease of use, and cost-effectiveness. The use of this compound should be reserved for specific synthetic strategies where the introduction of the dichloromethyl moiety is desired, or where its specific reactivity as a protecting group is essential and has been experimentally verified to be advantageous over more common and economical alternatives. The significant cost premium associated with its precursor necessitates a strong justification for its use in a research setting.

References

Safety Operating Guide

Proper Disposal of 1,1-Dichloro-2,2-dimethoxyethane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and laboratory personnel handling 1,1-Dichloro-2,2-dimethoxyethane must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound, ensuring the safety of laboratory staff and environmental protection.

As a chlorinated ether, this compound is classified as a flammable, halogenated organic compound.[1][2] Improper disposal can lead to significant safety risks and environmental contamination. Therefore, it is imperative that this chemical waste is never disposed of down the drain or mixed with non-hazardous waste.[1][3]

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Safety Goggles: To protect against splashes and vapors.[1]

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable option for handling organic solvents.[1]

  • Lab Coat: To protect skin and clothing from contamination.[1]

  • Closed-toe Shoes: To prevent exposure from spills.[1]

All handling of this chemical should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[1][6]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, proper containment, and clear labeling.

1. Waste Segregation:

  • Crucially, this compound waste must be segregated as "Halogenated Organic Waste." [1][2]

  • Do not mix this waste with non-halogenated organic solvents, as this will complicate and increase the cost of disposal.[7][8]

  • Never mix with aqueous waste, acids, bases, or oxidizers.[2][6]

2. Waste Collection and Containment:

  • Use a designated, compatible, and properly labeled waste container. This is typically a clearly marked "Halogenated Organic Waste" container.[2][6]

  • Ensure the container is made of a material compatible with chlorinated solvents.

  • Keep the waste container securely closed when not in use to prevent the release of flammable and potentially toxic vapors.[6][9]

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[9]

3. Labeling and Documentation:

  • Clearly label the waste container with "Halogenated Organic Waste" and list the full chemical name: "this compound."[6]

  • Maintain a log of the waste added to the container, including the approximate quantity.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the halogenated waste.[10]

  • Follow all institutional, local, and federal regulations for hazardous waste disposal.[10]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the liquid.[9] Do not use combustible materials.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]

Quantitative Safety Data

The following table summarizes key safety information based on general knowledge of halogenated organic compounds and ethers.

ParameterValue/InformationSource
Chemical Classification Halogenated Organic Compound, Flammable Liquid, Ether[1][2]
Primary Hazards Flammable, Potential for Peroxide Formation, Irritant
Personal Protective Equipment Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1]
Handling Environment Chemical Fume Hood[1]
Waste Segregation Halogenated Organic Waste[1][2]
Incompatible Waste Streams Non-halogenated organics, aqueous solutions, acids, bases, oxidizers[2][6][7]
Spill Cleanup Material Inert absorbent (sand, vermiculite)[9]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_preparation Preparation cluster_disposal Disposal Process cluster_finalization Final Steps start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store Safely (Closed, Ventilated, Away from Ignition Sources) collect->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.